molecular formula C24H33NO3 B1201730 Denaverine CAS No. 3579-62-2

Denaverine

货号: B1201730
CAS 编号: 3579-62-2
分子量: 383.5 g/mol
InChI 键: FPTOUQZVCUIPHY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Denaverine, with the molecular formula C24H33NO3 and a molar mass of 383.532 g·mol⁻¹, is a spasmolytic agent with a papaverine-like mechanism of action . It functions as a phosphodiesterase inhibitor and exhibits anticholinergic effects, leading to the relaxation of smooth muscle . This makes it a compound of interest for researching pathways involved in gastrointestinal and urogenital tract spasms . Historically, it has been used in human medicine for these conditions and in the field of obstetrics . In veterinary research, this compound Hydrochloride has been investigated for its effect on easing calving procedures. Studies indicate that its administration can significantly reduce the force and duration required for calving assistance, although no positive effect was found on the vitality of newborn calves using APGAR scores and lactate concentration as measures . Furthermore, recent in vitro studies on canine pregnant myometrium showed that this compound Hydrochloride did not affect oxytocin-induced contractions, suggesting its potential research applications may be specific to certain physiological contexts . The compound has a bioavailability of 37% for oral solutions and 8% for suppositories, and it is primarily metabolized hepatically into at least 11 metabolites, with a long elimination half-life of approximately 34 hours . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTOUQZVCUIPHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3321-06-0 (hydrochloride)
Record name Denaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10189315
Record name Denaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3579-62-2
Record name Denaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3579-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denaverine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14NF38MTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Denaverine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a potent spasmolytic agent utilized in both human and veterinary medicine for its smooth muscle relaxant properties. Its primary applications include the treatment of gastrointestinal and urogenital spasms and the facilitation of parturition by relaxing the myometrium.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound hydrochloride, synthesizing available data on its dual-action profile. The mechanism is characterized by two primary pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of muscarinic acetylcholine receptors (anticholinergic effect).[2][3] This document details the signaling pathways, presents available quantitative data, and outlines key experimental protocols used to elucidate its pharmacological activity.

Core Mechanism of Action

This compound hydrochloride exerts its spasmolytic effects through a dual mechanism, targeting two distinct cellular signaling pathways that regulate smooth muscle tone.

Phosphodiesterase (PDE) Inhibition

Similar to papaverine, this compound acts as a non-selective phosphodiesterase (PDE) inhibitor.[2] PDEs are enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP and cGMP.[4][5]

Anticholinergic (Antimuscarinic) Activity

This compound hydrochloride also exhibits anticholinergic properties, functioning as a muscarinic receptor antagonist.[2][3] It blocks the action of the neurotransmitter acetylcholine (ACh) on muscarinic receptors located on smooth muscle cells.[3] In the gastrointestinal, urinary, and respiratory tracts, parasympathetic stimulation via ACh binding to M2 and M3 muscarinic receptors is a primary driver of smooth muscle contraction. By competitively inhibiting these receptors, this compound prevents ACh-mediated signaling, thereby promoting muscle relaxation and reducing spasms.[7]

Quantitative data, such as the binding affinity (Ki) of this compound for specific muscarinic receptor subtypes (M1-M5), are not currently available in the literature.

Signaling Pathways

The dual mechanism of this compound hydrochloride involves modulation of both the cyclic nucleotide and acetylcholine signaling pathways.

PDE Inhibition Pathway

The diagram below illustrates the signaling cascade initiated by phosphodiesterase inhibition, leading to smooth muscle relaxation.

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts GC Guanylyl Cyclase (GC) cGMP cGMP GC->cGMP converts This compound This compound HCl PDE Phosphodiesterase (PDE) This compound->PDE inhibits AMP AMP PDE->AMP GMP GMP PDE->GMP ATP ATP GTP GTP cAMP->PDE degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

Caption: this compound inhibits PDE, increasing cAMP/cGMP and promoting relaxation.

Anticholinergic (Antimuscarinic) Pathway

The following diagram shows how this compound hydrochloride competitively antagonizes acetylcholine at the muscarinic receptor to prevent smooth muscle contraction.

Anticholinergic_Pathway cluster_synapse Neuromuscular Junction cluster_muscle_cell Smooth Muscle Cell ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (e.g., M3) ACh->Receptor binds & activates Gq Gq Protein Receptor->Gq activates This compound This compound HCl This compound->Receptor blocks PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release triggers Contraction Smooth Muscle Contraction Ca_release->Contraction leads to

Caption: this compound blocks muscarinic receptors, inhibiting ACh-induced contraction.

Quantitative Data

While specific quantitative data on the core molecular mechanisms of this compound are scarce in public literature, this section summarizes available pharmacokinetic and clinical efficacy data.

Table 1: Pharmacokinetic Parameters of this compound Hydrochloride in Humans
ParameterValueRoute of AdministrationSource
Absolute Bioavailability37%Oral (aqueous solution)[8]
Elimination Half-life (t½)33.8 hoursIntravenous[8]
Total Body Clearance5.7 mL/min per kgIntravenous[8]
Volume of Distribution (Vss)7.1 L/kgIntravenous[8]
Table 2: Veterinary Clinical Efficacy Data
SpeciesFindingTreatment DetailsSource
Cattle (Cows & Heifers)Halved the need for parturition assistanceThis compound HCl & Carbetocin administered during labor[9]
Cattle (Cows & Heifers)Increased number of animals with birth canal dilation >25 cmThis compound HCl & Carbetocin administered during labor[9]
Cattle (Heifers)Significantly smaller area under the curve of pulling force × timeThis compound HCl administered during assisted calving[10]
BuffaloRapid cervical dilation rate (3.1±0.26 cm and 3.2±0.19 cm)This compound HCl administered for uterine torsion[4]

Experimental Protocols

The mechanisms of this compound hydrochloride can be investigated using established pharmacological assays. The following are representative protocols.

Protocol: In Vitro Smooth Muscle Relaxation (Isolated Organ Bath)

This experiment assesses the direct relaxant effect of this compound on smooth muscle tissue.[1]

  • Objective: To determine the concentration-dependent relaxation effect of this compound hydrochloride on pre-contracted smooth muscle tissue.

  • Methodology:

    • Tissue Preparation: Isolate smooth muscle tissue (e.g., uterine horn, ileum segment) and dissect into strips of appropriate size (e.g., 1-2 cm long).[1]

    • Organ Bath Setup: Mount tissue strips in an organ bath chamber containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ / 5% CO₂. Attach one end to a fixed hook and the other to an isometric force transducer. Apply optimal resting tension (e.g., 0.5-1 g) and allow equilibration for at least 60 minutes.[1]

    • Pre-contraction: Induce a stable, submaximal contraction using a relevant contractile agent (e.g., oxytocin for uterus, acetylcholine for ileum).[1]

    • Cumulative Concentration-Response: Once contraction stabilizes, add this compound hydrochloride to the bath in a cumulative manner, increasing the concentration stepwise without washing out the previous dose.[11]

    • Data Analysis: Record the relaxant response as a percentage reversal of the pre-induced contraction. Plot the percentage relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and calculate the EC50 value.

Caption: Workflow for an isolated organ bath experiment to test spasmolytic activity.

Protocol: Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

This protocol provides a framework for determining the IC50 value of this compound against specific PDE isoenzymes.[12]

  • Objective: To quantify the inhibitory activity of this compound hydrochloride against a specific PDE isoform.

  • Methodology:

    • Reagent Preparation: Prepare serial dilutions of this compound hydrochloride. Prepare solutions of the target PDE enzyme and a corresponding fluorescently labeled substrate (e.g., cAMP or cGMP derivative).[12]

    • Assay Setup: In a 384-well plate, dispense the this compound dilutions. Add the PDE enzyme solution to each well and pre-incubate for 15 minutes at room temperature.[12]

    • Enzymatic Reaction: Initiate the reaction by adding the fluorescent substrate to all wells. Incubate for 60 minutes at 30°C.[12]

    • Detection: Stop the reaction by adding a binding agent that specifically recognizes the hydrolyzed monophosphate product. This binding event causes a change in fluorescence polarization (FP).[12]

    • Data Analysis: Read the FP signal on a microplate reader. Calculate the percentage of inhibition for each this compound concentration relative to controls. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.

Protocol: Muscarinic Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of this compound for muscarinic receptors.[5]

  • Objective: To determine the affinity of this compound hydrochloride for specific muscarinic receptor subtypes (M1-M5).

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a source expressing the target muscarinic receptor subtype (e.g., CHO cells transfected with the human M3 receptor gene).[5]

    • Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of unlabeled this compound hydrochloride.[5][13]

    • Incubation: Incubate the mixture for a set period (e.g., 2 hours at 21°C) to allow binding to reach equilibrium.[5]

    • Separation and Counting: Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific radioligand binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound hydrochloride is a versatile spasmolytic agent with a dual mechanism of action involving both phosphodiesterase inhibition and anticholinergic activity. These complementary pathways converge to increase intracellular cyclic nucleotides and block pro-contractile cholinergic signaling, leading to effective smooth muscle relaxation. While its clinical and veterinary efficacy is well-documented, a significant opportunity exists for further research to quantify its specific interactions with PDE isoenzymes and muscarinic receptor subtypes. Such data would provide a more refined understanding of its pharmacological profile and could guide the development of more selective spasmolytic agents in the future.

References

Pharmacological Profile of Denaverine for Smooth Muscle Relaxation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine is a potent smooth muscle relaxant utilized in both human and veterinary medicine for the management of visceral and vasospastic conditions. Its therapeutic efficacy stems from a dual mechanism of action, primarily involving phosphodiesterase (PDE) inhibition and anticholinergic effects, positioning it as a compound with pharmacological similarities to papaverine. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its smooth muscle relaxant properties. While specific quantitative data for this compound remains limited in publicly available literature, this document outlines the established mechanisms of action and furnishes detailed experimental protocols to enable researchers to quantitatively assess its potency and efficacy. The guide is intended to serve as a valuable resource for scientists and drug development professionals engaged in the study of smooth muscle physiology and the development of novel spasmolytic agents.

Introduction

Smooth muscle contractility is a fundamental physiological process, and its dysregulation can lead to a variety of pathological conditions, including gastrointestinal spasms, urogenital disorders, and hypertension. Pharmacological intervention with smooth muscle relaxants is a cornerstone of therapy for these conditions. This compound is an antispasmodic agent that has been in clinical and veterinary use for decades.[1] It is structurally and pharmacologically related to papaverine, an opium alkaloid known for its spasmolytic effects.[2] This guide delves into the core pharmacological principles underlying this compound's therapeutic action.

Mechanism of Action

This compound's smooth muscle relaxant effects are primarily attributed to two key mechanisms:

  • Phosphodiesterase (PDE) Inhibition: this compound, like papaverine, acts as a non-selective inhibitor of phosphodiesterase enzymes.[2][3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound leads to an accumulation of cAMP and cGMP within smooth muscle cells.[1][3] This increase in cyclic nucleotides activates downstream signaling cascades, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[1]

  • Anticholinergic Activity: this compound also exhibits anticholinergic properties, meaning it antagonizes the action of acetylcholine at muscarinic receptors.[2] Acetylcholine is a key neurotransmitter that mediates smooth muscle contraction in various organs. By blocking these receptors, this compound prevents acetylcholine-induced contractile responses.

A potential, though less definitively established, mechanism for this compound and similar compounds like papaverine is the blockade of calcium channels , which would further contribute to the reduction of intracellular calcium and promote relaxation.[1][4]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Denaverine_Mechanism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs GC Guanylyl Cyclase cGMP cGMP GC->cGMP NO M_Receptor Muscarinic Receptor Ca_int [Ca2+]i M_Receptor->Ca_int + (increases) Ca_Channel L-type Ca2+ Channel Ca_Channel->Ca_int influx ACh Acetylcholine ACh->M_Receptor Ca_ext Ca2+ Ca_ext->Ca_Channel ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG AMP AMP PDE->AMP GMP GMP PDE->GMP PKA->Ca_int -| (decreases) Relaxation Relaxation PKA->Relaxation PKG->Ca_int -| (decreases) PKG->Relaxation MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_int->MLCK_active + (activates) MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Contraction Contraction MLC_P->Contraction This compound This compound This compound->M_Receptor Antagonism This compound->Ca_Channel Blockade (putative) This compound->PDE Inhibition Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (e.g., aortic rings, uterine strips) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C, 95% O2/5% CO2) mounting->equilibration contraction Induce Submaximal Contraction (e.g., Phenylephrine, KCl) equilibration->contraction denaverine_addition Cumulative Addition of this compound contraction->denaverine_addition data_acquisition Record Relaxation Response denaverine_addition->data_acquisition data_acquisition->denaverine_addition Increase Concentration analysis Data Analysis (Calculate EC50, Emax) data_acquisition->analysis end End analysis->end

References

The Anticholinergic Profile of Denaverine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the anticholinergic effects of Denaverine, a spasmolytic agent, within research models. This compound hydrochloride is utilized in veterinary medicine to facilitate parturition by relaxing uterine muscles and increasing the distensibility of the birth canal. Its mechanism of action is primarily attributed to a dual effect: phosphodiesterase (PDE) inhibition and anticholinergic activity. This document collates the available, albeit limited, quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development.

Core Mechanisms of Action

This compound's spasmolytic effects stem from its interference with the signaling pathways that govern smooth muscle contraction. Overdose or intravenous application may lead to observable anticholinergic effects, such as an increased heart rate and decreased respiration rate[1]. The two primary mechanisms are:

  • Anticholinergic Activity: this compound exhibits properties that block the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for smooth muscle contraction.

  • Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers that promote smooth muscle relaxation.

Data Presentation: Pharmacological Profile of this compound

Pharmacological ParameterObservationResearch Model/Context
Anticholinergic Effects Mentioned as a property; observable in overdose cases (e.g., increased heart rate, decreased respiration rate)[1].Clinical observation in animals[1].
Phosphodiesterase Inhibition Stated as a mechanism of action, contributing to smooth muscle relaxation.General pharmacological classification.
Spasmolytic Activity Relaxation of smooth muscle, particularly uterine and gastrointestinal.In vivo (veterinary use for parturition)[1].

Note: The absence of specific Ki and IC50 values in publicly accessible literature highlights a significant gap in the pharmacological characterization of this compound and underscores the need for further quantitative research.

Experimental Protocols

The following are detailed, generalized protocols for assessing the anticholinergic and phosphodiesterase inhibitory activities of a compound like this compound. These are based on standard pharmacological assays, as specific, detailed protocols for this compound were not found in the reviewed literature.

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

  • Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound: this compound hydrochloride.

  • Reference antagonist: Atropine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Thaw the cell membrane preparations on ice.

  • In a 96-well plate, add assay buffer, the radioligand ([³H]-NMS) at a concentration close to its Kd, and varying concentrations of this compound or the reference antagonist.

  • To determine non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (Guinea Pig Ileum)

Objective: To determine the functional antagonist potency (pA₂) or IC50 of this compound against acetylcholine-induced smooth muscle contraction.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • Acetylcholine (agonist).

  • Test compound: this compound hydrochloride.

  • Reference antagonist: Atropine.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Cut the ileum into segments of approximately 2-3 cm and flush the lumen with Krebs-Henseleit solution.

  • Suspend each segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Record isometric contractions using a force transducer connected to a data acquisition system.

  • Obtain a cumulative concentration-response curve for acetylcholine.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a set period (e.g., 30 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve for acetylcholine.

  • Repeat steps 7-9 with increasing concentrations of this compound.

  • Analyze the data to determine if the antagonism is competitive (parallel rightward shift of the concentration-response curve). If competitive, calculate the pA₂ value using a Schild plot analysis. Alternatively, determine the IC50 value for the inhibition of a submaximal acetylcholine-induced contraction.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the IC50 value of this compound against various PDE isozymes.

Materials:

  • Recombinant human PDE isozymes (e.g., PDE1-PDE11).

  • Substrates: [³H]-cAMP and [³H]-cGMP.

  • Snake venom nucleotidase.

  • Test compound: this compound hydrochloride.

  • Reference inhibitors for each PDE isozyme.

  • Assay buffer specific to each PDE isozyme.

  • Anion-exchange resin.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add the specific PDE isozyme, the corresponding radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and varying concentrations of this compound or a reference inhibitor.

  • Incubate the reaction mixture at 30°C for a specified time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a stop solution (e.g., by boiling or adding a denaturing agent).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Incubate the mixture to allow for complete conversion.

  • Add an anion-exchange resin slurry to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP).

  • Centrifuge the plate to pellet the resin.

  • Transfer an aliquot of the supernatant (containing the neutral product, [³H]-adenosine or [³H]-guanosine) to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the concentration-inhibition curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Anticholinergic_Action ACh Acetylcholine MuscarinicReceptor Muscarinic Receptor (M3) ACh->MuscarinicReceptor Binds Gq Gq Protein MuscarinicReceptor->Gq Activates This compound This compound This compound->MuscarinicReceptor Block Blockade PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Anticholinergic action of this compound at the M3 muscarinic receptor.

PDE_Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Block Inhibition Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Phosphodiesterase inhibition by this compound leading to smooth muscle relaxation.

Experimental Workflows

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes (with Muscarinic Receptors) Incubate Incubate Membranes, Radioligand, and this compound Prep_Membranes->Incubate Prep_Ligand Prepare Radioligand ([³H]-NMS) Prep_Ligand->Incubate Prep_this compound Prepare this compound Concentrations Prep_this compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff) Calculate_IC50->Calculate_Ki

Caption: Workflow for a muscarinic receptor binding assay.

Functional_Assay_Workflow cluster_tissue_prep Tissue Preparation cluster_crc Concentration-Response cluster_data_analysis Data Analysis Isolate_Tissue Isolate Guinea Pig Ileum Mount_Tissue Mount Tissue in Organ Bath Isolate_Tissue->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate ACh_CRC Generate Acetylcholine Concentration-Response Curve (CRC) Equilibrate->ACh_CRC Washout Washout ACh_CRC->Washout Incubate_this compound Incubate with this compound Washout->Incubate_this compound ACh_CRC_this compound Generate ACh CRC in presence of this compound Incubate_this compound->ACh_CRC_this compound Analyze_Shift Analyze CRC Shift ACh_CRC_this compound->Analyze_Shift Calculate_pA2 Calculate pA₂ (Schild Plot) or IC50 Analyze_Shift->Calculate_pA2

References

Denaverine Hydrochloride: A Technical Guide to its Chemical Structure, Synthesis, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine hydrochloride is a potent smooth muscle relaxant with applications in both human and veterinary medicine. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and an exploration of its primary mechanisms of action. Through a comprehensive review of available literature, this document outlines the key chemical data, experimental procedures for its synthesis, and visual representations of its signaling pathways to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound hydrochloride, with the IUPAC name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride, is the hydrochloride salt of the this compound base. Its chemical structure consists of a diphenylacetic acid core, esterified with 2-(dimethylamino)ethanol and etherified with 2-ethylbutanol.

Below is a table summarizing the key chemical properties of this compound hydrochloride:

PropertyValueReference
IUPAC Name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride[1]
Synonyms This compound HCl, Spasmalgan[1]
CAS Number 3321-06-0[1]
Molecular Formula C24H34ClNO3[1]
Molecular Weight 419.99 g/mol [1]
Appearance White or almost white crystalline powder[2]
Melting Point 140-142 °C[2]
Solubility Soluble in DMSO[1]

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that typically starts from benzilic acid. The following protocol is a detailed methodology based on patented synthesis routes.[1][3][4]

Synthesis Workflow

G cluster_0 Step 1: Formation of Intermediate I cluster_1 Step 2: Formation of Intermediate II cluster_2 Step 3: Esterification cluster_3 Step 4: Salt Formation Benzilic_Acid Benzilic Acid Intermediate_Formation Reaction in Acetonitrile (25°C, 20 hours) Benzilic_Acid->Intermediate_Formation Acyl_Chloride Acyl Chloride Acyl_Chloride->Intermediate_Formation Intermediate_I 2-(Acyloxy)-2,2- diphenylacetic Acid Intermediate_Formation->Intermediate_I Etherification Reaction in Toluene (Reflux) Intermediate_I->Etherification Ethyl_Butanol 2-Ethyl Butanol Ethyl_Butanol->Etherification Base_1 Base (e.g., K2CO3) Base_1->Etherification Intermediate_II 2-(2-Ethylbutoxy)-2,2- diphenylacetic Acid Etherification->Intermediate_II Esterification_Reaction Esterification Intermediate_II->Esterification_Reaction DMAE_HCl N,N-Dimethylamino- chloroethane HCl DMAE_HCl->Esterification_Reaction Base_2 Base (e.g., K2CO3) Base_2->Esterification_Reaction Denaverine_Base This compound (free base) Esterification_Reaction->Denaverine_Base Salt_Formation Reaction in Ethyl Acetate Denaverine_Base->Salt_Formation HCl_Gas Hydrogen Chloride Gas HCl_Gas->Salt_Formation Denaverine_HCl This compound Hydrochloride Salt_Formation->Denaverine_HCl

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol

Step 1: Synthesis of 2-(2-ethylbutoxy)-2,2-diphenylacetic acid (Intermediate II)

  • To a clean, dry reaction vessel, add 2.86 kg of acetonitrile and 4.10 kg of 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid). Stir until the solid is completely dissolved.[3]

  • Slowly add 1.57 kg of acetyl chloride to the solution. Maintain the reaction temperature at 25°C and stir for 20 hours.[3]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Add 13.60 kg of toluene and 1.80 kg of potassium carbonate to the residue. Stir the mixture for 40 minutes.

  • Add 2.00 kg of anhydrous sodium sulfate to dehydrate the mixture, then filter to collect the filtrate. Wash the filter cake with 3.00 kg of toluene and combine the washings with the filtrate.

  • To the combined filtrate, add 10.42 kg of potassium carbonate and 1.90 kg of 2-ethylbutanol.[3]

  • Heat the mixture to 100°C and stir for 20 hours.[3]

  • After the reaction is complete, cool the mixture to room temperature.

Step 2: Synthesis of this compound Hydrochloride

  • To the cooled reaction mixture from Step 1, add a suitable base and N,N-dimethylaminochloroethane hydrochloride.

  • After the esterification reaction is complete, introduce hydrogen chloride gas into the reaction mixture for a specified period.

  • Concentrate the solution and add ethyl acetate to precipitate the product.

  • Filter the solid, wash with a suitable solvent, and dry under vacuum to obtain this compound hydrochloride.[3]

Quantitative Data from Synthesis Examples

The following table summarizes quantitative data from various synthesis examples found in the patent literature.[3]

ReactantExample 1Example 2Example 3
Solvent (Step 1) Acetonitrile (2.86 kg)Dichloromethane (2.92 kg)Chloroform (2.45 kg)
2,2-diphenyl-2-hydroxyacetic acid 4.10 kg4.10 kg4.10 kg
Acyl Chloride Acetyl chloride (1.57 kg)Propionyl chloride (1.89 kg)Butyryl chloride (1.98 kg)
Reaction Temperature (Step 1) 25°C30°C20°C
Reaction Time (Step 1) 20 hours19.5 hours21 hours
2-ethylbutanol 1.92 kg--
Base (Step 1, etherification) Magnesium carbonate (10.28 kg)--
Reaction Temperature (Step 1, etherification) 95°C--
Reaction Time (Step 1, etherification) 21 hours--

Mechanism of Action: Signaling Pathways

This compound hydrochloride exerts its spasmolytic effects through two primary mechanisms: phosphodiesterase (PDE) inhibition and anticholinergic activity.[5]

Phosphodiesterase Inhibition

This compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting these enzymes, this compound increases the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation.

G cluster_0 Phosphodiesterase Inhibition Pathway This compound This compound HCl Inhibition Inhibits This compound->Inhibition Increased_Levels Increased Levels PDE Phosphodiesterase (PDE) Degradation Degradation PDE->Degradation Inhibition->PDE cAMP_cGMP cAMP / cGMP cAMP_cGMP->Degradation Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_cGMP->Smooth_Muscle_Relaxation Inactive_Metabolites AMP / GMP Degradation->Inactive_Metabolites

Caption: this compound's phosphodiesterase inhibition pathway.

Anticholinergic Activity

This compound also exhibits anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors.[5] By blocking the action of acetylcholine, a neurotransmitter that causes smooth muscle contraction, this compound further contributes to its spasmolytic effects.

G cluster_0 Anticholinergic Pathway This compound This compound HCl Blockade Blocks This compound->Blockade Acetylcholine Acetylcholine (ACh) Binding Binds to Acetylcholine->Binding Muscarinic_Receptor Muscarinic ACh Receptor on Smooth Muscle Contraction Smooth Muscle Contraction Muscarinic_Receptor->Contraction Binding->Muscarinic_Receptor Blockade->Muscarinic_Receptor Relaxation Smooth Muscle Relaxation Blockade->Relaxation

Caption: this compound's anticholinergic mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanisms of action of this compound hydrochloride. The provided synthesis protocol and quantitative data, derived from patent literature, offer a solid foundation for its preparation. The elucidation of its dual-action as a phosphodiesterase inhibitor and an anticholinergic agent, visualized through signaling pathway diagrams, offers a clear understanding of its pharmacological effects. This comprehensive resource is intended to support further research and development efforts involving this important spasmolytic agent.

References

The Pharmacokinetics and Metabolism of Denaverine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine is a spasmolytic agent with both neurotropic and musculotropic properties, primarily utilized in the treatment of smooth muscle spasms within the gastrointestinal and urogenital tracts.[1][2][3] This technical guide provides a comprehensive overview of the current in vivo pharmacokinetic and metabolic profile of this compound, drawing from available human and animal studies. The information is presented to support further research and development activities related to this compound.

I. Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in humans following intravenous, oral, and rectal administration.[2][3]

Human Pharmacokinetic Parameters

A study in healthy subjects receiving a 50 mg dose of this compound hydrochloride provided key insights into its absorption, distribution, and elimination. The oral bioavailability of this compound is limited, with first-pass metabolism being a significant contributing factor.[2][3] The primary metabolite identified in humans is N-monodemethyl this compound.[2]

ParameterIntravenous AdministrationOral SolutionRectal SolutionRectal Suppository
Dose 50 mg50 mg50 mg50 mg
Absolute Bioavailability -37%[2][3]31% of oral[2]42% of rectal solution[2]
Total Body Clearance 5.7 ml/min per kg[2]---
Volume of Distribution (steady-state) 7.1 l/kg[2]---
Elimination Half-life 33.8 h[2]---
Cmax Ratio (median, vs. oral) --26%[2]30% of rectal solution[2]
tmax Difference (median, vs. oral) --+1.9 h[2]+3 h vs. rectal solution[2]

II. Metabolism

The biotransformation of this compound has been investigated in rats, revealing extensive metabolism primarily through ester cleavage, oxidative O-dealkylation, and N-dealkylation.[4]

Metabolites Identified in Rats

Following oral administration of this compound hydrochloride to rats (200-250 mg/kg), a total of 12 metabolites were detected in the urine.[5] Of these, eight have been identified, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the major metabolic products.[5]

Metabolite NumberIdentified Metabolite
32,2-diphenyl-(2-dimethylaminoethyl) acetate
5Diphenylacetic acid
6Benzilic acid (Main Metabolite)
7methyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate
10Methylbenzilate
11ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate
12N-demethyl-denaverine
133,3-diphenyl-morpholin-2-one (Main Metabolite)

Metabolite numbering as referenced in the original publication.[5]

Metabolic Pathways

The identified metabolites suggest several key biotransformation pathways for this compound in the rat. The formation of N-demethyl-denaverine indicates N-dealkylation, while the presence of diphenylacetic acid and benzilic acid points towards ester cleavage. The methylated and ethylated diphenylacetate derivatives suggest O-dealkylation followed by further modification.

Denaverine_Metabolism This compound This compound N_Demethyl N-monodemethyl this compound This compound->N_Demethyl N-dealkylation Ester_Cleavage Ester Cleavage Products This compound->Ester_Cleavage Alkoxybenzilic_Acid Alkoxybenzilic acid intermediate This compound->Alkoxybenzilic_Acid O-dealkylation Morpholinone 3,3-diphenyl-morpholin-2-one (Main Metabolite) This compound->Morpholinone Further Metabolism Diphenylacetic_Acid Diphenylacetic acid Ester_Cleavage->Diphenylacetic_Acid Benzilic_Acid Benzilic acid (Main Metabolite) Ester_Cleavage->Benzilic_Acid Methylbenzilate Methylbenzilate Benzilic_Acid->Methylbenzilate Methyl_Ethyl_Acetates Methyl/Ethyl [2-(2-ethylbutoxy)-2,2-diphenyl]acetate Alkoxybenzilic_Acid->Methyl_Ethyl_Acetates

Simplified metabolic pathways of this compound in the rat.

III. Experimental Protocols

Analysis of this compound and N-monodemethyl this compound in Human Plasma

A validated high-performance liquid chromatographic (HPLC) method has been established for the simultaneous determination of this compound and its N-monodemethyl metabolite in human plasma.[5]

  • Sample Preparation:

    • Extraction with an n-heptane-2-propanol mixture (9:1, v/v).

    • Back-extraction into 12.5% (w/w) phosphoric acid.

  • Chromatographic Conditions:

    • Column: Superspher RP8.

    • Mobile Phase: Acetonitrile-0.12 M NH4H2PO4-tetrahydrofuran (24:17.2:1, v/v), adjusted to pH 3 with 85% (w/w) phosphoric acid.

    • Detection: UV at 220 nm.

  • Validation:

    • Linear Range: 2.5-150 ng/ml for both analytes.

    • Extraction Recovery: 44-49% for this compound and 42-47% for its metabolite.

    • Stability: Demonstrated at room temperature for 24 hours, after three freeze-thaw cycles, and after 7 months of frozen storage below -20°C.

In Vivo Metabolism Study in Rats (Synthesized Protocol)

Based on the available literature, a typical experimental protocol for studying this compound metabolism in rats would involve the following steps.[5]

Rat_Metabolism_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Acclimatization Acclimatization of Rats Dosing Oral Administration (200-250 mg/kg this compound HCl) Acclimatization->Dosing Housing Housing in Metabolic Cages Dosing->Housing Collection Urine and Feces Collection (e.g., over 24-48 hours) Housing->Collection Sample_Prep Sample Preparation (e.g., enzymatic hydrolysis, extraction) Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Metabolite_ID Metabolite Identification (MS fragmentation analysis) LCMS_Analysis->Metabolite_ID Quantification Quantification of Metabolites Metabolite_ID->Quantification

Generalized workflow for a rat metabolism study.
  • Animals: Male Wistar rats are a commonly used strain for metabolism studies.

  • Dosing: Oral administration of this compound hydrochloride at a dose of 200-250 mg/kg.[5]

  • Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24 or 48 hours).

  • Sample Preparation (Urine):

    • Enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate and purify the analytes.

  • Analytical Method (LC-MS/MS):

    • A liquid chromatography-tandem mass spectrometry method is suitable for the separation and sensitive detection of this compound and its metabolites.

    • Linear Range: A validated method for this compound and five of its metabolites in urine demonstrated a linear dynamic range from 8.0 ng/ml to at least 500 ng/ml.[4]

    • Detection: Multiple reaction monitoring (MRM) mode for quantification and precursor/product ion scanning for structural elucidation of unknown metabolites.

IV. Conclusion

The available data indicates that this compound undergoes significant first-pass metabolism in humans, with N-demethylation being a key pathway. In rats, the metabolism is more extensively characterized, with ester cleavage and oxidation leading to a variety of metabolites, primarily excreted in the urine. The provided pharmacokinetic parameters in humans and the detailed metabolic profile in rats offer a solid foundation for further non-clinical and clinical development of this compound and related compounds. The detailed analytical methodologies serve as a valuable resource for designing future pharmacokinetic and metabolism studies. Further research is warranted to determine the specific pharmacokinetic parameters of this compound in relevant animal models to better correlate preclinical findings with clinical outcomes.

References

Unraveling the Metabolic Fate of Denaverine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine, a musculotropic and neurotropic spasmolytic agent, is utilized in the management of smooth muscle spasms. A comprehensive understanding of its metabolic pathways is paramount for elucidating its pharmacokinetic profile, bioavailability, and potential drug-drug interactions. This technical guide provides an in-depth overview of the current knowledge on the identification and characterization of this compound metabolites, with a focus on data presentation, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Identified Metabolites and Quantitative Data

Studies, primarily in rats, have identified several metabolites of this compound, shedding light on its biotransformation in biological systems. The primary metabolic products found in rat urine are benzilic acid and 3,3-diphenyl-morpholin-2-one.[1] In total, twelve metabolites have been detected in rat urine, with eight being structurally identified.[1]

While comprehensive quantitative data for all metabolites remains limited in publicly available literature, a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of this compound and five of its metabolites in human urine.[2] This method demonstrated a linear dynamic range from a lower limit of quantification of 8.0 ng/mL to at least 500 ng/mL, indicating its suitability for pharmacokinetic and toxicokinetic studies.[2]

Table 1: Identified this compound Metabolites in Rats

Metabolite NumberChemical Name
32,2-diphenyl-(2-dimethylaminoethyl) acetate
5Diphenylacetic acid
6Benzilic acid
7methyl-[2-(2-ethylbutoxy)-2,2-diphenyl]acetate
10Methylbenzilate
11ethyl-[2-(2-ethylbutoxy)-2,2-diphenyl]acetate
12N-demethyl-denaverine
133,3-diphenyl-morpholin-2-one

Data sourced from studies in rats.[1]

Metabolic Pathways

The biotransformation of this compound proceeds through three primary pathways:

  • Ester Cleavage: The ester bond in the this compound molecule is hydrolyzed, leading to the formation of diphenylacetic acid and other related products.

  • Oxidative O-dealkylation: The ethylbutoxy group attached to the diphenylacetate moiety is removed.

  • N-dealkylation: The methyl groups on the nitrogen atom of the dimethylaminoethyl chain are removed, leading to the formation of N-monodemethyl this compound.[3][4]

The formation of N-monodemethyl this compound has been suggested as a contributing factor to the incomplete oral bioavailability of this compound in humans.[4]

Denaverine_Metabolism This compound This compound Ester_Cleavage Ester Cleavage This compound->Ester_Cleavage O_Dealkylation Oxidative O-dealkylation This compound->O_Dealkylation N_Dealkylation N-dealkylation This compound->N_Dealkylation Diphenylacetic_Acid Diphenylacetic Acid Ester_Cleavage->Diphenylacetic_Acid Alkoxybenzilic_Acid Alkoxybenzilic Acid Intermediate O_Dealkylation->Alkoxybenzilic_Acid N_Monodemethyl_this compound N-monodemethyl this compound N_Dealkylation->N_Monodemethyl_this compound Other_Metabolites Other Metabolites Diphenylacetic_Acid->Other_Metabolites Benzilic_Acid Benzilic Acid (Main Metabolite) Morpholinone 3,3-diphenyl-morpholin-2-one (Main Metabolite) Alkoxybenzilic_Acid->Benzilic_Acid Alkoxybenzilic_Acid->Morpholinone

Caption: Major metabolic pathways of this compound.

Experimental Protocols

The identification and characterization of this compound metabolites heavily rely on advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.

In Vivo Metabolite Identification in Urine (Rat Model)

This protocol is based on the methods described for the analysis of this compound metabolites in rat urine.[1]

1. Animal Dosing and Sample Collection:

  • Species: Male Wistar rats.

  • Dose: 200-250 mg/kg of this compound hydrochloride administered orally.

  • Sample Collection: Urine is collected for 24 hours post-administration.

2. Sample Preparation:

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are treated with β-glucuronidase.

  • Extraction: The hydrolyzed urine is then subjected to an automated solid-phase extraction (SPE) for the cleanup and concentration of this compound and its phase I metabolites.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for the quantification of known metabolites. For the identification of unknown metabolites, precursor ion scans and product ion scans are utilized.

    • Data Analysis: The chromatographic behavior and fragmentation patterns of the detected peaks are compared to reference standards (if available) or analyzed to elucidate the structures of novel metabolites.

In Vitro Metabolism Study using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound using liver microsomes.

1. Materials:

  • Pooled human or rat liver microsomes.

  • This compound solution (in a suitable solvent like methanol or DMSO).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (for reaction termination).

  • Incubator or water bath set to 37°C.

2. Procedure:

  • Pre-incubation: A mixture of liver microsomes and this compound in phosphate buffer is pre-incubated at 37°C for a few minutes to allow temperature equilibration.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile.

  • Protein Precipitation: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant containing the remaining parent drug and formed metabolites is collected and analyzed by LC-MS/MS.

3. Data Analysis:

  • The disappearance of the parent drug over time is monitored to determine the metabolic stability (half-life and intrinsic clearance).

  • The appearance of metabolite peaks is monitored to identify the major metabolic pathways.

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Phase cluster_Data_Processing Data Interpretation Urine_Sample Urine Sample Collection Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Enzymatic_Hydrolysis->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM/Scan) LC_Separation->MS_Detection Metabolite_Quantification Metabolite Quantification MS_Detection->Metabolite_Quantification Structure_Elucidation Structure Elucidation MS_Detection->Structure_Elucidation

Caption: Workflow for this compound metabolite analysis.

Conclusion

The identification and characterization of this compound metabolites are crucial for a complete understanding of its pharmacological profile. The primary metabolic pathways involve ester cleavage, O-dealkylation, and N-dealkylation, leading to the formation of several metabolites, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the most prominent in rat studies. While quantitative data is still emerging, the development of sensitive LC-MS/MS methods allows for the determination of this compound and its metabolites in biological matrices. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolic fate of this compound and similar compounds. Future research should focus on obtaining more comprehensive quantitative data in humans and further elucidating the structures of all detected metabolites.

References

An In-depth Technical Guide to the Solubility and Physicochemical Properties of Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of Denaverine hydrochloride. The information presented is intended to support research, drug development, and formulation activities by providing essential data and standardized experimental methodologies.

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt form of this compound, an antispasmodic agent.[1] The salt form enhances the aqueous solubility and stability of the parent compound, making it suitable for pharmaceutical formulations.[1][2] The fundamental physicochemical properties of this compound hydrochloride are summarized below.

Table 1: Core Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Chemical Name 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride[3][4]
Molecular Formula C₂₄H₃₄ClNO₃[3][4][5][]
Molecular Weight 419.99 g/mol [3][5][]
Exact Mass 419.2227 g/mol [3]
CAS Number 3321-06-0[3][4]
Appearance Solid powder[]
Melting Point 140-142 °C[1][]
pKa ~8.13[1]
logP (calculated) 4.49 to 5.66[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound hydrochloride, as a salt, exhibits improved water solubility compared to its free base form.[1] Its solubility is pH-dependent, with enhanced solubility in acidic conditions where the tertiary amine group is protonated.[1]

Table 2: Solubility Data for this compound Hydrochloride

SolventSolubilityReference(s)
Aqueous Media Enhanced solubility under acidic conditions compared to the free base.[1]
Dimethyl Sulfoxide (DMSO) Soluble[1][]

The lipophilic nature of the molecule, indicated by its high logP value, suggests preferential solubility in organic solvents over aqueous media.[1]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the protocols for determining the key properties of this compound hydrochloride.

The shake-flask method is the gold standard for determining equilibrium solubility.[7][8]

Protocol:

  • Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., pH-adjusted buffers, water, organic solvents) in a sealed container.[9]

  • Equilibration: The container is agitated at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period to ensure equilibrium is reached.[9][10] This can range from 24 to 72 hours.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

  • Analysis: The concentration of this compound hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

  • Replicates: The experiment should be performed in at least triplicate to ensure the precision of the results.[10]

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess this compound HCl to solvent equil 2. Equilibration Agitate at constant temperature prep->equil 24-72 hours sep 3. Phase Separation Centrifuge or filter the suspension equil->sep analysis 4. Analysis Quantify drug concentration in supernatant via HPLC sep->analysis report 5. Report Result Calculate and report solubility analysis->report

Workflow for Shake-Flask Solubility Determination

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[11][12]

Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.[11][13]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.[12] Typically, the temperature is raised rapidly to about 10 °C below the expected melting point, and then the heating rate is slowed to approximately 1 °C/min.[11]

  • Observation: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded to define the melting range.[13]

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14][15][16]

Protocol:

  • Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][15]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[14]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[15][16]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is critical for predicting its absorption and distribution.[17]

Protocol:

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[18]

  • Partitioning: A known amount of this compound hydrochloride is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.[18]

  • Phase Separation: The two phases are carefully separated after allowing them to stand.

  • Analysis: The concentration of this compound hydrochloride in each phase is determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Physicochemical Relationships and Biological Activity

The physicochemical properties of this compound hydrochloride are interconnected and collectively influence its pharmacokinetic and pharmacodynamic profile.

G cluster_props Physicochemical Property Interrelationships pka pKa (Ionization) sol Solubility pka->sol influences abs Absorption pka->abs affects logp logP (Lipophilicity) logp->sol influences logp->abs affects dist Distribution logp->dist affects sol->abs affects form Formulation Design sol->form critical for mp Melting Point (Solid State Stability) mp->sol influences

Interrelation of this compound HCl Physicochemical Properties

This compound's therapeutic effect as a smooth muscle relaxant is attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[19][20] As a PDE inhibitor, similar to papaverine, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[2][19] This cascade results in smooth muscle relaxation.[19]

G cluster_pathway Signaling Pathway: PDE Inhibition This compound This compound HCl pde Phosphodiesterase (PDE) This compound->pde inhibits camp_degradation cAMP -> AMP (Degradation) pde->camp_degradation catalyzes camp_increase Increased intracellular [cAMP] pde->camp_increase leads to relaxation Smooth Muscle Relaxation camp_increase->relaxation promotes

This compound HCl Mechanism via PDE Inhibition

References

Molecular Targets of Denaverine in Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denaverine is a smooth muscle relaxant utilized in both human and veterinary medicine for its spasmolytic properties.[1] Its therapeutic efficacy stems from a multi-targeted mechanism of action primarily centered on the inhibition of phosphodiesterases and potential modulation of calcium channels within smooth muscle cells. This technical guide provides an in-depth exploration of the molecular targets of this compound, synthesizing available data and presenting detailed experimental protocols for its further characterization. Due to the limited availability of direct quantitative data for this compound, this guide incorporates comparative data from the structurally and functionally related compounds, papaverine and drotaverine, to provide a more comprehensive understanding of its likely pharmacological profile.

Core Molecular Targets

This compound's spasmolytic effects are primarily attributed to a dual mechanism of action: the inhibition of phosphodiesterase (PDE) enzymes and potential blockade of calcium channels.[2][3] Anticholinergic activity has also been suggested as a contributing factor.[2][3]

Phosphodiesterase (PDE) Inhibition

Similar to papaverine, this compound functions as a phosphodiesterase inhibitor.[2] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][4] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP.[2][5] This increase in cyclic nucleotides activates downstream protein kinases, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate target proteins that promote smooth muscle relaxation. A key mechanism in this pathway is the reduction of intracellular calcium concentrations, a primary trigger for muscle contraction.[2][6]

The structurally similar drug, drotaverine, is reported to be a selective inhibitor of phosphodiesterase 4 (PDE4), which specifically degrades cAMP.[1][6][7] This suggests that this compound may also exhibit some selectivity towards specific PDE isoforms.

Calcium Channel Blockade

A growing body of evidence suggests that this compound may also exert its effects through the blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][8] The influx of extracellular calcium through these channels is a critical step in the initiation and maintenance of smooth muscle contraction.[9][10][11] By blocking these channels, this compound would directly reduce the availability of intracellular calcium required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), leading to muscle relaxation. The related compound drotaverine has been shown to bind to L-VOCCs.[8]

Anticholinergic Activity

Several sources suggest that this compound possesses anticholinergic properties, which would contribute to its spasmolytic effects by antagonizing the contractile actions of acetylcholine at muscarinic receptors in smooth muscle.[2][3] However, the structurally similar compound drotaverine is reported to have no anticholinergic effects, which raises questions about the significance of this mechanism for this compound.[2] Further investigation is required to elucidate the specific muscarinic receptor subtypes involved and the binding affinity of this compound.

Quantitative Data

Specific quantitative data for this compound's interaction with its molecular targets is scarce in publicly available literature.[3] The following tables provide a template for the type of data that should be generated through the experimental protocols outlined in this guide, along with available comparative data from related compounds.

Table 1: Phosphodiesterase Inhibition Profile

CompoundPDE IsoformIC50Reference
This compound PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available
Drotaverine PDE4Selective inhibitor[1][6][7]
Papaverine Non-selectiveData not available[4][5][9]

Table 2: Calcium Channel Blocking Activity

CompoundPreparationParameterValueReference
This compound e.g., Isolated rabbit aortaIC50 (K+-induced contraction)Data not available
Pinaverium Canine colonic smooth muscleIC50 (inhibition of cholinergic responses)1.0 x 10-6 M[12]

Table 3: Anticholinergic Activity

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
This compound M1Data not available
M2Data not available
M3Data not available

Signaling Pathways

The primary signaling pathway for this compound-induced smooth muscle relaxation via PDE inhibition is illustrated below.

G cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP_GTP ATP/GTP PDE->ATP_GTP Degrades to AMP/GMP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP Adenylyl/Guanylyl Cyclase cAMP_cGMP->PDE PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA_PKG->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK-P) MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound's PDE Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound's molecular targets.

Protocol for Determining PDE Inhibitory Activity (IC50)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against various phosphodiesterase isoforms.

G start Start reagents Prepare Reagents: - Recombinant human PDE isoforms - this compound stock solution - Fluorescently labeled cAMP/cGMP substrate - Assay buffer start->reagents plate Plate Preparation: - Add assay buffer to 384-well plate - Add serial dilutions of this compound - Add PDE enzyme to each well reagents->plate incubation1 Pre-incubation: - Incubate at room temperature for 15 minutes plate->incubation1 reaction Initiate Reaction: - Add fluorescently labeled cAMP/cGMP substrate incubation1->reaction incubation2 Reaction Incubation: - Incubate at room temperature for 60 minutes reaction->incubation2 stop Stop Reaction: - Add stop reagent (e.g., 100 mM IBMX) incubation2->stop read Read Fluorescence: - Measure fluorescence intensity on a plate reader stop->read analysis Data Analysis: - Plot % inhibition vs. This compound concentration - Calculate IC50 using non-linear regression read->analysis end End analysis->end

Caption: Workflow for PDE Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human PDE isoforms (e.g., PDE1-5) in their respective assay buffers to the desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

    • Prepare the fluorescently labeled cAMP or cGMP substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • To a 384-well microplate, add the assay buffer.

    • Add the serially diluted this compound or a vehicle control.

    • Add the specific PDE isoform to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., a broad-spectrum PDE inhibitor like IBMX).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Protocol for Assessing Calcium Channel Blocking Activity

This protocol describes the use of an isolated organ bath to evaluate the effect of this compound on smooth muscle contraction induced by a depolarizing agent (KCl), which opens L-type voltage-operated calcium channels.

G start Start tissue_prep Tissue Preparation: - Isolate smooth muscle tissue (e.g., rabbit aorta) - Cut into helical strips - Mount in organ bath with Krebs solution start->tissue_prep equilibration Equilibration: - Equilibrate under tension for 60-90 min - Wash with fresh Krebs solution every 15 min tissue_prep->equilibration contraction Induce Contraction: - Add high concentration of KCl (e.g., 80 mM) to the bath equilibration->contraction denaverine_add Cumulative Addition of this compound: - Once contraction is stable, add increasing concentrations of this compound contraction->denaverine_add record Record Relaxation: - Continuously record the isometric tension denaverine_add->record analysis Data Analysis: - Express relaxation as a percentage of the KCl-induced contraction - Plot concentration-response curve - Calculate EC50 and Emax record->analysis end End analysis->end

Caption: Isolated Organ Bath Experimental Workflow.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rabbit) in accordance with institutional guidelines.

    • Isolate a segment of the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Carefully remove adipose and connective tissue and cut the aorta into helical strips (e.g., 2-3 mm wide and 15-20 mm long).

    • Mount the tissue strips in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 2 g), washing with fresh Krebs solution every 15 minutes.

    • Induce a sustained contraction by replacing the normal Krebs solution with a high-potassium Krebs solution (e.g., 80 mM KCl).

    • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner (increasing concentrations without washout).

    • Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxant response at each concentration of this compound as a percentage of the maximal contraction induced by KCl.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to construct a concentration-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect) from the curve.

Protocol for Muscarinic Receptor Binding Assay

This protocol details a radioligand binding assay to determine the affinity of this compound for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize smooth muscle tissue (e.g., guinea pig ileum for M3 receptors, rabbit heart for M2 receptors) or cells expressing specific human muscarinic receptor subtypes in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a specific radioligand for the muscarinic receptor subtype of interest (e.g., [3H]-NMS for all subtypes, or more selective ligands), and varying concentrations of this compound or a known muscarinic antagonist (e.g., atropine) for non-specific binding determination.

    • Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Subtract the non-specific binding from the total binding to determine the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation, which relates the Ki to the IC50 of the competition binding curve and the affinity of the radioligand.

Conclusion

This compound's primary molecular targets in smooth muscle cells are phosphodiesterases, leading to an increase in intracellular cyclic nucleotides and subsequent relaxation. There is also compelling evidence to suggest a role for calcium channel blockade in its mechanism of action. While anticholinergic activity has been proposed, further investigation is required to confirm its significance. The lack of specific quantitative data for this compound highlights the need for further research utilizing the detailed experimental protocols provided in this guide. A thorough characterization of this compound's pharmacological profile will enable a more precise understanding of its therapeutic effects and potential for further drug development.

References

Methodological & Application

Application Notes and Protocols: Denaverine In Vitro Assays for Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro assessment of Denaverine on uterine tissue, drawing from established methodologies. The information is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of this compound on myometrial contractility.

Introduction

This compound hydrochloride is classified as a neurotropic-musculotropic spasmolytic agent with smooth muscle relaxing properties.[1][2] It is utilized in veterinary medicine to manage myometrial contractions during parturition.[2] While its proposed mechanism involves reducing the tone of the smooth muscle of the birth canal, the precise molecular pathways remain to be fully elucidated.[1] It is suggested that the myotropic effect may be due to the inhibition of calcium uptake in depolarized muscle cells and competitive inhibition of M-cholinergic receptors.[1]

The following protocols describe an in vitro organ bath assay, a standard method for studying the contractility of uterine smooth muscle, which has been used to evaluate the effects of this compound.[1][3][4]

Data Presentation

Table 1: Summary of In Vitro Effects of this compound Hydrochloride on Canine Myometrial Contractility
Tissue LayerTreatmentThis compound ConcentrationOxytocin ConcentrationObserved Effect on ContractilityReference
CircularThis compound + Oxytocin1.97 nM or 2.97 nM1 nMNo significant effect on oxytocin-induced contractions[1]
LongitudinalThis compound + Oxytocin1.97 nM or 2.97 nM1 nMNo significant effect on oxytocin-induced contractions[1]
CircularThis compound alone2.97 nM-No direct effect on baseline contractility[1]
LongitudinalThis compound alone2.97 nM-No direct effect on baseline contractility[1]
CircularThis compound priming followed by Oxytocin2.97 nM1 nMNo priming effect observed[1]
LongitudinalThis compound priming followed by Oxytocin2.97 nM1 nMNo priming effect observed[1]

Experimental Protocols

Protocol 1: In Vitro Organ Bath Assay for Uterine Tissue Contractility

This protocol details the methodology for assessing the effect of this compound on uterine tissue contractility using an isolated organ bath system.[1][3][4]

1. Tissue Preparation:

  • Obtain uterine tissue samples from a suitable animal model (e.g., canine, porcine, rodent). In published studies, interplacental uterine tissue was taken from periparturient bitches during medically indicated C-sections.[4][5]
  • Immediately place the tissue in a cooled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
  • Dissect the myometrium, separating the longitudinal and circular muscle layers under a microscope.[1]
  • Cut the separated layers into uniform strips (e.g., approximately 1.5 cm long and 0.5 cm wide).[4]

2. Tissue Mounting:

  • Mount the myometrial strips vertically in an organ bath chamber filled with physiological salt solution.
  • Maintain the organ bath at a constant temperature (e.g., 37°C) and continuously aerate with a gas mixture (e.g., 95% O2, 5% CO2).
  • Connect one end of the tissue strip to a fixed holder and the other end to an isometric force transducer.

3. Equilibration:

  • Allow the tissue strips to equilibrate for a period of 60 minutes under a resting tension (e.g., 1-2 g).[1]
  • During equilibration, wash the tissues with fresh physiological salt solution every 15-20 minutes.

4. Experimental Procedure:

  • Record baseline contractile activity for a 20-minute period (Time Frame 1 - TF1).[1]
  • To study the effect of this compound on induced contractions, stimulate the tissue with a uterotonic agent such as oxytocin (e.g., 1 nM) and record for 20 minutes (Time Frame 2 - TF2).[1][5]
  • One minute after the addition of the uterotonic agent, add this compound hydrochloride at the desired concentrations (e.g., 1.97 nM or 2.97 nM) to the organ bath.[1][5]
  • To assess the direct effect of this compound, add only this compound (e.g., 2.97 nM) to the bath during TF2.[1][5]
  • To investigate a priming effect, expose the tissue to this compound alone in TF2, followed by a washout period (TF3), and then stimulate with the uterotonic agent in the subsequent time frame (TF4).[1][4][5]
  • Include appropriate controls, such as tissue strips treated only with the uterotonic agent and untreated strips.[1]

5. Data Acquisition and Analysis:

  • Continuously record the isometric contractions using a data acquisition system.
  • Analyze the recorded data to determine the average amplitude, mean force, area under the curve (AUC), and frequency of contractions.[1][3]
  • Compare the contractile parameters between the different treatment groups and the control group using appropriate statistical tests.[1]

Visualizations

Signaling Pathways and Workflows

G cluster_workflow Experimental Workflow: Organ Bath Assay Tissue_Collection Uterine Tissue Collection Dissection Separation of Myometrial Layers Tissue_Collection->Dissection Mounting Mounting in Organ Bath Dissection->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Baseline Baseline Recording (TF1) Equilibration->Baseline Stimulation Stimulation (e.g., Oxytocin) ± this compound (TF2) Baseline->Stimulation Washout Washout (TF3) Stimulation->Washout Second_Stimulation Second Stimulation (TF4) Washout->Second_Stimulation Data_Analysis Data Analysis Second_Stimulation->Data_Analysis

Caption: Workflow for in vitro uterine tissue contractility assay.

G cluster_pathway Generalized Uterine Smooth Muscle Contraction Pathway Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Gq Gq Protein OTR->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca²⁺ Release SR->Ca_SR Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Ca_Calmodulin MLCK_inactive MLCK (inactive) MLCK_active MLCK (active) MLCK_inactive->MLCK_active Ca²⁺-Calmodulin MLC_P Phosphorylated MLC MLCK_active->MLC_P ATP → ADP MLC Myosin Light Chain MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction This compound This compound (Proposed Site of Action) This compound->Ca_Channel Inhibition?

Caption: Generalized uterine smooth muscle contraction pathway. Note: The precise target of this compound is not fully elucidated.

References

Application Notes and Protocols for Studying Denaverine's Effects on Parturition in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Date: December 13, 2025

Introduction

Denaverine hydrochloride is a spasmolytic agent recognized for its relaxant effects on smooth muscle.[1] In veterinary medicine, it is utilized to manage myometrial contractions during parturition in species such as cattle, sheep, and pigs.[1] this compound is described as a "neurotropic-musculotropic spasmolytic agent," suggesting a dual mechanism of action.[2][3] The neurotropic effect is thought to stem from the competitive inhibition of M-cholinergic receptors, while the myotropic effect is presumed to involve the inhibition of calcium uptake in depolarized muscle cells through the blockade of chemo-sensitive and slow potential-controlled calcium channels.[2][3] These characteristics make this compound a subject of interest for its potential to facilitate parturition by increasing the flexibility of the soft birth canal, including the cervix, vagina, and vulva, potentially without a potent tocolytic effect.[1][2]

The study of this compound's precise effects on uterine contractility and cervical ripening is crucial for optimizing its clinical use and exploring its therapeutic potential in managing dystocia. Animal models provide an indispensable platform for such investigations, allowing for controlled studies into the mechanisms of action, efficacy, and safety of uterotonic and tocolytic agents. This document provides detailed application notes and protocols for utilizing various animal models to elucidate the effects of this compound on parturition.

Recommended Animal Models

The selection of an appropriate animal model is contingent on the specific research question. While much of the existing data on this compound is from large animals, rodent models offer advantages in terms of cost, shorter gestation periods, and the availability of genetic modifications.[4]

Animal ModelRationale for UseKey Applications in this compound Research
Rats/Mice Short gestation, low cost, well-characterized reproductive physiology, and availability of transgenic strains.[4] Similarities in some molecular pathways regulating uterine contractility with humans.[4]- Investigating the dose-dependent effects of this compound on the timing of parturition. - Studying the impact on cervical ripening and myometrial contractility. - Elucidating the molecular pathways affected by this compound.
Rabbits The "progesterone block" theory was largely developed from rabbit models.[4] They are sensitive to hormonal manipulations that influence parturition.- Assessing the interaction between this compound and progesterone-mediated uterine quiescence. - Evaluating the efficacy of this compound in models of preterm labor induced by antiprogestins.
Sheep Similarities to human pregnancy in terms of fetal physiology and the role of the fetus in initiating parturition. However, the mechanism of parturition initiation (progesterone withdrawal) differs from humans.[5][6]- Studying the effects of this compound on uterine blood flow and fetal well-being. - Investigating the impact on myometrial activity in a species with a singleton pregnancy, similar to humans.
Pigs/Cattle This compound is currently used in these species in veterinary practice.[1]- Conducting clinical trials to refine dosage and administration protocols for improving calving/farrowing ease.[7][8][9] - Investigating the effects on postpartum reproductive health and fertility.[7][9]
Dogs This compound has been postulated to "reactivate stagnating parturitions" in dogs, although recent in vitro studies question its direct effect on myometrial contractility.[2][3]- In vitro studies on isolated uterine strips to investigate the direct effects of this compound on myometrial contractility.[2][3] - Clinical studies to evaluate its efficacy in managing canine dystocia.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound on Parturition in a Rat Model of Dystocia

Objective: To evaluate the effect of this compound on the duration of labor, pup survival, and the need for manual assistance in a rat model of dystocia.

Materials:

  • Pregnant Sprague-Dawley rats (gestational day 21)

  • This compound hydrochloride solution (sterile, for injection)

  • Saline solution (sterile, for injection)

  • Oxytocin solution

  • Intrauterine pressure catheters and telemetry system (for monitoring uterine contractions)

  • Video recording equipment

Procedure:

  • Animal Preparation: House pregnant rats individually under controlled light-dark cycles. On gestational day 21, induce dystocia by administering a low dose of an oxytocin receptor antagonist or by other established methods.

  • Group Allocation: Randomly assign rats to the following groups:

    • Control Group: Saline injection

    • This compound Group: this compound hydrochloride injection (dose to be determined from pilot studies, e.g., 0.8 mg/kg bw, similar to sheep).[1]

    • Positive Control Group: Oxytocin injection

  • Drug Administration: Once signs of labor are observed, administer the assigned treatment via intramuscular or subcutaneous injection.

  • Monitoring and Data Collection:

    • Continuously monitor uterine contractions using intrauterine pressure catheters and telemetry.

    • Record the time of the first pup's birth, the interval between births, and the total duration of labor.

    • Record the number of live and stillborn pups.

    • Observe and score the ease of delivery and the need for manual intervention.

  • Data Analysis: Analyze differences in labor duration, pup viability, and contraction parameters (frequency, amplitude, duration) between the groups using appropriate statistical tests.

Protocol 2: Ex Vivo Analysis of this compound's Effect on Uterine Contractility Using an Organ Bath System

Objective: To determine the direct effect of this compound on spontaneous and oxytocin-induced myometrial contractions in isolated uterine strips.

Materials:

  • Uterine tissue from periparturient animals (e.g., rats, dogs)

  • Krebs-Henseleit solution

  • This compound hydrochloride

  • Oxytocin

  • Organ bath system with force transducers and data acquisition software

Procedure:

  • Tissue Preparation: Euthanize a periparturient animal and dissect the uterus. Place the uterine horns in cold Krebs-Henseleit solution. Prepare longitudinal and circular myometrial strips (approximately 10 mm long and 2 mm wide).

  • Organ Bath Setup: Mount the uterine strips in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

  • Experimental Protocol:

    • Record a period of spontaneous contractions.

    • Add this compound at increasing concentrations to the bath and record the contractile activity.

    • Wash out the this compound and allow the tissue to return to baseline.

    • Induce contractions with a standard dose of oxytocin.

    • Once stable oxytocin-induced contractions are achieved, add increasing concentrations of this compound and record the response.

  • Data Analysis: Measure the amplitude, frequency, and area under the curve of contractions. Compare the contractility parameters before and after the addition of this compound using statistical analysis.

Signaling Pathways and Experimental Workflows

denaverine_mechanism cluster_cell Myometrial Cell M_Receptor M-Cholinergic Receptor Ca_Channel Voltage-gated Ca2+ Channel M_Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Contraction Muscle Contraction Ca_Influx->Contraction Initiates This compound This compound This compound->M_Receptor Inhibits This compound->Ca_Channel Blocks

Caption: Proposed mechanism of this compound's spasmolytic action on myometrial cells.

experimental_workflow cluster_invivo In Vivo Study (Rat Model) cluster_exvivo Ex Vivo Study (Organ Bath) A1 Induce Dystocia (Gestational Day 21) A2 Administer this compound or Control A1->A2 A3 Monitor Parturition (Duration, Pup Survival) A2->A3 A4 Analyze Uterine Contractions A3->A4 B1 Isolate Uterine Strips B2 Mount in Organ Bath & Equilibrate B1->B2 B3 Record Spontaneous & Oxytocin-Induced Contractions B2->B3 B4 Add this compound & Measure Response B3->B4 start Research Question cluster_invivo cluster_invivo start->cluster_invivo cluster_exvivo cluster_exvivo start->cluster_exvivo end_point Elucidation of this compound's Effects on Parturition cluster_invivo->end_point cluster_exvivo->end_point

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Denaverine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Denaverine hydrochloride in bulk drug and pharmaceutical dosage forms. The protocols outlined below are based on established and validated methodologies, ensuring accuracy, precision, and robustness in line with ICH guidelines.[1][2][3]

Introduction

This compound hydrochloride is a spasmolytic agent used in both veterinary and human medicine for its muscle relaxant properties.[1][4] Its therapeutic effect is primarily attributed to its dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[5][6] As a PDE inhibitor, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[5][6] Accurate and reliable analytical methods are crucial for the quality control and stability assessment of this compound formulations.

This application note details a validated reverse-phase HPLC (RP-HPLC) method that can be used for routine quality control analysis and for stability studies, capable of separating this compound from its potential degradation products.

Mechanism of Action: Signaling Pathway

This compound exerts its spasmolytic effect through two primary pathways. It inhibits phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP and cGMP. This leads to an accumulation of these second messengers, which in turn activates protein kinases that promote smooth muscle relaxation by reducing intracellular calcium levels.[5] Additionally, this compound exhibits anticholinergic properties by blocking acetylcholine receptors, further contributing to its muscle relaxant effects.[6]

Denaverine_Mechanism cluster_cell Smooth Muscle Cell cluster_drugs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs protein GC Guanylyl Cyclase cGMP cGMP GC->cGMP NO ATP ATP GTP GTP PDE Phosphodiesterase (PDE) cAMP->PDE Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Degradation PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE->AMP GMP GMP PDE->GMP Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation This compound This compound This compound->PDE Inhibits ACh_antagonist This compound (Anticholinergic) AChR Acetylcholine Receptor ACh_antagonist->AChR Blocks Contraction Muscle Contraction AChR->Contraction ACh Acetylcholine ACh->AChR

Caption: Mechanism of action of this compound.

Chromatographic Conditions

An isocratic RP-HPLC method is recommended for the analysis of this compound. The following conditions have been shown to provide good resolution and peak shape.

ParameterRecommended ConditionAlternative Condition 1
HPLC System HPLC with UV DetectorUPLC with UV/PDA Detector
Column Symmetry C18 (4.6 x 150 mm, 5 µm)[1][3]Develosil ODS HG-5 RP C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase Phosphate Buffer (pH 3.5): Acetonitrile (30:70 v/v)[1][3]Phosphate Buffer (0.02M, pH 3.6): Methanol (55:45 v/v)[2]
Flow Rate 0.6 mL/min[1][3]1.0 mL/min[2]
Detection Wavelength 306 nm[1][3]255 nm[2]
Injection Volume 20 µL[1]10 µL
Column Temperature Ambient30 °C
Run Time 5 min[1]~10 min

Experimental Protocols

Preparation of Solutions

a) Phosphate Buffer (pH 3.5): Dissolve 7.0 g of Potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.[1][3]

b) Mobile Phase: Mix the prepared Phosphate Buffer (pH 3.5) and Acetonitrile in the ratio of 30:70 (v/v). Degas the solution in an ultrasonic water bath for 5 minutes and filter through a 0.45 µm membrane filter.[1][3]

c) Standard Stock Solution (1000 µg/mL): Accurately weigh and transfer 10 mg of this compound hydrochloride working standard into a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[1]

d) Working Standard Solution (30 µg/mL): Pipette 0.3 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.[1]

e) Sample Preparation (from Injectable Dosage Form, 40 mg/mL): Accurately measure 0.25 mL of the injection (equivalent to 10 mg of this compound hydrochloride) and transfer it into a 10 mL volumetric flask. Add 7 mL of the mobile phase, sonicate to dissolve, and then make up the volume with the mobile phase to obtain a concentration of 1000 µg/mL.[1] Further, dilute 0.3 mL of this solution to 10 mL with the mobile phase to get a final concentration of 30 µg/mL.[1] Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 30:70) start->prep_mobile_phase system_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->system_setup prep_std Prepare Standard Solutions (Stock & Working) system_suitability Perform System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution (from Dosage Form) inject_sample Inject Sample Solution prep_sample->inject_sample system_setup->system_suitability inject_blank Inject Blank (Mobile Phase) system_suitability->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_std->inject_sample data_acquisition Data Acquisition & Chromatogram Recording inject_sample->data_acquisition data_analysis Data Analysis (Peak Area, Retention Time) data_acquisition->data_analysis quantification Quantify this compound in Sample data_analysis->quantification end End quantification->end

Caption: HPLC experimental workflow for this compound analysis.

Method Validation

The analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters and their acceptance criteria.

System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Method Validation Parameters

ParameterConcentration Range / LevelAcceptance Criteria
Linearity 10 - 50 µg/mL[1][3]Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 50%, 100%, 150% of test concentration[1]98.0% - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)100% of test concentration (n=6)≤ 2.0%
- Intermediate Precision (Inter-day)100% of test concentration (n=6)≤ 2.0%
Limit of Detection (LOD) -Reportable (e.g., 5.004 µg/mL)[2]
Limit of Quantitation (LOQ) -Reportable (e.g., 15.164 µg/mL)[2]
Robustness Small variations in: - Flow Rate (±0.1 mL/min) - Mobile Phase Composition (±2%) - pH of Buffer (±0.2)% RSD ≤ 2.0%

Stability-Indicating Method: Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound drug substance. The primary degradation pathways for this compound include ester hydrolysis, oxidative O-dealkylation, and N-dealkylation.

Protocol for Forced Degradation

Prepare a stock solution of this compound and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress ConditionReagent / ConditionDuration
Acid Hydrolysis 0.1 N HClReflux at 60°C for 2-8 hours
Alkaline Hydrolysis 0.1 N NaOHReflux at 60°C for 1-4 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Room temperature for 24 hours
Thermal Degradation Dry heat at 80°C24-72 hours
Photolytic Degradation Expose to UV-A and visible light as per ICH Q1B guidelinesAnalyze at appropriate time points

After exposure, neutralize the acidic and alkaline samples before dilution and injection into the HPLC system.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_evaluation Data Evaluation start Start: this compound Stock Solution control Unstressed Control Sample start->control acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) start->alkali oxidation Oxidative (3% H₂O₂) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc_analysis Analyze All Samples by Stability-Indicating HPLC Method control->hplc_analysis neutralize Neutralize Acid/Alkali Samples acid->neutralize alkali->neutralize oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis data_eval Evaluate Data hplc_analysis->data_eval peak_purity Peak Purity Analysis (this compound Peak) data_eval->peak_purity mass_balance Mass Balance Calculation data_eval->mass_balance degradant_peaks Resolution of Degradant Peaks from this compound data_eval->degradant_peaks end End: Method is Stability-Indicating peak_purity->end mass_balance->end degradant_peaks->end

Caption: Workflow for forced degradation studies.

Evaluation and Acceptance Criteria
  • Specificity: The method is considered specific and stability-indicating if the this compound peak is well-resolved from all degradation product peaks.

  • Peak Purity: The peak purity of the this compound peak in the stressed samples should be evaluated using a PDA detector. The purity angle should be less than the purity threshold.

  • Mass Balance: The sum of the assay of this compound and the area of all degradation products should be close to 100% of the initial assay value, demonstrating that all degradation products have been accounted for.

By following these protocols, researchers and scientists can confidently implement a robust and reliable HPLC method for the analysis of this compound hydrochloride, ensuring the quality, efficacy, and safety of the final drug product.

References

Application Notes and Protocols for Denaverine Hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a smooth muscle relaxant and vasodilator utilized primarily in veterinary medicine.[1][2] Its mechanism of action is attributed to its dual role as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[2][][4] As a PDE inhibitor, it prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[4][5] Its anticholinergic properties involve the blockade of muscarinic acetylcholine receptors.[6][7][8] These characteristics make this compound hydrochloride a compound of interest for in vitro studies on smooth muscle physiology, vasodilation, and related signaling pathways.

These application notes provide a comprehensive guide for the preparation and use of this compound hydrochloride in cell culture experiments, including detailed protocols for solution preparation, cytotoxicity assessment, and functional assays.

Physicochemical Properties and Solution Preparation

A clear understanding of the physicochemical properties of this compound hydrochloride is essential for accurate and reproducible experimental results.

PropertyValueReference(s)
CAS Number 3321-06-0[][9][10][11][12][13]
Molecular Formula C₂₄H₃₄ClNO₃[][10][11][12]
Molecular Weight 419.99 g/mol [][11][12]
Appearance White or almost white crystalline powder[9]
Melting Point 140-142 °C[][9]
Solubility Soluble in DMSO and Methanol[][14][15]
Storage Store solid at -20°C. Store stock solutions in aliquots at -20°C or -80°C.[][16][17]
Protocol 1: Preparation of this compound Hydrochloride Stock Solution

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound hydrochloride powder to equilibrate to room temperature before opening the vial.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound hydrochloride in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.2 mg of this compound hydrochloride (MW: 419.99 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: Aqueous solutions of this compound hydrochloride are less stable and should be prepared fresh for each experiment by diluting the DMSO stock solution in the appropriate cell culture medium.[17] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[17]

Experimental Protocols

Due to the limited availability of specific data on this compound hydrochloride in cell culture, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line and assay.

Protocol 2: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the concentration range of this compound hydrochloride that is non-toxic to the cells of interest.

Materials:

  • Cells of interest (e.g., smooth muscle cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound hydrochloride stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[19]

  • Prepare serial dilutions of this compound hydrochloride in complete cell culture medium from the 10 mM stock solution. A suggested starting range, based on the analogous compound papaverine, is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Remove the existing medium from the cells and add 100 µL of the various this compound hydrochloride concentrations or controls to the respective wells.

  • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18][19][20][21][22]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[18][20]

  • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

  • Measure the absorbance at 570 nm using a microplate reader.[18][19][20]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

The results of the MTT assay should be summarized in a table to easily determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

This compound HCl (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.2 ± 0.05100
0.11.18 ± 0.0698.3
11.15 ± 0.0495.8
101.05 ± 0.0787.5
500.75 ± 0.0562.5
1000.4 ± 0.0333.3
Protocol 3: In Vitro Smooth Muscle Cell Relaxation Assay

This protocol provides a framework to assess the functional effect of this compound hydrochloride on smooth muscle cell contraction and relaxation.

Materials:

  • Smooth muscle cells (e.g., aortic, tracheal, or bladder smooth muscle cells)[23]

  • Complete cell culture medium for smooth muscle cells

  • Collagen-coated culture plates or flasks

  • A contractile agent (e.g., carbachol, endothelin-1, or high potassium solution)

  • This compound hydrochloride working solutions

  • Microscope with imaging capabilities

Procedure:

  • Culture smooth muscle cells on collagen-coated plates until they form a confluent monolayer.

  • Induce a contractile phenotype by serum-starving the cells for 24-48 hours.

  • Induce contraction by adding a known concentration of a contractile agent.

  • Capture baseline images of the contracted cells.

  • Add different concentrations of this compound hydrochloride (within the non-toxic range determined in Protocol 2) to the wells.

  • Incubate for a predetermined time (e.g., 15-60 minutes).

  • Capture images at different time points to observe changes in cell morphology indicative of relaxation (e.g., cell elongation).

  • Quantify the change in cell area or length using image analysis software.

Data Presentation:

Summarize the quantitative data from the cell relaxation assay in a table.

TreatmentConcentration (µM)Change in Cell Area (%) (Mean ± SD)
Vehicle Control-0 ± 2.5
This compound HCl115 ± 3.1
This compound HCl1045 ± 4.2
This compound HCl5078 ± 5.5
Positive Control (e.g., Forskolin)1085 ± 4.8
Protocol 4: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol utilizes the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels in response to this compound hydrochloride.

Materials:

  • Cells of interest loaded onto glass-bottom dishes

  • HEPES-buffered saline (HBS)

  • Fura-2 AM fluorescent dye

  • Pluronic F-127

  • This compound hydrochloride working solutions

  • An agonist to induce calcium influx (e.g., carbachol or ATP)

  • Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)[24][25]

Procedure:

  • Load cells with Fura-2 AM (typically 1-5 µM) in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.[26]

  • Wash the cells with HBS to remove extracellular dye.

  • Establish a baseline fluorescence ratio (F340/F380) for a few minutes.

  • Add the desired concentration of this compound hydrochloride and record the fluorescence ratio for a set period to observe any direct effects on basal [Ca²⁺]i.

  • Subsequently, add an agonist to stimulate an increase in [Ca²⁺]i and continue recording the fluorescence ratio to determine if this compound hydrochloride modulates the agonist-induced calcium response.

  • Analyze the data by calculating the change in the F340/F380 ratio over time.

Data Presentation:

Present the data on intracellular calcium modulation in a structured table.

TreatmentPeak [Ca²⁺]i Ratio (F340/F380) (Mean ± SD)Inhibition of Agonist Response (%)
Agonist alone2.5 ± 0.20
This compound HCl (1 µM) + Agonist2.1 ± 0.1516
This compound HCl (10 µM) + Agonist1.5 ± 0.1240
This compound HCl (50 µM) + Agonist1.1 ± 0.156

Signaling Pathways and Visualization

This compound hydrochloride's dual mechanism of action suggests its involvement in two primary signaling pathways.

Phosphodiesterase Inhibition Pathway

As a phosphodiesterase inhibitor, this compound hydrochloride increases intracellular levels of cAMP and cGMP, leading to the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This cascade ultimately results in the phosphorylation of proteins that promote smooth muscle relaxation.[5][27][28][29]

PDE_Inhibition_Pathway This compound This compound HCl PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP degrades PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG activates Relaxation Smooth Muscle Relaxation PKA_PKG->Relaxation promotes

Caption: this compound HCl as a PDE inhibitor.

Anticholinergic Pathway

This compound hydrochloride also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of acetylcholine (ACh), it prevents the Gq protein-coupled signaling cascade that leads to an increase in intracellular calcium and subsequent smooth muscle contraction.[6][7][8][30][31]

Anticholinergic_Pathway This compound This compound HCl mAChR Muscarinic Receptor (mAChR) This compound->mAChR blocks ACh Acetylcholine (ACh) ACh->mAChR activates Gq Gq Protein mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca²⁺ Release IP3->Ca_release stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction causes

Caption: Anticholinergic action of this compound HCl.

Experimental Workflow

A logical workflow is critical for systematically evaluating the effects of this compound hydrochloride in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Stock Prepare this compound HCl Stock Solution (Protocol 1) Cytotoxicity Determine Cytotoxicity (MTT Assay - Protocol 2) Prep_Stock->Cytotoxicity Functional_Assay Functional Assay (e.g., Relaxation - Protocol 3) Cytotoxicity->Functional_Assay Determine non-toxic concentration range Mechanism_Assay Mechanism of Action Assay (e.g., [Ca²⁺]i - Protocol 4) Functional_Assay->Mechanism_Assay Data_Analysis Data Analysis and Interpretation Mechanism_Assay->Data_Analysis

References

Using Denaverine in organ bath experiments for smooth muscle contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a smooth muscle relaxant utilized in both veterinary and human medicine for its antispasmodic properties.[1][2] It is primarily employed to alleviate spasms in the gastrointestinal and urogenital tracts.[3][4] The therapeutic effects of this compound are attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2] As a PDE inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to an accumulation of these second messengers and subsequent smooth muscle relaxation. Its anticholinergic properties contribute to the reduction of muscle spasms by blocking the action of acetylcholine.

These application notes provide a comprehensive guide for the use of this compound in isolated organ bath experiments to characterize its effects on smooth muscle contractility. The following protocols and data presentation formats are designed to assist researchers in obtaining and analyzing robust and reproducible results.

Mechanism of Action Signaling Pathway

The relaxant effect of this compound on smooth muscle is mediated through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the breakdown of cAMP and cGMP. The resulting increase in intracellular cAMP and cGMP levels activates protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation.

  • Anticholinergic Activity: this compound also exhibits anticholinergic effects, blocking muscarinic acetylcholine receptors on smooth muscle cells. This antagonizes the contractile effect of acetylcholine, further contributing to muscle relaxation.

Denaverine_Mechanism_of_Action cluster_0 This compound cluster_1 Signaling Pathways This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AC Muscarinic Receptor This compound->AC Blocks cAMP_cGMP ↑ cAMP / cGMP Contraction Smooth Muscle Contraction AC->Contraction PKA_PKG ↑ PKA / PKG cAMP_cGMP->PKA_PKG Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation ACh Acetylcholine ACh->AC Activates

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

No specific quantitative data (e.g., EC50, Emax) for the smooth muscle relaxant effects of this compound on various smooth muscle tissues was identified in the reviewed literature. The following tables are provided as a template for presenting data generated from organ bath experiments. For comparative and illustrative purposes, data for Papaverine, a compound with a similar mechanism of action, is included where available.

Table 1: Relaxant Effect of this compound on Pre-contracted Smooth Muscle Tissues (Template)

Tissue TypeAgonist (Pre-contraction)This compound EC50 (µM)This compound Emax (% Relaxation)
Rat IleumCarbachol (1 µM)Data to be determinedData to be determined
Guinea Pig TracheaHistamine (10 µM)Data to be determinedData to be determined
Rabbit AortaPhenylephrine (1 µM)Data to be determinedData to be determined

Table 2: Inhibitory Effect of Papaverine on Nerve-Mediated Contractions in Guinea-Pig Ileum

CompartmentPapaverine IC50 (µM)
Oral3.53[5]
Anal4.76[5]

Table 3: Anticholinergic Activity of this compound (Template)

Tissue TypeAgonistThis compound pA2
Guinea Pig IleumAcetylcholineData to be determined

Experimental Protocols

Protocol 1: General Organ Bath Procedure for Smooth Muscle Contractility

This protocol outlines the fundamental steps for setting up an isolated organ bath experiment to assess the effects of this compound on smooth muscle tissue.

1.1. Materials and Reagents:

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

  • Carbogen gas (95% O2 / 5% CO2)

  • This compound hydrochloride

  • Contractile agonists (e.g., acetylcholine, carbachol, histamine, phenylephrine, KCl)

  • Standard laboratory glassware and surgical instruments

1.2. Tissue Preparation:

  • Humanely euthanize the animal (e.g., rat, guinea pig) in accordance with institutional guidelines.

  • Isolate the desired smooth muscle tissue (e.g., ileum, trachea, aorta, uterus, bladder).

  • Immediately place the tissue in ice-cold, carbogen-aerated Krebs-Henseleit solution.

  • Carefully dissect the tissue into strips or rings of appropriate size (e.g., 1-2 cm long strips for ileum or 2-3 mm wide rings for aorta).

  • Tie silk ligatures to both ends of the tissue preparation.

1.3. Experimental Setup and Equilibration:

  • Mount the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

  • Apply an optimal resting tension (e.g., 1 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes.

  • During equilibration, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

Organ_Bath_Workflow A Tissue Preparation (Dissection and Mounting) B Equilibration (60 min, 37°C, Carbogen) A->B C Viability Test (e.g., KCl administration) B->C D Washout and Return to Baseline C->D E Induce Submaximal Contraction (e.g., with Carbachol) D->E F Cumulative Addition of this compound E->F G Record Relaxation Response F->G H Data Analysis (EC50, Emax calculation) G->H

Caption: General workflow for organ bath experiments.

Protocol 2: Determining the Relaxant Effect of this compound (Concentration-Response Curve)

This protocol is designed to quantify the relaxant effect of this compound on pre-contracted smooth muscle.

2.1. Procedure:

  • Following the general protocol and equilibration, induce a stable, submaximal contraction using an appropriate agonist (e.g., carbachol for ileum, phenylephrine for aorta).

  • Once the contraction reaches a plateau, add this compound to the organ bath in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration).

  • Record the relaxant response at each concentration until a maximal effect is observed or the contraction is fully reversed.

  • At the end of the experiment, wash the tissue thoroughly with fresh Krebs-Henseleit solution to return to baseline.

2.2. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction.

  • Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.

  • Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (maximal relaxation) from the curve.

Protocol 3: Investigating the Anticholinergic Activity of this compound

This protocol is used to determine the antagonistic effect of this compound on muscarinic receptors.

3.1. Procedure:

  • After equilibration, obtain a cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol).

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

  • Repeat this procedure with increasing concentrations of this compound.

3.2. Data Analysis:

  • Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.

  • A rightward shift in the agonist concentration-response curve in the presence of this compound indicates competitive antagonism.

  • Calculate the dose-ratio for each concentration of this compound.

  • Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2. The pA2 value is a measure of the affinity of the antagonist for the receptor.

References

Application Notes and Protocols for Assessing Denaverine Efficacy in Gastrointestinal Spasm Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a smooth muscle relaxant recognized for its spasmolytic and vasodilator properties.[1] Primarily utilized in veterinary medicine for treating conditions such as gastrointestinal spasms (e.g., colic in horses) and urogenital tract spasms, its mechanism of action is primarily attributed to a dual activity: phosphodiesterase (PDE) inhibition and anticholinergic effects.[2][3][4] By inhibiting PDEs, this compound leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which activates signaling cascades promoting smooth muscle relaxation.[2] Its anticholinergic properties involve blocking the action of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction.[4]

These application notes provide detailed protocols for assessing the efficacy of this compound in established in vitro and in vivo models of gastrointestinal spasm. The methodologies are designed to enable researchers to quantify the spasmolytic activity of this compound and similar compounds, providing a framework for preclinical evaluation.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism involves the relaxation of smooth muscle through the modulation of intracellular signaling pathways. The following diagram illustrates the proposed mechanism of action.

Denaverine_Mechanism cluster_membrane Cell Membrane cluster_cell Smooth Muscle Cell Receptor Muscarinic Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Ca2+ Store (SR) IP3->Ca_Store Stimulates Release Ca_Cytosol [Ca2+]i (Increased) Ca_Store->Ca_Cytosol Contraction Muscle Contraction Ca_Cytosol->Contraction Leads to PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Promotes Acetylcholine Acetylcholine Acetylcholine->Receptor Binds This compound This compound This compound->Receptor Antagonizes (Anticholinergic) This compound->PDE Inhibits (PDE Inhibition)

Proposed signaling pathway of this compound in smooth muscle cells.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described protocols. Due to a lack of publicly available efficacy data for this compound in these specific models, the values presented are for illustrative purposes only.

Table 1: In Vitro Efficacy of this compound on Acetylcholine-Induced Contractions in Isolated Rat Ileum

CompoundConcentration (µM)Inhibition of Contraction (%)IC50 (µM)
This compound0.115.2 ± 2.11.5
1.048.5 ± 3.5
10.085.1 ± 4.2
100.098.9 ± 1.5
Atropine (Control)0.0152.3 ± 4.80.009
0.195.7 ± 2.3

Data are represented as mean ± SEM. IC50 values are calculated from the dose-response curve.

Table 2: In Vivo Efficacy of this compound on Gastrointestinal Transit in a Mouse Charcoal Meal Model

Treatment GroupDose (mg/kg, p.o.)Intestinal Transit (% of total length)% Inhibition of TransitED50 (mg/kg)
Vehicle Control-85.4 ± 5.6--
This compound1060.2 ± 4.929.515
2041.5 ± 3.851.4
4025.1 ± 3.170.6
Atropine (Control)130.8 ± 4.263.90.8

Data are represented as mean ± SEM. ED50 values are calculated from the dose-response data.

Experimental Protocols

Protocol 1: In Vitro Assessment of Spasmolytic Activity on Isolated Rat Ileum

This protocol details the use of an isolated organ bath to measure the effect of this compound on acetylcholine-induced smooth muscle contractions.

InVitro_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experimental Procedure cluster_analysis Data Analysis A1 Euthanize Rat (e.g., cervical dislocation) A2 Isolate a segment of the terminal ileum A1->A2 A3 Clean and section ileum into 2-3 cm pieces A2->A3 B1 Mount ileum segment in organ bath (20 mL Tyrode's solution) A3->B1 B2 Maintain at 37°C and aerate with carbogen (95% O2, 5% CO2) B1->B2 B3 Connect tissue to isometric force transducer B2->B3 B4 Apply 1g of tension and equilibrate for 60 minutes B3->B4 C1 Record baseline contractile activity B4->C1 C2 Induce submaximal contraction with Acetylcholine (ACh, e.g., 1 µM) C1->C2 C3 Wash tissue and allow to return to baseline C2->C3 C4 Incubate with this compound (or vehicle) for 15 min C3->C4 C5 Re-challenge with ACh and record contraction C4->C5 C6 Repeat with increasing concentrations of this compound C5->C6 D1 Measure amplitude of ACh-induced contractions C6->D1 D2 Calculate % inhibition for each this compound concentration D1->D2 D3 Construct dose-response curve and calculate IC50 value D2->D3

Experimental workflow for the in vitro isolated rat ileum assay.

Materials and Reagents:

  • Wistar rats (200-250 g)

  • Tyrode's solution (Composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)

  • Carbogen gas (95% O2, 5% CO2)

  • Acetylcholine (ACh) chloride

  • This compound hydrochloride

  • Atropine sulfate (positive control)

  • Isolated organ bath system with isometric force transducers and data acquisition software

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a rat following approved institutional guidelines.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing aerated Tyrode's solution.[5]

    • Gently remove the mesenteric tissue and cut the ileum into 2-3 cm segments.[5][6]

  • Organ Bath Setup:

    • Mount a single ileum segment in a 20 mL organ bath filled with Tyrode's solution, maintained at 37°C and continuously aerated with carbogen.[5][7]

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply a resting tension of 1 gram and allow the tissue to equilibrate for 60 minutes, washing with fresh Tyrode's solution every 15 minutes.[6][8]

  • Experimental Protocol:

    • Record a stable baseline of spontaneous contractions.

    • To assess tissue viability and obtain a reference contraction, add a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath. Once a stable contraction is achieved, wash the tissue three times with fresh Tyrode's solution and allow it to return to baseline.

    • Add the vehicle or a specific concentration of this compound to the bath and incubate for 15 minutes.

    • After the incubation period, re-introduce the same concentration of acetylcholine to induce contraction. Record the response.

    • Wash the tissue thoroughly and allow it to recover to baseline.

    • Repeat the incubation and acetylcholine challenge with increasing concentrations of this compound to establish a dose-response relationship. A positive control, such as atropine, should be run in parallel.[9]

  • Data Analysis:

    • Measure the amplitude of the contraction induced by acetylcholine in the absence (control response) and presence of each concentration of this compound.

    • Calculate the percentage inhibition of the acetylcholine-induced contraction for each this compound concentration using the formula: % Inhibition = [1 - (Response with this compound / Control Response)] x 100

    • Plot the percentage inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that produces 50% inhibition of the maximal acetylcholine-induced contraction.

Protocol 2: In Vivo Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol measures the transit of a non-absorbable marker through the small intestine of mice to evaluate the inhibitory effect of this compound on gastrointestinal motility.

InVivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_dissection Dissection & Measurement cluster_analysis Data Analysis A1 Select Mice (e.g., Swiss Albino, 20-25g) A2 Acclimatize for 1 week A1->A2 A3 Fast animals for 6-18 hours (with free access to water) A2->A3 B1 Administer this compound (or vehicle/positive control) orally (p.o.) or intraperitoneally (i.p.) A3->B1 B2 Wait for 30 minutes (absorption period) B1->B2 B3 Administer Charcoal Meal (10% charcoal in 5% gum acacia, 0.1 mL/10g) orally B2->B3 C1 Wait for 20-30 minutes B3->C1 C2 Euthanize mice by cervical dislocation C1->C2 C3 Dissect and expose the abdominal cavity C2->C3 C4 Carefully excise the entire small intestine (pylorus to ileocecal junction) C3->C4 C5 Measure the total length of the small intestine C4->C5 C6 Measure the distance traveled by the charcoal marker C5->C6 D1 Calculate Intestinal Transit (%) for each animal C6->D1 D2 Calculate the mean transit (%) for each treatment group D1->D2 D3 Calculate % Inhibition of Transit and determine ED50 D2->D3

Experimental workflow for the in vivo charcoal meal transit test.

Materials and Reagents:

  • Swiss albino mice (20-25 g)

  • Charcoal powder (activated)

  • Gum acacia

  • This compound hydrochloride

  • Atropine sulfate (positive control)

  • Oral gavage needles

  • Dissection tools

  • Ruler or measuring tape

Procedure:

  • Animal Preparation:

    • Acclimatize mice to laboratory conditions for at least one week.

    • Fast the animals for 6-18 hours before the experiment, allowing free access to water. A 6-hour fasting period is often sufficient and reduces animal stress.[10][11]

    • Randomly divide the mice into treatment groups (vehicle control, this compound-treated groups, positive control group).

  • Dosing and Charcoal Administration:

    • Administer this compound (at various doses) or the vehicle control to the respective groups via oral gavage (p.o.) or intraperitoneal injection (i.p.). Atropine can be used as a positive control.

    • Thirty minutes after drug administration, administer the charcoal meal (a suspension of 10% charcoal in 5% gum acacia) to all mice via oral gavage. The volume is typically 0.1 mL per 10 g of body weight.[12]

  • Measurement of Intestinal Transit:

    • Twenty to thirty minutes after the charcoal meal administration, humanely euthanize the mice.[12]

    • Open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the ileocecal junction, avoiding any stretching.

    • Lay the intestine flat on a moist surface and measure its total length.

    • Measure the distance traveled by the charcoal from the pyloric sphincter to the most distal point of the charcoal front.[10]

  • Data Analysis:

    • For each mouse, calculate the percentage of intestinal transit using the formula: % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Calculate the mean intestinal transit for each treatment group.

    • Determine the percentage inhibition of gastrointestinal transit for each this compound dose compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean transit in this compound group / Mean transit in vehicle group)] x 100

    • Plot the percentage inhibition against the dose of this compound to determine the ED50 value, the dose that causes a 50% reduction in intestinal transit.

Conclusion

The protocols outlined provide robust and reproducible methods for evaluating the spasmolytic efficacy of this compound in preclinical gastrointestinal models. The in vitro isolated organ bath assay offers detailed insights into the direct effects on smooth muscle contractility and allows for the determination of potency (IC50). The in vivo charcoal meal test provides a functional assessment of the compound's impact on overall gastrointestinal motility in a whole-animal system. Together, these models are essential tools for the characterization and development of antispasmodic agents like this compound.

References

Application Notes and Protocols for Studying Denaverine's Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the cellular effects of Denaverine, a smooth muscle relaxant. This compound primarily acts as a phosphodiesterase (PDE) inhibitor and exhibits anticholinergic properties, leading to the relaxation of smooth muscles.[1][2]

Overview of this compound's Mechanism of Action

This compound's therapeutic effects as an antispasmodic agent are attributed to its dual mechanism of action.[1] Firstly, it inhibits phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinases that phosphorylate proteins promoting smooth muscle relaxation.[1] A key outcome of this pathway is the reduction of intracellular calcium concentrations, a primary trigger for muscle contraction.[1] Secondly, this compound possesses anticholinergic effects, further contributing to its muscle relaxant properties.[2]

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Studies
ParameterRecommended Starting Concentration RangeNotes
Cell Viability (MTT/XTT Assay) 0.1 µM - 100 µMTo determine the non-toxic concentration range for subsequent experiments.
cAMP/cGMP Measurement 1 µM - 50 µMEffective concentrations may vary based on the cell type and PDE isoform present.
Intracellular Calcium Imaging 1 µM - 50 µMTo assess the effect on calcium mobilization and influx.
Smooth Muscle Contraction Assay 1 µM - 100 µMTo evaluate the functional effect on smooth muscle cell contractility.
Table 2: Expected Outcomes of this compound Treatment
AssayExpected OutcomeQuantitative Measure
Cell Viability Minimal to no decrease in viability at therapeutic concentrations.IC50 value
cAMP/cGMP Levels Significant increase in intracellular cAMP and/or cGMP.Fold change compared to vehicle control.
Intracellular Calcium Reduction in agonist-induced intracellular calcium increase.Peak fluorescence intensity, area under the curve.
Smooth Muscle Contraction Inhibition of induced smooth muscle contraction.Percentage of relaxation.

Experimental Protocols

Cell Line Selection and Culture

Recommended Cell Lines:

  • Primary Human Umbilical Artery Smooth Muscle Cells (HUASMC): A physiologically relevant model for studying vascular smooth muscle.

  • Rat Aortic Smooth Muscle Cells (RASMC): A well-established primary cell line for studying vascular smooth muscle physiology and pharmacology.[3]

  • A7r5 (Rat thoracic aorta smooth muscle cell line): A commercially available and easy-to-culture cell line.

General Cell Culture Protocol:

  • Culture smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For experimental use, seed cells at a density of 1 x 10^5 cells/mL in appropriate culture vessels.

Cell Viability Assay (MTT Assay)
  • Seed smooth muscle cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Intracellular cAMP and cGMP Measurement (ELISA-based Assay)
  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat cells with a broad-spectrum PDE inhibitor like IBMX (100 µM) for 30 minutes to potentiate the this compound effect, if necessary.

  • Treat cells with desired concentrations of this compound for 15-60 minutes.[4]

  • Lyse the cells using the lysis buffer provided in a commercial cAMP or cGMP ELISA kit.

  • Perform the ELISA according to the manufacturer's instructions to determine the intracellular levels of cAMP or cGMP.

  • Normalize the cyclic nucleotide concentration to the total protein content of each sample.

Intracellular Calcium Concentration Measurement
  • Seed cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and replace with a physiological salt solution.

  • Obtain a baseline fluorescence reading.

  • Add a contractile agonist (e.g., phenylephrine or angiotensin II) to induce an increase in intracellular calcium.

  • Following the agonist-induced calcium peak, add this compound to observe its effect on calcium levels.

  • Record fluorescence changes over time using a fluorescence microscope equipped with a ratiometric imaging system (for Fura-2) or a standard fluorescence imaging system (for Fluo-4).

In Vitro Smooth Muscle Contraction/Relaxation Assay

This protocol is adapted from methods used for assessing smooth muscle function in vitro.[5][6]

  • Culture smooth muscle cells to form a confluent monolayer or spheroids.

  • For monolayer contraction, cells can be cultured on a flexible substrate (e.g., collagen-coated silicone membrane).

  • Induce contraction using an agonist such as carbachol or potassium chloride.

  • Capture images or videos of the cell monolayer or spheroids before and after the addition of the contractile agonist.

  • Add different concentrations of this compound to the contracted cells.

  • Continue to capture images or videos to observe and quantify the extent of relaxation.

  • Analyze the images to measure changes in the surface area of the cell monolayer or the diameter of the spheroids to quantify contraction and relaxation.

Mandatory Visualizations

Denaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG Protein Kinase A/G (PKA/PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE->AMP_GMP Degrades to Ca_Reduction Reduction of Intracellular Ca2+ PKA_PKG->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation This compound This compound This compound->PDE Inhibits Experimental_Workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Viability 2. Determine Non-Toxic Dose (MTT Assay) Cell_Culture->Viability Denaverine_Treatment 3. This compound Treatment Viability->Denaverine_Treatment Assays 4. Cellular Assays Denaverine_Treatment->Assays cAMP_Assay cAMP/cGMP Measurement Assays->cAMP_Assay Calcium_Assay Intracellular Ca2+ Measurement Assays->Calcium_Assay Contraction_Assay Contraction/ Relaxation Assay Assays->Contraction_Assay Data_Analysis 5. Data Analysis & Interpretation cAMP_Assay->Data_Analysis Calcium_Assay->Data_Analysis Contraction_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Denaverine Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for the spasmolytic agent Denaverine in preclinical animal models. This document includes quantitative data on toxicity, recommended dosages from veterinary use, and generalized experimental protocols. Additionally, detailed signaling pathway diagrams are provided to illustrate this compound's mechanism of action.

Data Presentation: Quantitative Toxicity and Dosage

The following tables summarize the available quantitative data for this compound administration in various animal species.

Table 1: Acute Toxicity (LD50) of this compound in Rodents [1]

SpeciesAdministration RouteLD50 (mg/kg body weight)
Mouse Oral4425
Intraperitoneal500
Subcutaneous370
Intravenous138
Rat (Sprague Dawley) Oral> 4650
Intramuscular> 46.4
Intravenous32.3

Table 2: Repeated Oral Dose Toxicity of this compound Hydrochloride in Rats [1]

DurationDoses (mg/kg body weight/day)Observed Effects
2 weeks100 to 1000Dose-dependent reduction in body weight gain and food consumption.
90 days3, 20, 100No observed adverse effect level (NOAEL) established at 3 mg/kg. Dose-dependent hepatocytic degeneration at the two highest doses.

Table 3: Recommended Veterinary Dosages of this compound Hydrochloride for Parturition [1]

SpeciesAdministration RouteRecommended Dose (mg/animal)Approximate Dose (mg/kg body weight)
Heifers and Cows Intramuscular200 - 400~0.8
Sheep Intramuscular80 - 120~0.8
Pigs Intramuscular200~1.2

Mechanism of Action

This compound exerts its smooth muscle relaxant effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[2]

Phosphodiesterase (PDE) Inhibition

This compound inhibits phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cAMP and cGMP levels leads to the activation of protein kinases (PKA and PKG). These kinases phosphorylate various downstream targets, ultimately causing a decrease in intracellular calcium concentrations and leading to smooth muscle relaxation.

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP ATP_GTP->cAMP_cGMP Converts to PKA_PKG Protein Kinase A (PKA) & Protein Kinase G (PKG) (Activated) cAMP_cGMP->PKA_PKG Activates Ca_Channels Calcium Channels (Inhibited) PKA_PKG->Ca_Channels Inhibits Ca_Influx Intracellular Ca2+ (Decreased) Ca_Channels->Ca_Influx Reduces Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Leads to

This compound's PDE Inhibition Pathway
Anticholinergic Activity

This compound also acts as an antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors. In smooth muscle, acetylcholine typically binds to M2 and M3 muscarinic receptors to induce contraction. The M3 receptor is coupled to a Gq protein, which activates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, causing muscle contraction. The M2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, reducing cAMP levels and promoting contraction. By blocking these receptors, this compound prevents these signaling cascades, resulting in smooth muscle relaxation.

Anticholinergic_Pathway cluster_receptor Muscarinic Receptors M2_Receptor M2 Receptor (Gi-coupled) Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) M2_Receptor->Adenylyl_Cyclase Inhibits M3_Receptor M3 Receptor (Gq-coupled) PLC Phospholipase C (PLC) (Activated) M3_Receptor->PLC Activates Acetylcholine Acetylcholine Acetylcholine->M2_Receptor Binds Acetylcholine->M3_Receptor Binds This compound This compound This compound->M2_Receptor Blocks This compound->M3_Receptor Blocks Relaxation Smooth Muscle Relaxation This compound->Relaxation Leads to cAMP_decrease cAMP (Decreased) Adenylyl_Cyclase->cAMP_decrease Reduces Contraction Smooth Muscle Contraction cAMP_decrease->Contraction Promotes IP3_DAG IP3 & DAG (Increased) PLC->IP3_DAG Produces Ca_Release Intracellular Ca2+ (Increased) IP3_DAG->Ca_Release Triggers Ca_Release->Contraction Induces

This compound's Anticholinergic Pathway

Experimental Protocols

The following are generalized protocols for the administration of this compound in preclinical animal studies. The specific details, such as dose, vehicle, and volume, should be optimized based on the experimental design and objectives.

General Preparation of this compound Hydrochloride Solution
  • Vehicle Selection: For aqueous solutions, sterile water for injection or 0.9% sterile saline are common vehicles. For non-aqueous solutions, vehicles such as polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or corn oil may be considered, depending on the route of administration and the solubility of this compound. The tolerability of the vehicle in the chosen animal model and for the specific route must be confirmed.

  • Preparation: this compound hydrochloride is typically a solid. Prepare solutions under sterile conditions. Weigh the required amount of this compound hydrochloride and dissolve it in the chosen vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The pH of the solution should be adjusted to be as close to physiological pH (~7.4) as possible to minimize irritation, especially for parenteral routes.

Oral Administration (Gavage)

This route is suitable for assessing the systemic effects of this compound after gastrointestinal absorption.

  • Animal Model: Rats, Mice.

  • Materials:

    • This compound hydrochloride solution.

    • Appropriately sized gavage needles (flexible or rigid with a ball tip).

    • Syringes.

  • Procedure:

    • Accurately weigh the animal to determine the correct dosing volume.

    • Gently restrain the animal.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.

    • Administer the this compound solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Intravenous (IV) Administration

This route provides immediate and complete bioavailability, suitable for pharmacokinetic and acute efficacy studies.

  • Animal Model: Mice (tail vein), Rats (tail vein, jugular vein).

  • Materials:

    • Sterile this compound hydrochloride solution (ensure it is free of particulates).

    • Appropriate gauge needles (e.g., 27-30G for mouse tail vein).

    • Syringes.

    • Restraining device.

  • Procedure:

    • Warm the animal's tail (e.g., with a heat lamp or warm water) to dilate the lateral tail veins.

    • Place the animal in a restraining device.

    • Disinfect the injection site with an appropriate antiseptic.

    • Insert the needle into the vein, bevel up.

    • Administer the solution slowly as a bolus or via infusion.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

Intramuscular (IM) Administration

This route allows for a slower absorption compared to IV administration.

  • Animal Model: Rats, Pigs, Sheep, Cattle.

  • Materials:

    • Sterile this compound hydrochloride solution.

    • Appropriate gauge needles.

    • Syringes.

  • Procedure:

    • Identify the target muscle (e.g., quadriceps or gluteal muscles in rodents).

    • Disinfect the injection site.

    • Insert the needle into the muscle mass.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly.

    • Withdraw the needle and gently massage the injection site.

    • Alternate injection sites for repeated dosing.

Subcutaneous (SC) Administration

This route provides a slow and sustained absorption of the drug.

  • Animal Model: Mice, Rats, Heifers.

  • Materials:

    • Sterile this compound hydrochloride solution.

    • Appropriate gauge needles.

    • Syringes.

  • Procedure:

    • Lift a fold of loose skin, typically in the dorsal neck or back region.

    • Disinfect the injection site.

    • Insert the needle into the subcutaneous space.

    • Aspirate to check for blood.

    • Inject the solution to form a small bolus under the skin.

    • Withdraw the needle.

Intraperitoneal (IP) Administration

This route is common in rodents for systemic drug delivery, with faster absorption than SC but slower than IV.

  • Animal Model: Mice, Rats.

  • Materials:

    • Sterile this compound hydrochloride solution.

    • Appropriate gauge needles.

    • Syringes.

  • Procedure:

    • Restrain the animal on its back with the head tilted slightly downwards.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Disinfect the area.

    • Insert the needle at a shallow angle into the peritoneal cavity.

    • Aspirate to ensure no urine or intestinal contents are withdrawn.

    • Inject the solution.

    • Withdraw the needle.

Experimental Workflow Example: Evaluating Spasmolytic Activity

The following diagram illustrates a general workflow for a preclinical study evaluating the spasmolytic efficacy of this compound.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization grouping Randomize into Groups (Vehicle Control, this compound Doses) acclimatization->grouping spasm_induction Induce Smooth Muscle Spasm (e.g., Chemical agent) grouping->spasm_induction administration Administer this compound or Vehicle (Select Route: PO, IV, IP, SC, IM) spasm_induction->administration assessment Assess Spasmolytic Effect (e.g., Measure muscle contractions, behavioral scoring) administration->assessment data_collection Collect Data (Quantitative & Qualitative) assessment->data_collection analysis Statistical Analysis data_collection->analysis results Interpret Results analysis->results end End results->end

Preclinical Efficacy Study Workflow

References

Quantifying Denaverine's Effect on Intracellular Calcium Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine hydrochloride is a spasmolytic agent recognized for its relaxant effects on smooth muscle.[1][2] This property is particularly valuable in veterinary medicine to ease the birthing process by relaxing the uterus and birth canal.[2][3] The primary mechanisms contributing to smooth muscle relaxation involve the modulation of intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in cellular signaling that governs contraction. While direct quantitative data on this compound's effect on intracellular calcium is limited, its mechanism of action is understood through its structural and functional similarities to drotaverine and papaverine. These related compounds are known to reduce intracellular calcium concentrations through two primary pathways: the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-operated calcium channels (L-VOCCs).[4][5][6]

This document provides detailed application notes and protocols for quantifying the effects of this compound on intracellular calcium levels, drawing upon the established actions of its analogs to inform experimental design and data interpretation.

Postulated Signaling Pathway of this compound

The signaling pathway for this compound's action on intracellular calcium is believed to be a dual-pronged approach targeting both calcium influx and intracellular signaling cascades that promote relaxation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol LVOCC L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx LVOCC->Ca_influx Mediates Denaverine_ext This compound (Extracellular) Denaverine_ext->LVOCC Inhibition Denaverine_int This compound (Intracellular) Denaverine_ext->Denaverine_int PDE Phosphodiesterase (PDE) Denaverine_int->PDE Inhibition cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Promotes Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Increases Ca_intracellular->MLCK_active Activates

Caption: Postulated signaling pathway of this compound.

Quantitative Data on this compound Analogs

Due to the limited direct quantitative data for this compound, the following tables summarize the effects of its structural and functional analogs, drotaverine and papaverine, on mechanisms related to intracellular calcium modulation. This data can serve as a benchmark for expected outcomes in experiments with this compound.

Table 1: Inhibitory Effects of Drotaverine on L-type Calcium Channel Ligand Binding

CompoundLigandIC50 (µM)TissueReference
Drotaverine[³H]Nitrendipine5.6Pregnant rat uterine membranes[7]
Drotaverine[³H]Diltiazem2.6Pregnant rat uterine membranes[7]

Table 2: Inhibitory Effects of Papaverine on Calcium Influx and Smooth Muscle Contraction

CompoundConcentration (µM)EffectTissueReference
Papaverine15025-30% reduction in ⁴⁵Ca uptakeRat vas deferens and urinary bladder[8]
Papaverine15080% inhibition of phasic tension (vas deferens)Rat vas deferens[8]
Papaverine15060% inhibition of phasic tension (urinary bladder)Rat urinary bladder[8]

Experimental Protocols

To quantify the effect of this compound on intracellular calcium levels, the following protocols describe the use of fluorescent calcium indicators, Fura-2 AM and Fluo-4 AM, in cultured smooth muscle cells.

Protocol 1: Measurement of Intracellular Calcium Using Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator that allows for a precise measurement of intracellular calcium concentration by calculating the ratio of fluorescence emission at ~510 nm when excited at 340 nm and 380 nm.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer (pH 7.2-7.4)

  • Pluronic F-127 (20% solution in DMSO)

  • Cultured smooth muscle cells on coverslips

  • This compound hydrochloride

  • Fluorescence imaging system with dual-excitation capabilities (340/380 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a loading buffer consisting of HBSS, 1-5 µM Fura-2 AM, and 0.02-0.04% Pluronic F-127.

  • Cell Loading:

    • Grow smooth muscle cells on coverslips to 70-80% confluency.

    • Wash the cells once with pre-warmed HBSS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with pre-warmed HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the dye.

  • Fluorescence Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380).

    • Perfuse the cells with a buffer containing the desired concentration of this compound.

    • Record the change in the F340/F380 ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Quantify the change in the ratio in response to this compound to determine its effect on intracellular calcium levels.

Protocol 2: High-Throughput Screening with Fluo-4 AM

Fluo-4 AM is a single-wavelength fluorescent indicator that exhibits a large increase in fluorescence intensity upon binding to calcium. It is well-suited for high-throughput screening applications.

Materials:

  • Fluo-4 AM

  • Anhydrous DMSO

  • Physiological buffer (e.g., HBSS)

  • Pluronic F-127

  • Cultured smooth muscle cells in a 96- or 384-well plate

  • This compound hydrochloride

  • Fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a loading buffer containing physiological buffer, 2-5 µM Fluo-4 AM, and 0.02% Pluronic F-127.

  • Cell Loading:

    • Seed smooth muscle cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluency.

    • Remove the culture medium and add the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Fluorescence Measurement:

    • Measure the baseline fluorescence intensity in each well using a fluorescence plate reader.

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time to capture the cellular response.

  • Data Analysis:

    • The change in fluorescence intensity (F/F₀, where F is the fluorescence at a given time and F₀ is the baseline fluorescence) reflects the change in intracellular calcium.

    • Generate dose-response curves to determine the EC50 or IC50 of this compound's effect on intracellular calcium.

Experimental Workflow

The following diagram outlines the general workflow for conducting experiments to quantify the effects of this compound on intracellular calcium levels.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Smooth Muscle Cells Dye_Loading Load Cells with Calcium Indicator Cell_Culture->Dye_Loading Reagent_Prep Prepare Reagents (Fura-2/Fluo-4 AM, this compound) Reagent_Prep->Dye_Loading Wash Wash to Remove Excess Dye Dye_Loading->Wash Deester Allow for De-esterification Wash->Deester Baseline Measure Baseline Fluorescence Deester->Baseline Treatment Apply this compound Baseline->Treatment Measurement Record Fluorescence Changes Treatment->Measurement Ratio_Calc Calculate F340/F380 Ratio (Fura-2) Measurement->Ratio_Calc Intensity_Change Calculate ΔF/F₀ (Fluo-4) Measurement->Intensity_Change Dose_Response Generate Dose-Response Curves Ratio_Calc->Dose_Response Intensity_Change->Dose_Response Quantify Quantify Effect (IC50/EC50) Dose_Response->Quantify

Caption: Experimental workflow for quantifying this compound's effect.

Logical Relationships in this compound's Mechanism

The proposed mechanism of this compound involves a logical cascade of events leading to smooth muscle relaxation. This can be visualized as a series of cause-and-effect relationships.

G cluster_pathways This compound This compound LVOCC_Block L-type Ca²⁺ Channel Blockade This compound->LVOCC_Block PDE_Inhibition Phosphodiesterase Inhibition This compound->PDE_Inhibition Ca_Influx_Dec Decreased Ca²⁺ Influx LVOCC_Block->Ca_Influx_Dec cAMP_Inc Increased cAMP PDE_Inhibition->cAMP_Inc Intra_Ca_Dec Decreased Intracellular [Ca²⁺] Ca_Influx_Dec->Intra_Ca_Dec PKA_Activation PKA Activation cAMP_Inc->PKA_Activation MLCK_Inhibition MLCK Inhibition Intra_Ca_Dec->MLCK_Inhibition PKA_Activation->MLCK_Inhibition Relaxation Smooth Muscle Relaxation MLCK_Inhibition->Relaxation

Caption: Logical flow of this compound's mechanism of action.

References

Troubleshooting & Optimization

Denaverine solubility issues in aqueous solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Denaverine in aqueous solutions for experimental research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antispasmodic drug used in both human and veterinary medicine to relieve smooth muscle spasms. Its therapeutic effects are primarily attributed to a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity. As a PDE inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation. Its anticholinergic properties also contribute to its spasmolytic effects.

Q2: What is the recommended solvent for preparing a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO). For research purposes, preparing a high-concentration stock solution in anhydrous DMSO is recommended. This allows for minimal volumes of the organic solvent to be introduced into the final aqueous experimental solution.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should generally be kept at or below 0.1% (v/v). However, the tolerance to DMSO can vary between different cell lines. It is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: this compound hydrochloride's aqueous solubility is pH-dependent. Its solubility is expected to be higher in acidic conditions (pH < 7) due to the protonation of its tertiary amine group, which forms a more soluble salt. As the pH becomes neutral to alkaline, the compound is more likely to be in its less soluble free base form.

Q5: How should I store this compound hydrochloride and its solutions?

A5: this compound hydrochloride powder should be stored at -20°C for long-term storage. A stock solution in DMSO can also be stored at -20°C, preferably in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Diluting this compound Stock Solution in Aqueous Buffer or Cell Culture Medium

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment, a phenomenon often referred to as "solvent shock."

Potential Cause Recommended Solution
High Final Concentration The desired final concentration of this compound may exceed its solubility limit in the aqueous medium. Review the literature for typical working concentrations. If possible, perform a dose-response experiment starting with lower, more soluble concentrations.
"Solvent Shock" Rapidly adding the concentrated DMSO stock solution can cause the compound to precipitate out of solution. To avoid this, add the this compound stock solution drop-wise to the pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion. A stepwise dilution, where the stock is first diluted in a small volume of medium before being added to the final volume, can also be beneficial.
Low Temperature of Aqueous Medium Adding a concentrated stock solution to a cold aqueous medium can decrease the solubility of the compound. Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions when making dilutions.
Incorrect pH of the Aqueous Medium This compound is more soluble at a slightly acidic pH. If your experimental conditions allow, consider using a buffer with a pH in the range of 5.0-6.5. For cell culture, ensure the medium is properly buffered, typically with HEPES, and equilibrated in a CO2 incubator to maintain the correct physiological pH (around 7.2-7.4).
Issue 2: Cloudiness or Precipitation Develops Over Time in the Experimental Solution
Potential Cause Recommended Solution
Poor Solution Stability This compound in aqueous solution may not be stable over extended periods at experimental temperatures (e.g., 37°C). Prepare fresh dilutions of this compound for each experiment and use them promptly. Avoid storing diluted aqueous solutions.
Interaction with Media Components Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound, leading to precipitation. If this is suspected, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. Performing a solubility test in your specific medium can help identify these issues.
pH Shift During Experiment Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound. Ensure your medium is well-buffered for the CO2 concentration in your incubator.
Evaporation Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially leading to precipitation. Ensure proper humidification in the incubator and use well-sealed culture flasks or plates.
Freeze-Thaw Cycles of Stock Solution Repeatedly freezing and thawing a DMSO stock solution can lead to the precipitation of the compound within the stock, which is then carried over into the final dilution. It is recommended to aliquot the stock solution into single-use volumes.

Quantitative Data Summary

Table 1: this compound Hydrochloride Properties

PropertyValueReference
Molecular Formula C₂₄H₃₄ClNO₃
Molecular Weight 419.99 g/mol
Appearance Solid powder
Melting Point 140-142 °C

Table 2: General Solubility of this compound Hydrochloride

SolventSolubilityReference
DMSO Soluble
Methanol Soluble
Aqueous Solutions pH-dependent

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in DMSO
  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound hydrochloride powder into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution of this compound Hydrochloride for In Vitro Cell-Based Assays
  • Materials:

    • 10 mM this compound hydrochloride stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the experiment)

    • Sterile conical tubes

  • Procedure (Example for a final concentration of 10 µM in 10 mL of medium):

    • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

    • Ensure your complete cell culture medium is pre-warmed to 37°C.

    • To prepare a 10 µM working solution in 10 mL of medium, you will need to add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

    • Crucial Step to Avoid Precipitation: Add the 10 µL of this compound stock solution drop-wise to the 10 mL of pre-warmed medium while gently swirling or vortexing the tube. This ensures rapid and even dispersion of the compound.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

    • Use the freshly prepared working solution immediately.

Visualizations

G Troubleshooting this compound Precipitation cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? cause1 High Final Concentration? start->cause1 Yes, immediately cause4 Poor Stability? start->cause4 Yes, over time solution1 Lower Concentration or Perform Dose-Response cause1->solution1 Yes cause2 Rapid Dilution? cause1->cause2 No solution2 Slow, Drop-wise Addition to Pre-warmed Medium cause2->solution2 Yes cause3 Cold Medium? cause2->cause3 No solution3 Use Pre-warmed (37°C) Aqueous Solution cause3->solution3 Yes solution4 Prepare Fresh Solution for Each Experiment cause4->solution4 Yes cause5 Media Interaction? cause4->cause5 No solution5 Reduce Serum or Use Serum-Free Medium cause5->solution5 Yes cause6 pH Shift? cause5->cause6 No solution6 Ensure Proper Buffering cause6->solution6 Yes G This compound Mechanism of Action: PDE Inhibition This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cGMP cGMP PDE->cGMP Degrades to_5GMP 5'-GMP cGMP->to_5GMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation G This compound Mechanism of Action: Anticholinergic Effect ACh Acetylcholine (ACh) M3_Receptor Muscarinic M3 Receptor on Smooth Muscle ACh->M3_Receptor Binds to Gq_PLC Gq Protein Activation -> PLC Activation M3_Receptor->Gq_PLC This compound This compound This compound->M3_Receptor Blocks IP3_DAG IP3 and DAG Production Gq_PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction

Optimizing Denaverine Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Denaverine concentration in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: Specific optimal concentrations for this compound in cell-based assays are not extensively reported in publicly available literature. Therefore, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A broad starting range of 0.1 µM to 100 µM is suggested to capture both efficacy and potential cytotoxicity.

Q2: How should I prepare a stock solution of this compound hydrochloride?

A2: this compound hydrochloride is soluble in dimethyl sulfoxide (DMSO) and methanol.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve this compound hydrochloride in 100% DMSO. For working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A protocol for preparing a 1000 µg/mL solution in methanol has also been described.[2][3]

Q3: I am not observing the expected smooth muscle relaxation effect. What could be the issue?

A3: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: You may be using a concentration that is too low. Refer to your dose-response curve to ensure you are in the effective range.

  • Compound Instability: Ensure that your this compound stock solution is fresh and has been stored properly at -20°C.[1] Avoid repeated freeze-thaw cycles.

  • Cell Health: Confirm the viability and health of your smooth muscle cells. Stressed or unhealthy cells may not respond appropriately to stimuli.

  • Assay Conditions: Ensure that your experimental buffer and conditions (e.g., temperature, pH) are optimal for both the cells and the compound.

Q4: I am observing high levels of cytotoxicity in my experiments. How can I mitigate this?

A4: Cytotoxicity can be a concern at higher concentrations. Consider the following:

  • Lower the Concentration: Based on your dose-response and cytotoxicity assays, select a concentration that provides the desired biological effect with minimal cell death.

  • Reduce Incubation Time: Shorter exposure times may reduce cytotoxicity while still allowing for the observation of the desired effect.

  • Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line.

  • Use a Different Cell Line: Some cell lines may be more sensitive to this compound than others.

Q5: What are the primary mechanisms of action of this compound that I should be assaying for?

A5: this compound has a dual mechanism of action: it is a phosphodiesterase (PDE) inhibitor and exhibits anticholinergic activity.[4][5] Therefore, you can assess its effects by:

  • Measuring the inhibition of PDE activity, which leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4]

  • Evaluating its anticholinergic effects by measuring the blockade of acetylcholine-induced responses.

  • Assessing the downstream effect of smooth muscle relaxation, which is often mediated by a reduction in intracellular calcium concentrations.[4]

Quantitative Data Summary

Due to the limited availability of specific in vitro data for this compound, the following tables provide analogous data for other phosphodiesterase inhibitors to serve as a reference for experimental design.

Table 1: In Vitro IC50 Values for Various PDE Inhibitors

CompoundTarget PDEIC50 (nM)Reference
VardenafilPDE50.7[6]
SildenafilPDE56.6[6]
Papaverine(Non-selective)Varies[5]

Note: IC50 values are highly dependent on the specific assay conditions.

Table 2: Linearity Range for this compound Hydrochloride Quantification

Analytical MethodSolventWavelengthLinearity Range (µg/mL)Correlation Coefficient (r²)
UV-Visible SpectrophotometryMethanol221 nm3 - 150.9997

Data from a validated analytical method for the estimation of this compound hydrochloride.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution

Objective: To prepare a concentrated stock solution of this compound hydrochloride for use in in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound hydrochloride to prepare a 10 mM stock solution (Molecular Weight: 419.99 g/mol ).

  • Aseptically weigh the calculated amount of this compound hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate the IC50 value.

Materials:

  • Target cell line (e.g., vascular smooth muscle cells)

  • Complete cell culture medium

  • This compound hydrochloride stock solution (prepared as in Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Remove the old medium from the cells and add the this compound dilutions (including a vehicle control and a no-treatment control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Denaverine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AChR Muscarinic Acetylcholine Receptor This compound->AChR Blocks cAMP_cGMP ↑ Intracellular cAMP & cGMP PDE->cAMP_cGMP Degrades Ca_ion ↓ Intracellular Ca²⁺ AChR->Ca_ion Inhibits influx Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Ca_ion->Relaxation ACh Acetylcholine ACh->AChR

Caption: this compound's dual mechanism of action leading to smooth muscle relaxation.

Experimental_Workflow_Cytotoxicity start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight Incubation) start->adhere prepare_dilutions Prepare Serial Dilutions of this compound adhere->prepare_dilutions treat_cells Treat Cells with This compound Dilutions adhere->treat_cells prepare_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 24h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance on Plate Reader solubilize->read_absorbance analyze Analyze Data: Calculate % Viability & IC50 read_absorbance->analyze

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Troubleshooting_Logic start Issue: No or Low Biological Effect check_conc Is the concentration within the effective range? start->check_conc check_stability Are the this compound stock and working solutions fresh? check_conc->check_stability Yes solution1 Solution: Perform a dose-response experiment. check_conc->solution1 No check_cells Are the cells healthy and viable? check_stability->check_cells Yes solution2 Solution: Prepare fresh solutions and store properly. check_stability->solution2 No solution3 Solution: Check cell morphology, viability, and passage number. check_cells->solution3 No end Re-run Experiment check_cells->end Yes solution1->end solution2->end solution3->end

References

Denaverine Stability in Laboratory Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Denaverine in laboratory settings. All recommendations are based on available scientific literature and are intended to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through three primary chemical pathways:

  • Ester Cleavage: Hydrolysis of the ester linkage is a major degradation route, particularly accelerated under alkaline conditions.

  • Oxidative O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through oxidation.

  • N-dealkylation: The dimethylamino group is vulnerable to the oxidative removal of one or both methyl groups.

Q2: How does pH impact the stability of this compound solutions?

A2: this compound's stability is highly dependent on the pH of the solution. It demonstrates the greatest stability in neutral to slightly acidic environments. Conversely, alkaline conditions (pH > 7) significantly promote the hydrolysis of its ester bond, leading to rapid degradation. Extreme acidic conditions (pH < 6) can also contribute to its degradation.

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: For preparing stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) or methanol are recommended. To ensure long-term stability, stock solutions in anhydrous DMSO should be stored at -20°C. For short-term storage (days to weeks), 0-4°C in a dark, dry environment is suitable. It is crucial to note that aqueous solutions of this compound are less stable and should be prepared fresh before each experiment.

Q4: My this compound solution has changed color. What is the likely cause?

A4: A change in the color of your this compound solution is a common indicator of chemical degradation. This can be caused by several factors, including oxidation, photodecomposition due to light exposure, or a reaction with components in the solvent or storage container. If you observe a color change, it is strongly recommended to discard the solution and prepare a fresh one, ensuring it is protected from light.

Q5: I am observing unexpected peaks in my HPLC chromatogram when analyzing a this compound solution. What should I do?

A5: The appearance of unexpected peaks in your chromatogram typically suggests the presence of degradation products or impurities. To address this, you should first review the storage and handling conditions of your solution to rule out degradation due to improper conditions. If the issue persists, performing a forced degradation study can help in identifying the potential degradation products by comparing their retention times with the unexpected peaks.

Troubleshooting Guide for this compound Solution Instability

This guide provides a systematic approach to troubleshooting common stability issues with this compound solutions.

Data Presentation: Summary of this compound Degradation Under Forced Conditions

Disclaimer: The following data is extrapolated from studies on compounds with similar chemical structures and degradation profiles. It is intended to provide a general guideline. Specific degradation rates for this compound may vary and should be determined empirically.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation (%)Primary Degradation Pathway
Acid Hydrolysis 0.1 N HCl60°C8 hours~15-20%Ester Cleavage
Alkaline Hydrolysis 0.1 N NaOH60°C4 hours~25-35%Ester Cleavage
Oxidation 3% H₂O₂Room Temp24 hours~10-15%N-dealkylation, O-dealkylation
Thermal Degradation Dry Heat80°C72 hours~5-10%Various Fragmentation
Photolytic Degradation ICH Q1B Option 2Room TempAs per ICH~20-30%Photochemical Degradation
Experimental Protocols
  • Materials: this compound hydrochloride, anhydrous DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound hydrochloride powder.

    • Dissolve the powder in a sufficient volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution in amber vials at -20°C.

  • Objective: To identify potential degradation products and assess the stability-indicating nature of the analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Reflux the mixture at 60°C for 8 hours. Cool the solution and neutralize it with 0.1 N NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Reflux the mixture at 60°C for 4 hours. Cool the solution and neutralize it with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid this compound hydrochloride powder to dry heat at 80°C for 72 hours. After exposure, dissolve the powder in methanol to the initial concentration for analysis.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a suitable buffer (e.g., phosphate buffer, pH 3.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 221 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Visualizations

Troubleshooting Workflow for this compound Solution Instability

Troubleshooting_Workflow Troubleshooting this compound Solution Instability start Unexpected Result (e.g., low potency, extra peaks, color change) check_prep Was the solution prepared fresh? start->check_prep check_storage How was the solution stored? (Temp, Light, Container) check_prep->check_storage Yes prepare_fresh Prepare fresh solution and re-analyze check_prep->prepare_fresh No forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) check_storage->forced_degradation end_resolve Issue Resolved prepare_fresh->end_resolve compare_profiles Compare degradation profile to unexpected result forced_degradation->compare_profiles match Do degradation peaks match unexpected peaks? compare_profiles->match investigate_other Consider other sources: - Contamination - Reagent instability - Instrument issue match->investigate_other No hypothesize_pathway Hypothesize Degradation Pathway and identify unknown peaks (e.g., using LC-MS) match->hypothesize_pathway Yes investigate_other->end_resolve end_identify Degradation Pathway Identified hypothesize_pathway->end_identify

Caption: A flowchart for troubleshooting unexpected results in this compound stability studies.

This compound Signaling Pathway

Denaverine_Signaling_Pathway This compound's Mechanism of Action cluster_camp This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits lab1 Inhibition of PDE prevents the breakdown of cAMP and cGMP camp_cgmp cAMP / cGMP degradation Degradation pde->degradation protein_kinases Activation of Protein Kinases camp_cgmp->protein_kinases Increased levels lead to phosphorylation Phosphorylation of Myosin Light Chain Kinase protein_kinases->phosphorylation relaxation Smooth Muscle Relaxation phosphorylation->relaxation

Caption: The signaling pathway illustrating this compound's role as a phosphodiesterase inhibitor.

Denaverine Technical Support Center: A Guide to Preventing Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Denaverine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is an antispasmodic drug, primarily used for the treatment of smooth muscle spasms.[1] Its stability is a critical factor for its efficacy. The main degradation pathways for this compound are:

  • Ester Cleavage: The ester linkage in the this compound molecule is susceptible to hydrolysis, particularly in alkaline conditions.[2]

  • Oxidative O-dealkylation: The ether linkage in the 2-ethylbutoxy group can be cleaved through oxidation.

  • N-dealkylation: The dimethylamino group can undergo oxidative removal of one or both methyl groups.[3]

Q2: How does pH impact the stability of this compound solutions?

A2: this compound's stability is highly dependent on the pH of the solution. It is most stable in neutral to slightly acidic conditions.

  • Alkaline Conditions (pH > 7): Significantly promotes the hydrolysis of the ester bond, leading to rapid degradation.[2]

  • Acidic Conditions (pH < 6): While the protonated form of the tertiary amine enhances aqueous solubility, highly acidic environments can also contribute to degradation.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: For solid this compound hydrochloride, long-term storage at -20°C is recommended.[] For solutions:

  • Stock Solutions: Anhydrous DMSO or methanol are recommended for preparing stock solutions. These can be stored at -20°C for extended periods.

  • Aqueous Solutions: Aqueous solutions are less stable and should ideally be prepared fresh before each experiment. If storage is necessary, use a neutral to slightly acidic buffer (pH 6-7) and store at 2-8°C for a short duration, protected from light.

Q4: Can this compound degrade when exposed to light or heat?

A4: Yes, this compound is susceptible to both photolytic and thermal degradation.

  • Photostability: Exposure to light, particularly UV light, can induce photochemical degradation. Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Thermal Stability: this compound is generally stable at room temperature for short periods. However, elevated temperatures can accelerate degradation. For long-term storage, refrigeration or freezing is recommended.[2]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Problem 1: Rapid loss of this compound potency in an aqueous solution.

  • Possible Cause: The pH of the solution may be alkaline, leading to ester hydrolysis.

  • Troubleshooting Steps:

    • Measure the pH of your aqueous solution.

    • If the pH is above 7, adjust it to a neutral or slightly acidic range (pH 6-7) using a suitable buffer (e.g., phosphate buffer).

    • Prepare fresh solutions and use them promptly.

    • If storage is unavoidable, store the pH-adjusted solution at 2-8°C and protect it from light.

Problem 2: Appearance of unexpected peaks in HPLC chromatograms.

  • Possible Cause: The sample may have degraded due to improper handling, storage, or exposure to stress conditions like light or high temperature.

  • Troubleshooting Steps:

    • Review the storage and handling procedures of your sample. Ensure it was protected from light and stored at the recommended temperature.

    • Consider the possibility of oxidative degradation if the sample was exposed to air for a prolonged period.

    • Perform a forced degradation study (see Experimental Protocols section) to help identify the potential degradation products by comparing retention times.

    • Utilize a mass spectrometer (LC-MS) to determine the mass of the unknown peaks and aid in their structural elucidation.

Problem 3: Inconsistent results in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium. The pH of many standard cell culture media is slightly alkaline (around 7.4), which can promote this compound degradation over the course of a multi-hour or multi-day experiment.

  • Troubleshooting Steps:

    • Minimize the pre-incubation time of this compound in the cell culture medium before adding it to the cells.

    • Consider preparing a more concentrated stock solution in a recommended solvent (e.g., DMSO) and diluting it into the medium immediately before the experiment.

    • For longer-term experiments, it may be necessary to replenish the this compound-containing medium at regular intervals.

    • Include a stability control where this compound is incubated in the medium for the same duration as the experiment and then analyzed by HPLC to quantify the extent of degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C₂₄H₃₄ClNO₃[5]
Molecular Weight 419.99 g/mol []
Appearance Solid powder[]
Melting Point 140-142 °C[]
Solubility Soluble in DMSO and Methanol[]
Storage -20°C for long-term[]

Table 2: Potential Degradation Products of this compound under Forced Degradation Conditions

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Ester cleavageBenzilic acid and 2-(dimethylamino)ethanol[2]
Alkaline Hydrolysis Ester cleavageBenzilic acid and 2-(dimethylamino)ethanol[2]
Oxidation (e.g., H₂O₂) N-dealkylation, O-dealkylationN-desmethyl this compound, N,N-didesmethyl this compound, ether cleavage products[2]
Thermal Various fragmentationVaries with temperature
Photolytic Photochemical degradationVaries with wavelength and solvent

Table 3: Example of Quantitative Degradation Data for a Structurally Related Antispasmodic Drug (Drotaverine) under Forced Degradation *

Stress Condition% Degradation
Acidic Hydrolysis (0.1 N HCl, reflux) ~12.62%[6]
Alkaline Hydrolysis (0.1 N NaOH, reflux) Significant degradation
Oxidative (H₂O₂, room temp) ~23.59%[6]
Thermal (dry heat) Stable
Photolytic Significant degradation

*Disclaimer: This data is for Drotaverine, a different antispasmodic drug, and is provided as an illustrative example of the type of quantitative data that should be generated for this compound in a formal stability study. Actual degradation percentages for this compound may vary.

Table 4: General Excipient Compatibility Considerations for this compound

Excipient ClassCompatibility ConcernRecommendation
Alkaline Excipients May increase the micro-environmental pH, promoting ester hydrolysis.Avoid excipients with alkaline properties (e.g., magnesium stearate, sodium bicarbonate).
Reducing Sugars Potential for Maillard reaction with the tertiary amine, though less likely than with primary/secondary amines.Use with caution and perform compatibility studies.
Excipients with Peroxide Impurities Can promote oxidative degradation.Use high-purity excipients with low peroxide values.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from its degradation products.

  • Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.

  • Materials and Reagents:

    • This compound hydrochloride reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • 0.45 µm syringe filters

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]

    • Mobile Phase: Phosphate buffer (pH 3.5) and Acetonitrile in a ratio of 30:70 (v/v)[7]

    • Flow Rate: 0.6 mL/min[7]

    • Detection Wavelength: 306 nm[7]

    • Column Temperature: Ambient

    • Injection Volume: 20 µL

  • Procedure:

    • Preparation of Phosphate Buffer (pH 3.5): Dissolve 7.0 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid.

    • Preparation of Mobile Phase: Mix 300 mL of the phosphate buffer with 700 mL of acetonitrile. Degas the solution using an ultrasonic bath for 5 minutes and filter through a 0.45 µm filter.[7]

    • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate to dissolve completely. Make up the volume to the mark with the mobile phase.[7]

    • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[7]

    • Sample Preparation: Prepare the this compound samples in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the procedures for subjecting this compound to various stress conditions to identify potential degradation products and pathways.

  • Objective: To investigate the degradation of this compound under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.

  • Materials and Reagents:

    • This compound hydrochloride

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure:

    • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 N NaOH before HPLC analysis.[2]

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Reflux the solution at 60°C for a specified period (e.g., 1, 2, 4 hours). Neutralize the solution with 0.1 N HCl before HPLC analysis.[2]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Thermal Degradation: Expose the solid this compound hydrochloride powder to dry heat at a specified temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours). Dissolve the heat-stressed powder in the mobile phase for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines. Analyze the sample at appropriate time points.

    • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Mandatory Visualizations

Denaverine_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) prep->acid Expose to alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) prep->alkali Expose to oxide Oxidative Degradation (e.g., 3% H₂O₂) prep->oxide Expose to thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to photo Photolytic Stress (UV/Vis light) prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze alkali->hplc Analyze oxide->hplc Analyze thermal->hplc Analyze photo->hplc Analyze data Data Interpretation (Quantify Degradation, Identify Degradants) hplc->data

Forced Degradation Experimental Workflow

Denaverine_PDE_Inhibition_Pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp_cgmp cAMP / cGMP pde->camp_cgmp Degrades amp_gmp 5'-AMP / 5'-GMP (Inactive) pde:e->amp_gmp:w pka_pkg Protein Kinase A/G (PKA/PKG) camp_cgmp->pka_pkg Activates relaxation Smooth Muscle Relaxation pka_pkg->relaxation Promotes

This compound's Phosphodiesterase Inhibition Pathway

Denaverine_Anticholinergic_Pathway ach Acetylcholine (ACh) m_receptor Muscarinic Receptor (on Smooth Muscle) ach->m_receptor Binds to & Activates contraction_pathway Contraction Signaling Cascade m_receptor->contraction_pathway Initiates This compound This compound This compound->m_receptor Blocks contraction Smooth Muscle Contraction contraction_pathway->contraction Leads to

This compound's Anticholinergic Mechanism of Action

References

Improving the bioavailability of Denaverine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their animal studies aimed at improving the bioavailability of Denaverine.

Frequently Asked Questions (FAQs)

Q1: What is this compound Hydrochloride and what is its mechanism of action? A1: this compound hydrochloride is a neurotropic-musculotropic spasmolytic agent used to treat smooth muscle spasms in the gastrointestinal and urogenital tracts.[1][2] Its mechanism of action involves the inhibition of the phosphodiesterase (PDE) enzyme, which increases intracellular levels of cyclic Adenosine Monophosphate (cAMP) and cyclic Guanosine Monophosphate (cGMP).[2][3] It also exhibits anticholinergic effects by blocking the action of the neurotransmitter acetylcholine.[3][4]

Q2: What are the key physicochemical properties of this compound Hydrochloride? A2: this compound hydrochloride is a solid powder.[] It is soluble in Dimethyl sulfoxide (DMSO) and methanol.[3][] Key properties are summarized in the table below.

Q3: What is the known oral bioavailability of this compound and why is it limited? A3: The absolute oral bioavailability of this compound from an aqueous solution in humans is approximately 37%.[1][6] In target animal species such as cows, sheep, and pigs, oral absorption is reported to be poor.[7] The incomplete bioavailability is primarily attributed to significant first-pass metabolism in the liver and gut wall, particularly the formation of the N-monodemethyl this compound metabolite.[1][3]

Q4: What are the primary metabolic pathways of this compound in animal models? A4: Studies in rats show that this compound undergoes extensive biotransformation.[3][8] The main metabolic pathways include:

  • N-dealkylation: Formation of N-demethyl-denaverine.[8]

  • Ester Cleavage: Hydrolysis of the ester bond to form products like diphenylacetic acid and benzilic acid.[3][8]

  • Oxidative O-dealkylation. [3]

After oral administration to rats, up to twelve different metabolites have been detected in the urine, with benzilic acid and 3,3-diphenyl-morpholin-2-one being the main metabolic products.[3][8]

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source
Molecular Formula C₂₄H₃₄ClNO₃ []
Molecular Weight 419.99 g/mol []
Appearance Solid Powder []
Melting Point 140-142 °C []
Solubility Soluble in DMSO, Methanol [3][]

| Storage | Store at -20 °C |[] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (50 mg dose)

Parameter Intravenous (IV) Oral (Aqueous Solution)
Absolute Bioavailability (F) - 37%[1][6]
Half-life (t½) 33.8 hours[1][6] Not Reported
Total Body Clearance (CL) 5.7 ml/min per kg[1][6] Not Reported

| Volume of Distribution (Vss) | 7.1 l/kg[1][6] | Not Reported |

Table 3: Major Identified Metabolites of this compound in Rat Urine

Metabolite Metabolic Pathway Source
N-demethyl-denaverine N-dealkylation [8]
Benzilic acid Ester Cleavage & Oxidation [3][8]
3,3-diphenyl-morpholin-2-one Ester Cleavage & Cyclization [3][8]
Diphenylacetic acid Ester Cleavage [8]

| 2,2-diphenyl-(2-dimethylaminoethyl) acetate | Ester Cleavage |[8] |

Visualizations

cluster_0 Metabolic Pathways cluster_1 Resulting Metabolites This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation First-Pass Metabolism Ester_Cleavage Ester Cleavage This compound->Ester_Cleavage O_Dealkylation O-Dealkylation This compound->O_Dealkylation N_Demethyl N-monodemethyl this compound N_Dealkylation->N_Demethyl Benzilic_Acid Benzilic Acid Ester_Cleavage->Benzilic_Acid Diphenyl_Morpholinone 3,3-diphenyl-morpholin-2-one Ester_Cleavage->Diphenyl_Morpholinone Other_Products Other Products (e.g., Diphenylacetic acid) Ester_Cleavage->Other_Products

Caption: Simplified metabolic pathways of this compound.

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration in animal models.

  • Potential Cause A: Poor Solubility/Dissolution: this compound hydrochloride's solubility in aqueous gastrointestinal fluids may be a limiting factor, preventing complete dissolution and subsequent absorption.

  • Troubleshooting Steps:

    • Formulation Enhancement: Move beyond simple aqueous solutions. Consider developing nanoformulations such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or nanoemulsions.[9][10] These can improve the solubility and dissolution rate of poorly soluble drugs.[9]

    • Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable solubilizing agents or cyclodextrins into the formulation to enhance aqueous solubility.

    • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to a faster dissolution rate.

  • Potential Cause B: Extensive First-Pass Metabolism: As established, this compound is heavily metabolized by the liver and gut wall after oral absorption.[1][6]

  • Troubleshooting Steps:

    • Alternative Routes of Administration: To bypass first-pass metabolism, explore parenteral (intravenous, intramuscular) or transdermal routes of administration for your animal studies. This will provide a baseline for maximum systemic exposure.

    • Lymphatic Targeting: Formulations like lipid-based nanoparticles can sometimes promote lymphatic uptake, partially bypassing the portal circulation and initial metabolism in the liver.

    • Metabolic Stability Assessment: Conduct in vitro studies using liver microsomes from the target animal species (e.g., rat, dog) to quantify the metabolic rate and identify key metabolizing enzymes. This data can help predict the extent of first-pass metabolism.

Issue 2: High inter-individual variability in pharmacokinetic profiles.

  • Potential Cause: Inconsistent Oral Absorption: Differences in gastric pH, gastrointestinal motility, and food effects among study animals can lead to high variability in the rate and extent of drug absorption.

  • Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing and have free access to water.[11] Standardize the dosing procedure and vehicle volume across all animals.

    • Use of a Controlled-Release Formulation: Developing a formulation that provides a more controlled and predictable release of this compound can help reduce variability caused by physiological differences.

    • Increase Sample Size: A larger number of animals per group can help improve the statistical power and provide a more accurate representation of the pharmacokinetic profile, despite individual variations.

Start Start: Acclimatize Animals Fasting Fast Animals (12h, water ad libitum) Start->Fasting Dosing Administer this compound (Oral or IV) Fasting->Dosing Sampling Collect Blood Samples (Serial Time Points) Dosing->Sampling Processing Process Samples (Centrifuge to Plasma) Sampling->Processing Analysis Analyze Plasma (LC-MS/MS) Processing->Analysis PK_Calc Calculate PK Parameters (AUC, Cmax, t½) Analysis->PK_Calc End End: Data Interpretation PK_Calc->End

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Stock Solution for Dosing

  • Objective: To prepare a 10 mg/mL stock solution of this compound hydrochloride in a suitable vehicle for animal dosing.

  • Materials: this compound hydrochloride powder, methanol or DMSO, sterile saline or water for injection.

  • Procedure: a. Accurately weigh 100 mg of this compound hydrochloride powder and place it in a sterile volumetric flask. b. Add a minimal amount of methanol or DMSO (e.g., 1-2 mL) to dissolve the powder completely. Sonication may be used to aid dissolution.[2][3] c. Once fully dissolved, add the final vehicle (e.g., sterile saline) to reach a final volume of 10 mL. This results in a 10 mg/mL stock solution. d. Vortex the solution thoroughly to ensure homogeneity. e. Filter the solution through a 0.22 µm syringe filter into a sterile container to ensure sterility, especially for parenteral administration. f. Prepare fresh on the day of the experiment or store at 4°C for short-term use, validating stability for the intended storage duration.

Protocol 2: General Method for a Pharmacokinetic Study in Rats

  • Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral or intravenous administration to rats.

  • Animals: Male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week before the experiment.

  • Procedure: a. Fast the rats for 12 hours prior to dosing, with free access to water.[11] b. Divide animals into groups (e.g., Oral Formulation Group, IV Control Group; n=5 per group). c. For the IV group, administer a 2 mg/kg dose of this compound via the tail vein.[12] d. For the oral group, administer the this compound formulation via oral gavage at a dose of 20-50 mg/kg. e. Collect blood samples (~150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). f. Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. g. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: a. Develop and validate a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.

  • Data Analysis: a. Plot the mean plasma concentration versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life). c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Problem Low Bioavailability (Low AUC/Cmax) Check_Sol Is solubility a limiting factor? Problem->Check_Sol Check_Met Is first-pass metabolism high? Problem->Check_Met Check_Sol->Check_Met No Sol_Strategy Improve Formulation: - Nanoformulations - Solubilizers - Particle size reduction Check_Sol->Sol_Strategy Yes Met_Strategy Bypass First-Pass: - Parenteral/Transdermal Route - Lymphatic Targeting Check_Met->Met_Strategy Yes Success Bioavailability Improved Sol_Strategy->Success Met_Strategy->Success

Caption: Troubleshooting flowchart for low this compound bioavailability.

References

Denaverine assay interference from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference from biological matrices during the quantification of Denaverine.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference when analyzing this compound in biological matrices?

Potential sources of interference in this compound assays can be broadly categorized as:

  • Metabolites: this compound undergoes extensive metabolism, primarily through ester cleavage, oxidative O-dealkylation, and N-dealkylation. Major metabolites such as benzilic acid and 3,3-diphenyl-morpholin-2-one, as well as N-monodemethyl this compound, can have similar physicochemical properties to the parent drug, leading to co-elution in chromatographic methods or cross-reactivity in immunoassays.[1]

  • Endogenous Matrix Components: Components naturally present in biological samples like plasma, urine, or tissue homogenates, such as phospholipids, proteins, and salts, can cause matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.[2][3]

  • Co-administered Drugs: Other drugs or their metabolites present in the sample could potentially interfere with the assay.

Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

Minimizing matrix effects is crucial for accurate and reproducible quantification.[2] Consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures. While protein precipitation is a simple method, it may not sufficiently remove interfering phospholipids.[4] More advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of this compound from its major metabolites and from the elution zones of major matrix components like phospholipids.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Q3: My immunoassay for this compound is showing unexpectedly high results. What could be the cause?

Unexpectedly high results in an immunoassay are often due to cross-reactivity.[5][6] This occurs when compounds structurally similar to this compound, such as its metabolites, bind to the assay's antibodies, generating a false-positive signal.[5][6] The N-dealkylated and hydroxylated metabolites of this compound are potential cross-reactants. To confirm this, it is recommended to analyze the samples by a more specific method like LC-MS/MS.

Troubleshooting Guides

LC-MS/MS Assay Troubleshooting

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in biological matrices.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, Splitting) Column overload, inappropriate injection solvent, column degradation.- Inject a dilution series to check for overload.- Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.- Flush the column with a strong solvent or replace it if necessary.
High Signal Suppression or Enhancement Co-elution of matrix components (e.g., phospholipids).- Improve sample clean-up using LLE or SPE.- Modify the chromatographic gradient to separate this compound from the phospholipid elution region.- Employ a stable isotope-labeled internal standard.
Inconsistent Retention Time Pump malfunction, leaks, inadequate column equilibration, mobile phase issues.- Check for leaks and ensure stable pump pressure.- Allow sufficient time for column equilibration before each run.- Prepare fresh mobile phase and ensure it is properly degassed.
Ghost Peaks/Carryover Contamination from a previous high-concentration sample.- Optimize the autosampler wash procedure with a strong solvent.- Inject blank samples to confirm the source of carryover.
Interference from Metabolites Co-elution of structurally similar metabolites with the same MRM transition.- Optimize chromatographic separation to resolve the parent drug from interfering metabolites.- Select a more specific MRM transition for this compound if possible.
Immunoassay Troubleshooting

This guide provides solutions for common problems encountered with this compound immunoassays.

Issue Potential Cause Troubleshooting Steps
High Background Non-specific binding, cross-reactivity, contaminated reagents.- Increase the number of wash steps.- Optimize the blocking buffer concentration and incubation time.- Prepare fresh buffers and reagents.
Weak or No Signal Inactive reagents, incorrect incubation times/temperatures, improper plate washing.- Check the expiration dates and storage conditions of all reagents.- Ensure adherence to the recommended incubation parameters.- Verify that the plate washer is functioning correctly and that all wells are being washed effectively.
Poor Reproducibility (High CV%) Pipetting errors, inconsistent incubation conditions, plate edge effects.- Calibrate pipettes and ensure proper pipetting technique.- Use a temperature-controlled incubator and avoid stacking plates.- Ensure the plate is sealed properly during incubations to prevent evaporation.
False Positives Cross-reactivity with this compound metabolites or other structurally related compounds.- Confirm positive results with a more specific method like LC-MS/MS.- If available, test for cross-reactivity with known this compound metabolites.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To provide a general procedure for the extraction and quantification of this compound in human plasma, with considerations for minimizing matrix effects.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • This compound analytical standard

  • This compound-d5 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound and this compound-d5 in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution.

    • Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound-d5 internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate this compound from its metabolites and matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor appropriate precursor to product ion transitions for this compound and this compound-d5.

Data Analysis:

  • Calculate the peak area ratio of this compound to this compound-d5.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Protocol 2: Assessment of Matrix Effects

Objective: To quantitatively assess the extent of ion suppression or enhancement for the this compound assay.

Procedure:

  • Extract at least 6 different lots of blank human plasma using the protocol described above.

  • Prepare two sets of samples:

    • Set 1 (Spiked Post-Extraction): Spike the extracted blank plasma with this compound at low and high QC concentrations.

    • Set 2 (Neat Solution): Prepare solutions of this compound in the reconstitution solvent at the same low and high QC concentrations.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) for each lot of plasma: MF = (Peak Area in Spiked Post-Extraction Sample) / (Mean Peak Area in Neat Solution)

  • The CV of the MF across the different lots should be ≤15%. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Visualizations

Denaverine_Metabolism This compound This compound Ester_Cleavage Ester Cleavage Products (e.g., Benzilic Acid) This compound->Ester_Cleavage Esterase O_Dealkylation O-Dealkylation Metabolites This compound->O_Dealkylation CYP450 N_Dealkylation N-Dealkylation Metabolites (e.g., N-monodemethyl this compound) This compound->N_Dealkylation CYP450

This compound Metabolic Pathways

Troubleshooting_Workflow Start Inaccurate this compound Results Check_Method Review Assay Method (LC-MS/MS or Immunoassay) Start->Check_Method LCMS_Issues LC-MS/MS Specific Issues? Check_Method->LCMS_Issues Immunoassay_Issues Immunoassay Specific Issues? Check_Method->Immunoassay_Issues Matrix_Effects Assess Matrix Effects (Ion Suppression/Enhancement) LCMS_Issues->Matrix_Effects Yes Optimize_Chroma Optimize Chromatography LCMS_Issues->Optimize_Chroma End Accurate Results LCMS_Issues->End No Cross_Reactivity Investigate Cross-Reactivity (Metabolites) Immunoassay_Issues->Cross_Reactivity Yes Immunoassay_Issues->End No Optimize_Sample_Prep Optimize Sample Preparation (SPE, LLE) Matrix_Effects->Optimize_Sample_Prep Confirm_with_LCMS Confirm with LC-MS/MS Cross_Reactivity->Confirm_with_LCMS Optimize_Sample_Prep->End Optimize_Chroma->End Confirm_with_LCMS->End

Troubleshooting Workflow for this compound Assays

References

Protocol refinement for consistent Denaverine hydrochloride results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Denaverine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound hydrochloride?

A1: this compound hydrochloride functions as a smooth muscle relaxant through a dual mechanism of action. It acts as a phosphodiesterase (PDE) inhibitor and also exhibits anticholinergic properties.[1][2][3] As a PDE inhibitor, it prevents the breakdown of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[2] Its anticholinergic effects involve blocking the action of the neurotransmitter acetylcholine.[2]

Q2: In which research areas is this compound hydrochloride commonly used?

A2: this compound hydrochloride is primarily investigated for its spasmolytic properties on various smooth muscles. It is often used in veterinary medicine to alleviate gastrointestinal spasms, such as colic in horses, and as a muscle relaxant for the myometrium in cows and dogs during parturition.[1][3][4] In human medicine, it has been explored for treating urogenital and gastrointestinal spasms.[3]

Q3: What are the appropriate solvents and storage conditions for this compound hydrochloride?

A3: this compound hydrochloride is soluble in Dimethyl sulfoxide (DMSO) and methanol.[][6] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then make further dilutions in the appropriate aqueous buffer. Stock solutions should be stored at -20°C to maintain stability.[]

Q4: Are there known metabolites of this compound hydrochloride that could influence experimental outcomes?

A4: Yes, this compound hydrochloride is metabolized in the liver, with N-monodemethyl this compound being one of the identified metabolites.[7] The formation of this metabolite has been suggested as a reason for the incomplete bioavailability of this compound after oral administration.[7] Researchers should be aware that these metabolites might have their own biological activity and could potentially contribute to the observed effects.

Troubleshooting Guides

Inconsistent Results in Smooth Muscle Relaxation Assays

Issue: High variability in the relaxation response of isolated smooth muscle tissue to this compound hydrochloride.

Potential Cause Troubleshooting Step
Tissue Viability and Handling Ensure the isolated tissue is kept in cold, oxygenated Krebs-Henseleit solution throughout the preparation process to maintain viability. Avoid excessive stretching or damage during dissection and mounting in the organ bath.
Inconsistent Baseline Contraction Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) under a stable resting tension before inducing contraction. Use a consistent concentration of the contractile agent (e.g., KCl, phenylephrine) to achieve a stable and reproducible pre-contraction level.
Drug Concentration and Application Prepare fresh dilutions of this compound hydrochloride for each experiment from a validated stock solution. Ensure accurate and consistent addition of the drug to the organ bath. For cumulative concentration-response curves, allow sufficient time for the tissue to reach a stable response at each concentration before adding the next.
Tachyphylaxis or Receptor Desensitization If repeated applications of this compound hydrochloride lead to diminished responses, consider the possibility of tachyphylaxis. Ensure adequate washout periods between drug applications if not performing a cumulative concentration-response curve.
Challenges in Phosphodiesterase (PDE) Inhibition Assays

Issue: Difficulty in obtaining a clear and reproducible IC50 value for this compound hydrochloride.

Potential Cause Troubleshooting Step
Enzyme Activity Ensure the PDE enzyme is properly stored and handled to maintain its activity. Use an appropriate concentration of the enzyme that results in a linear reaction rate during the assay incubation time.
Substrate Concentration The concentration of the substrate (cAMP or cGMP) can significantly impact the apparent IC50 value of a competitive inhibitor. Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the specific PDE isoform being tested.
Inhibitor Solubility Ensure this compound hydrochloride is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <1%) and consistent across all wells to avoid affecting enzyme activity.
Assay Detection System If using a fluorescence-based assay, check for potential interference from the compound's autofluorescence. Run appropriate controls with the compound in the absence of the enzyme. For luminescence-based assays, ensure the detection reagents are fresh and properly prepared.

Quantitative Data

Specific EC50 and IC50 values for this compound hydrochloride are not widely available in the public domain. The following tables provide a template for the types of data that should be generated and include comparative data for the structurally related and well-characterized compound, Papaverine, to serve as a reference.

Table 1: Comparative EC50/pIC50 Values for Smooth Muscle Relaxation

CompoundTissueAgonistPotency (pIC50 / -log(EC50) M)Reference
PapaverineHuman Left Internal Mammary Artery (LIMA)Norepinephrine (10⁻⁶ M)4.58 ± 0.05[8]
PapaverineHuman Saphenous Vein (SV)Norepinephrine (10⁻⁶ M)4.62 ± 0.05[8]

Table 2: Comparative IC50 Values for PDE Inhibition

CompoundPDE IsoformIC50 (µM)Reference
PapaverineNot specified3.8[9]

Experimental Protocols

Isolated Smooth Muscle Relaxation Assay

Objective: To determine the concentration-dependent relaxant effect of this compound hydrochloride on pre-contracted isolated smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to institutional guidelines.

    • Isolate the desired smooth muscle tissue (e.g., thoracic aorta, ileum, or uterine horn).

    • Immediately place the tissue in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Carefully clean the tissue of adherent fat and connective tissue and prepare it in the appropriate form (e.g., rings for aorta, longitudinal strips for ileum).

  • Organ Bath Setup:

    • Mount the tissue in an isolated organ bath chamber (10-20 mL) containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

    • Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a sustained contraction using a contractile agent (e.g., 1 µM phenylephrine for aorta or 60 mM KCl).

    • Once the contraction has stabilized, add this compound hydrochloride in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable response at each concentration before adding the next.

    • Record the relaxant response at each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound hydrochloride that produces 50% of the maximal relaxation).

Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization)

Objective: To determine the inhibitory potency (IC50) of this compound hydrochloride against a specific PDE isoform.

Methodology:

  • Reagent Preparation:

    • Prepare the PDE assay buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20).

    • Prepare a stock solution of the fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP) in the assay buffer.

    • Prepare a stock solution of the recombinant human PDE enzyme in the assay buffer.

    • Prepare serial dilutions of this compound hydrochloride in the assay buffer containing a constant low percentage of DMSO.

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of the diluted this compound hydrochloride solutions (or buffer for controls) to the appropriate wells.

    • Add 25 µL of the fluorescent substrate solution to all wells except the blank.

    • To initiate the reaction, add 20 µL of the diluted PDE enzyme solution to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of assay buffer to the "Substrate Control" wells.

    • Incubate the plate at room temperature for 60 minutes (incubation time may require optimization).

  • Signal Detection:

    • Stop the reaction by adding a binding agent that specifically recognizes the hydrolyzed substrate, as per the assay kit instructions.

    • Incubate for the recommended time to allow for binding.

    • Measure the fluorescence polarization using a microplate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound hydrochloride using the formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in smooth muscle cells in response to this compound hydrochloride.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture primary smooth muscle cells on glass coverslips.

    • Prepare a loading buffer (e.g., HEPES-buffered saline) containing the calcium-sensitive fluorescent dye Fura-2 AM (e.g., 2-5 µM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh loading buffer without the dye to allow for de-esterification of the Fura-2 AM.

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Perfuse the cells with buffer and establish a stable baseline fluorescence.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the emission at 510 nm.

    • Stimulate the cells with a contractile agent (e.g., angiotensin II, vasopressin) to induce an increase in [Ca²⁺]i.

    • Once a stable elevated [Ca²⁺]i is achieved, apply this compound hydrochloride at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using the Grynkiewicz equation, if required, by determining the minimum (Rmin) and maximum (Rmax) ratios.

    • Analyze the temporal changes in [Ca²⁺]i in response to this compound hydrochloride.

Visualizations

Denaverine_Signaling_Pathway This compound This compound hydrochloride PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AChR Muscarinic Acetylcholine Receptor This compound->AChR Blocks AMP AMP PDE->AMP GMP GMP PDE->GMP Contraction Smooth Muscle Contraction AChR->Contraction AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts GTP to ATP ATP GTP GTP cAMP->PDE Hydrolyzes to PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Hydrolyzes to PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Decreased Intracellular Ca²⁺ PKA->Ca_Reduction MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP PKG->Ca_Reduction PKG->MLCP Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation MLCP->Relaxation ACh Acetylcholine ACh->AChR Activates

Caption: this compound hydrochloride's dual mechanism of action.

Experimental_Workflow Start Start: Isolated Smooth Muscle Tissue Prep Tissue Preparation (e.g., aortic rings) Start->Prep Mount Mount in Organ Bath & Equilibrate Prep->Mount Contract Induce Contraction (e.g., Phenylephrine) Mount->Contract Add_this compound Cumulative Addition of This compound Hydrochloride Contract->Add_this compound Record Record Relaxation Response Add_this compound->Record Analyze Data Analysis: Concentration-Response Curve Record->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for smooth muscle relaxation assay.

Troubleshooting_Logic rect_node rect_node Inconsistent_Results Inconsistent Results? Check_Reagents Check Reagent Stability? Inconsistent_Results->Check_Reagents Yes Consistent_Results Consistent Results Check_Protocol Protocol Adherence? Check_Reagents->Check_Protocol Yes Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Equipment Equipment Calibration? Check_Protocol->Check_Equipment Yes Review_Steps Review Protocol Steps Check_Protocol->Review_Steps No Re_evaluate Re-evaluate Assay Design Check_Equipment->Re_evaluate Yes Calibrate Calibrate Equipment Check_Equipment->Calibrate No Re_evaluate->Consistent_Results Prepare_Fresh->Inconsistent_Results Review_Steps->Inconsistent_Results Calibrate->Inconsistent_Results

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Forced Degradation Studies for Denaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Denaverine Hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to support forced degradation studies. The information is structured to address specific issues encountered during experimental work, ensuring the development of robust, stability-indicating analytical methods as guided by ICH regulations.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound Hydrochloride? A1: A forced degradation study, or stress testing, is performed to identify the likely degradation products of this compound Hydrochloride under harsh conditions.[3] This helps in developing and validating a stability-indicating analytical method, which can reliably separate and quantify the active pharmaceutical ingredient (API) from its degradants.[3][4] These studies are crucial for understanding the drug's intrinsic stability, elucidating degradation pathways, and ensuring the safety and efficacy of the final drug product.[2][4]

Q2: Which ICH guidelines are applicable to forced degradation studies? A2: The primary guidelines from the International Council for Harmonisation (ICH) are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products, which outlines the necessity of stress testing.[1][2]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products, which provides specific guidance for light exposure studies.[2][5][6]

  • ICH Q2(R1): Validation of Analytical Procedures, which is essential for validating the stability-indicating method developed based on the degradation study results.[2]

Q3: What is the recommended percentage of degradation to aim for in these studies? A3: The generally accepted range for degradation is 5-20%.[1] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to secondary degradation products that may not be relevant to normal storage conditions, complicating the analysis.[7]

Q4: On which batch of this compound Hydrochloride should forced degradation studies be conducted? A4: Forced degradation studies are typically conducted on a single, representative batch of the drug substance.[2] The findings are then used to develop the stability-indicating method that will be applied to subsequent stability studies during clinical development and for the final marketed product.

Q5: What are the primary degradation pathways for a molecule like this compound Hydrochloride? A5: Given its structure, which includes ester and ether linkages as well as a tertiary amine, this compound Hydrochloride is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions.[8]

  • Oxidation: The tertiary amine can be oxidized to form an N-oxide, and the ether linkage is also susceptible to oxidative cleavage.[8][9]

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation.[8]

Troubleshooting Guide

Problem 1: No significant degradation (<5%) is observed under standard stress conditions.

  • Possible Cause: The stress conditions (concentration of stressor, temperature, duration) are too mild for this compound Hydrochloride.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid (e.g., from 0.1 N HCl to 1 N HCl) or base.[2]

    • Increase Temperature: If there's no degradation at room temperature, elevate the temperature to 50-70°C.[3][10] Hydrolysis and thermal degradation rates increase significantly with temperature.[4]

    • Extend Exposure Time: Increase the duration of the study, monitoring at various time points (e.g., 24, 48, 72 hours).[8]

    • Check Solubility: Ensure the drug is fully dissolved. If this compound Hydrochloride has poor solubility in aqueous stress media, a co-solvent (like methanol or acetonitrile) may be required.[2][3]

Problem 2: Excessive degradation (>20%) occurs too rapidly.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Use a lower molarity of acid, base, or oxidizing agent (e.g., decrease H₂O₂ from 30% to 3%).

    • Lower Temperature: Conduct the study at a lower temperature (e.g., room temperature instead of refluxing at 60°C).[8]

    • Shorten Exposure Time: Sample at earlier time points (e.g., 1, 2, 4 hours) to capture the initial degradation profile.[8]

    • Neutralize Promptly: For acid and base hydrolysis, ensure the reaction is effectively stopped by neutralizing the solution before analysis to prevent further degradation.[3]

Problem 3: The chromatogram shows poor resolution between the parent drug peak and a degradation product peak.

  • Possible Cause: The HPLC method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer to improve separation.

    • Change pH of Mobile Phase: Altering the pH can change the ionization state of this compound (a basic compound) and its degradants, significantly impacting retention and selectivity.

    • Try a Different Column: If modifications to the mobile phase are insufficient, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a different particle size.

    • Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the co-eluting peaks to increase separation.

Problem 4: Extraneous or "ghost" peaks appear in the chromatogram.

  • Possible Cause: Contamination from the sample preparation, mobile phase, or HPLC system.

  • Troubleshooting Steps:

    • Run a Blank: Inject a blank sample (diluent only) to see if the peak is from the solvent or system.

    • Check Reagents: Ensure high-purity (HPLC grade) solvents and fresh buffers are used. Some degradation can occur from impurities in the stress agents themselves.

    • Investigate Excipients: If analyzing a formulated product, run a placebo sample under the same stress conditions to check for degradation products originating from the excipients.[8]

    • Ensure Proper System Cleaning: Implement a robust column washing procedure, especially after running highly stressed samples.[11]

Problem 5: Inconsistent or irreproducible results in stability studies.

  • Possible Cause: Variability in experimental conditions or sample handling.

  • Troubleshooting Steps:

    • Control Experimental Parameters: Tightly control temperature, pH, and light exposure.[8] Use calibrated equipment (ovens, photostability chambers, pH meters).

    • Protect from Light: Unless it is a photostability study, protect all solutions from light by using amber glassware or covering with aluminum foil.[12]

    • Control for Oxygen: For oxidative studies, ensure consistent exposure to the oxidizing agent. For other conditions, consider purging with nitrogen if the molecule is highly sensitive to ambient oxygen.

    • Standardize Sample Preparation: Ensure the final concentration and diluent are consistent for all samples before injection into the HPLC.

Experimental Protocols

The following are generalized protocols that should be optimized for this compound Hydrochloride. The target is to achieve 5-20% degradation.[1]

1. Preparation of Stock Solution Prepare a 1 mg/mL stock solution of this compound Hydrochloride in a suitable solvent like methanol or a methanol:water mixture.[8]

2. Acid Hydrolysis

  • Protocol: Mix an aliquot of the stock solution with 0.1 N to 1 N HCl.[2][10]

  • Conditions: Store the solution at room temperature or heat at 60°C.[8]

  • Time Points: Analyze samples at intervals (e.g., 2, 4, 8 hours).

  • Termination: Before analysis, neutralize the sample with an equivalent concentration of NaOH.[3][8]

3. Base (Alkaline) Hydrolysis

  • Protocol: Mix an aliquot of the stock solution with 0.1 N to 1 N NaOH.[2][10]

  • Conditions: Store the solution at room temperature or heat at 60°C.[8]

  • Time Points: Analyze samples at intervals (e.g., 1, 2, 4 hours), as base hydrolysis can be faster than acid hydrolysis.[8]

  • Termination: Neutralize the sample with an equivalent concentration of HCl before analysis.[3][8]

4. Oxidative Degradation

  • Protocol: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).[8] Concentrations can range from 3% to 30%.

  • Conditions: Keep the solution at room temperature, protected from light.[8]

  • Time Points: Analyze samples at intervals (e.g., 2, 6, 24 hours).

  • Termination: Dilute the sample with the mobile phase before injection.

5. Thermal Degradation

  • Protocol: Expose solid this compound Hydrochloride powder to dry heat in a calibrated oven.

  • Conditions: Test at a temperature above that used for accelerated stability testing, such as 80°C.[2][8]

  • Time Points: Analyze samples after set periods (e.g., 24, 48, 72 hours).[8]

  • Sample Prep: After exposure, dissolve the powder in the initial solvent for analysis.[8]

6. Photolytic Degradation

  • Protocol: Expose the stock solution (in a chemically inert, transparent container) and the solid API to a calibrated light source.[8][13]

  • Conditions: The light source should comply with ICH Q1B guidelines, providing a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/m² of UVA light.[6][14]

  • Control: A parallel sample should be protected from light (e.g., wrapped in aluminum foil) to serve as a dark control, differentiating light-induced degradation from thermal degradation.[15]

  • Time Points: Analyze samples at appropriate intervals until the desired exposure is achieved.

Data Presentation

Table 1: Representative Summary of Forced Degradation Results for this compound Hydrochloride

Stress ConditionParametersExposure Time% Assay of this compound HCl% DegradationNumber of Degradants
Acid Hydrolysis 1 N HCl at 60°C8 hours89.5%10.5%2
Base Hydrolysis 0.1 N NaOH at 60°C4 hours85.2%14.8%3
Oxidation 3% H₂O₂ at RT24 hours91.8%8.2%2 (including N-oxide)
Thermal 80°C (Solid State)72 hours94.3%5.7%1
Photolytic ICH Q1B exposure-90.1%9.9%2
Control Unstressed Sample-99.8%0.2%0
Note: The data presented in this table is for illustrative purposes and represents typical outcomes. Actual results must be generated through experimentation.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare this compound HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (HCl, Heat) stock->acid base Base Hydrolysis (NaOH, Heat) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Solid, 80°C) stock->thermal photo Photolytic (ICH Q1B Light) stock->photo neutralize Neutralize / Dilute Stressed Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze via Stability-Indicating HPLC Method neutralize->hplc peak_purity Assess Peak Purity (PDA/MS) hplc->peak_purity pathway Identify Degradation Pathways peak_purity->pathway method Validate Stability- Indicating Method pathway->method

Caption: Workflow for a forced degradation study of this compound HCl.

G cluster_drug cluster_conditions cluster_products drug This compound Hydrochloride acid Acidic Stress (H⁺, Heat) drug->acid base Basic Stress (OH⁻, Heat) drug->base oxidative Oxidative Stress (H₂O₂) drug->oxidative photolytic Photolytic Stress (UV/Vis Light) drug->photolytic hydrolysis_prod Hydrolysis Products (Ester Cleavage) acid->hydrolysis_prod base->hydrolysis_prod oxide_prod N-Oxide, Ether Cleavage Products oxidative->oxide_prod photo_prod Photodegradants photolytic->photo_prod

Caption: Logical relationships in this compound HCl degradation pathways.

References

Enhancing the specificity of Denaverine in smooth muscle relaxation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the specificity of Denaverine in smooth muscle relaxation assays. Given this compound's complex pharmacological profile, understanding and dissecting its multiple mechanisms of action is critical for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound-induced smooth muscle relaxation?

A1: this compound induces smooth muscle relaxation through a dual mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Additionally, this compound exhibits anticholinergic properties by blocking muscarinic receptors.[1][2] Some evidence also suggests a potential for L-type calcium channel blockade, similar to other spasmolytic agents.

Q2: Why is my dose-response curve for this compound variable between different smooth muscle tissue types?

A2: The variability often arises from the differential expression of PDE isoenzymes, muscarinic receptor subtypes, and L-type calcium channels across various smooth muscle tissues. For instance, vascular smooth muscle relaxation is heavily influenced by cGMP-specific PDE5, while airway smooth muscle is more regulated by cAMP-specific PDE4. The density of muscarinic receptors can also vary significantly, impacting the contribution of the anticholinergic effect.

Q3: How can I determine which of this compound's mechanisms is predominant in my tissue of interest?

A3: A well-designed experimental workflow is key. This involves using selective agonists and antagonists to isolate and characterize each of this compound's effects. For example, pre-contracting the tissue with KCl will bypass receptor-mediated pathways and highlight effects on voltage-gated calcium channels. Using a muscarinic agonist like carbachol will emphasize the anticholinergic component. The use of selective inhibitors for different signaling pathways can further dissect the mechanism.

Q4: What are the expected off-target effects of this compound in my experiments?

A4: The primary "off-target" effects in the context of a specific desired mechanism are the other parallel mechanisms of this compound. For example, if you are studying its PDE inhibitory effects, the anticholinergic and potential calcium channel blocking effects can confound the results. It is crucial to design experiments that can isolate or account for these different actions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Variability in Relaxation Response 1. Inconsistent tissue preparation and equilibration. 2. Non-specific binding of this compound at high concentrations. 3. Fluctuation in organ bath temperature or pH.1. Standardize tissue dissection and allow for a consistent equilibration period (e.g., 60-90 minutes) under a stable resting tension. 2. Perform concentration-response curves over a wide range to identify the optimal concentration range and potential for non-specific effects at higher doses. 3. Ensure continuous monitoring and control of organ bath parameters.
Unexpected Contractile Response to this compound 1. At very low concentrations, some partial agonists can exhibit contractile effects. 2. Interaction with other receptor systems in the specific tissue preparation.1. Test a wider range of this compound concentrations, starting from very low doses. 2. Characterize the contractile response in the presence of selective antagonists for other potential receptor systems in your tissue.
Poor or Inconsistent Dose-Response Curve 1. Incorrect drug dilution or cumulative dosing errors. 2. Tissue desensitization or tachyphylaxis. 3. Issues with the data acquisition system.1. Prepare fresh stock solutions and use calibrated pipettes. For cumulative curves, ensure accurate calculation of additions. 2. Allow for adequate washout periods between drug additions if not performing a cumulative curve. If tachyphylaxis is suspected, consider a non-cumulative dosing protocol. 3. Calibrate the force transducer before each experiment and ensure the recording software is functioning correctly.
Difficulty Differentiating Between PDE Inhibition and Calcium Channel Blockade 1. Both mechanisms lead to smooth muscle relaxation. 2. Overlapping downstream signaling pathways.1. Use different methods of pre-contraction. Compare this compound's effect on KCl-induced contraction (depolarization-mediated, primarily dependent on L-type calcium channels) versus a receptor agonist-induced contraction (e.g., phenylephrine, which involves both calcium influx and release from intracellular stores). 2. Measure intracellular levels of cAMP and cGMP in response to this compound. An increase in these second messengers is indicative of PDE inhibition.

Data Presentation

Table 1: Illustrative Phosphodiesterase (PDE) Isoenzyme Inhibition Profile

PDE IsoenzymeIC50 (µM)Predominant Second Messenger
PDE15.2cGMP/cAMP
PDE212.8cGMP/cAMP
PDE33.5cAMP
PDE41.8cAMP
PDE58.9cGMP

Lower IC50 values indicate greater potency.

Table 2: Illustrative Muscarinic Receptor Subtype Affinity Profile

Muscarinic Receptor SubtypeKi (nM)
M1150
M285
M3120

Lower Ki values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Differentiating Mechanisms of this compound-Induced Relaxation

Objective: To dissect the relative contributions of PDE inhibition, anticholinergic effects, and calcium channel blockade to this compound-induced smooth muscle relaxation.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig ileum)

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution

  • This compound hydrochloride

  • Potassium chloride (KCl)

  • Carbachol (muscarinic agonist)

  • Phenylephrine (alpha-1 adrenergic agonist, for vascular tissue)

  • Atropine (non-selective muscarinic antagonist)

  • Verapamil (L-type calcium channel blocker)

  • Sildenafil (selective PDE5 inhibitor, for cGMP-mediated relaxation)

  • Rolipram (selective PDE4 inhibitor, for cAMP-mediated relaxation)

Methodology:

  • Tissue Preparation: Prepare smooth muscle strips or rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow tissues to equilibrate for 60-90 minutes under a stable resting tension.

  • Viability Check: Elicit a contraction with a standardized concentration of KCl (e.g., 60 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Experimental Groups:

    • Group A (Calcium Channel Blockade): Pre-contract tissues with a submaximal concentration of KCl (e.g., 40-60 mM). Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound. As a positive control, perform a similar experiment with Verapamil.

    • Group B (Anticholinergic Effect): Pre-contract tissues with a submaximal concentration of carbachol (e.g., 1 µM). Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound. To confirm the muscarinic pathway, in a separate experiment, pre-incubate the tissue with atropine (e.g., 1 µM) before adding carbachol to demonstrate blockade of contraction.

    • Group C (PDE Inhibition): Pre-contract tissues with a receptor agonist (e.g., phenylephrine for vascular tissue). Once a stable contraction is achieved, perform a cumulative concentration-response curve for this compound. For comparison, run parallel experiments with selective PDE inhibitors like sildenafil or rolipram.

  • Data Analysis: Record the relaxation responses as a percentage of the pre-contraction tension. Plot concentration-response curves and calculate EC50 values for this compound in each condition.

Protocol 2: Quantifying Anticholinergic Activity (pA2 Determination)

Objective: To quantify the potency of this compound as a competitive antagonist at muscarinic receptors.

Methodology:

  • Tissue Preparation and Equilibration: As described in Protocol 1.

  • Control Agonist Curve: Generate a cumulative concentration-response curve for carbachol.

  • Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

  • Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis: Calculate the dose ratio (the ratio of the EC50 of carbachol in the presence and absence of this compound). Construct a Schild plot (log(dose ratio - 1) versus log[this compound concentration]) to determine the pA2 value. A slope of 1 on the Schild plot is indicative of competitive antagonism.

Visualizations

Denaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space M3_Receptor M3 Muscarinic Receptor PLC PLC M3_Receptor->PLC L_type_Ca_Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP This compound This compound This compound->M3_Receptor Antagonism This compound->L_type_Ca_Channel Blockade PDE PDEs This compound->PDE Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_SR Ca2+ (from SR) IP3->Ca_SR Ca_Calmodulin Ca2+-Calmodulin Complex Ca_SR->Ca_Calmodulin Ca_influx->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Contraction Contraction MLCK->Contraction ATP ATP ATP->AC GTP GTP GTP->GC cAMP->PDE PKA PKA cAMP->PKA cGMP->PDE PKG PKG cGMP->PKG Relaxation Relaxation PKA->Relaxation PKG->Relaxation

Caption: this compound's multifaceted signaling pathway in smooth muscle cells.

Experimental_Workflow cluster_assays Mechanism Differentiation Assays start Isolated Smooth Muscle Tissue Preparation equilibration Equilibration (60-90 min) start->equilibration viability Viability Check (KCl Contraction) equilibration->viability assay_ca Group A: Calcium Channel Blockade - Pre-contract with KCl - this compound CRC viability->assay_ca assay_ach Group B: Anticholinergic Effect - Pre-contract with Carbachol - this compound CRC viability->assay_ach assay_pde Group C: PDE Inhibition - Pre-contract with Receptor Agonist - this compound CRC viability->assay_pde analysis Data Analysis - Calculate % Relaxation - Plot CRCs & Calculate EC50 assay_ca->analysis assay_ach->analysis assay_pde->analysis interpretation Interpretation of Results analysis->interpretation Troubleshooting_Logic cluster_kcl KCl Pre-contraction cluster_agonist Agonist Pre-contraction start Inconsistent this compound Relaxation Response q1 Is the tissue pre-contracted with KCl or a receptor agonist? start->q1 kcl_check1 Check for variability in L-type Ca2+ channel density q1->kcl_check1 KCl agonist_check1 Is muscarinic receptor density consistent? q1->agonist_check1 Agonist kcl_check2 Verify KCl concentration and tissue viability kcl_check1->kcl_check2 solution Solution: Standardize tissue source and use selective antagonists to isolate each pathway for characterization. kcl_check2->solution agonist_check2 Are PDE isoenzyme profiles similar across tissues? agonist_check1->agonist_check2 agonist_check3 Consider agonist desensitization agonist_check2->agonist_check3 agonist_check3->solution

References

Validation & Comparative

Denaverine vs. papaverine for smooth muscle relaxation efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Denaverine and Papaverine for Smooth Muscle Relaxation Efficacy

Introduction

This compound and Papaverine are two prominent pharmacological agents recognized for their spasmolytic properties, capable of inducing smooth muscle relaxation. Papaverine, a naturally occurring benzylisoquinoline alkaloid derived from the opium poppy, has a long history of clinical use as a non-specific vasodilator.[1][2] this compound hydrochloride is a synthetic antispasmodic agent used in both human and veterinary medicine to alleviate spasms in the gastrointestinal and urogenital tracts and to facilitate parturition by relaxing the myometrium.[3][4][5]

This guide provides a detailed comparison of their mechanisms of action, quantitative efficacy based on available experimental data, and the methodologies used to evaluate their performance. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Mechanism of Action: A Tale of Shared Pathways and Unique Attributes

Both this compound and Papaverine exert their primary smooth muscle relaxant effects by inhibiting phosphodiesterase (PDE) enzymes.[1][3] However, they also possess distinct secondary mechanisms that contribute to their overall pharmacological profile.

Shared Pathway: Phosphodiesterase (PDE) Inhibition

The principal mechanism for both drugs is the inhibition of PDEs, the enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3][6] By blocking these enzymes, this compound and Papaverine lead to the intracellular accumulation of cAMP and cGMP.[1][3]

Elevated levels of these cyclic nucleotides activate downstream protein kinases, specifically Protein Kinase A (PKA) from cAMP and Protein Kinase G (PKG) from cGMP.[6][7] This activation cascade leads to a series of events culminating in smooth muscle relaxation, primarily through:

  • Reduction of intracellular calcium (Ca²⁺) concentrations : A key trigger for muscle contraction is inhibited.[3][6]

  • Dephosphorylation of Myosin Light Chains : The activity of myosin light-chain phosphatase (MLCP) is enhanced, which dephosphorylates myosin, preventing the interaction between actin and myosin filaments required for contraction.[1]

Distinct Mechanisms of Action

Beyond PDE inhibition, each compound has additional reported mechanisms:

  • This compound : Possesses anticholinergic activity, which contributes to its spasmolytic effects by blocking muscarinic receptors on smooth muscle cells, thereby inhibiting acetylcholine-induced contractions.[3][5]

  • Papaverine : Exhibits a broader range of secondary actions, including the potential to block calcium ion channels directly and inhibit the release of calcium from intracellular stores.[1][8] Some studies on specific muscle types, such as the rat uterus and guinea pig ileum, suggest that Papaverine may also inhibit mitochondrial respiration, which is crucial for the metabolic dependency of contraction in these tissues.[9][10]

G cluster_this compound This compound cluster_papaverine Papaverine cluster_common_pathway Common Downstream Pathway This compound This compound D_PDE PDE Inhibition This compound->D_PDE D_ACH Anticholinergic Activity This compound->D_ACH cAMP ↑ cAMP D_PDE->cAMP cGMP ↑ cGMP Papaverine Papaverine P_PDE PDE Inhibition Papaverine->P_PDE P_Ca Ca²⁺ Channel Blockade Papaverine->P_Ca P_Mito Mitochondrial Respiration Inhibition Papaverine->P_Mito P_PDE->cGMP Ca_down ↓ Intracellular Ca²⁺ P_Ca->Ca_down PKA_PKG ↑ PKA / PKG Activity cAMP->PKA_PKG cGMP->PKA_PKG PKA_PKG->Ca_down MLCP ↑ MLCP Activity PKA_PKG->MLCP Relaxation Smooth Muscle Relaxation Ca_down->Relaxation MLCP->Relaxation

Caption: Signaling pathways for this compound and Papaverine in smooth muscle relaxation.

Quantitative Efficacy Comparison

A direct quantitative comparison of the efficacy of this compound and Papaverine is challenging due to the limited availability of public data for this compound.[5] However, several studies have quantified the potency of Papaverine across various smooth muscle tissues.

Table 1: Quantitative Efficacy Data for Papaverine

CompoundTissuePre-contraction AgonistPotency (pIC₅₀ / -log(EC₅₀) M) or ConcentrationReference
PapaverineHuman Left Internal Mammary ArteryNorepinephrine (10⁻⁶ M)4.58 ± 0.05[11]
PapaverineHuman Saphenous VeinNorepinephrine (10⁻⁶ M)4.62 ± 0.05[11]
PapaverineHuman Bladder MuscleHigh Potassium (K⁺)Full relaxation at 10⁻⁴ M[12]
PapaverineUnspecified Vascular TissueNot specified~100% relaxation at 0.18 mM[13]

Table 2: Data Template for Comparative Efficacy Studies

To establish a direct comparison, experimental data for this compound would be required in a similar format.

CompoundTissue TypePre-contraction AgonistPotency (EC₅₀/IC₅₀, M)Efficacy (Eₘₐₓ, % Relaxation)
This compounde.g., Guinea Pig IleumCarbacholData to be determinedData to be determined
Papaverinee.g., Guinea Pig IleumCarbacholData to be determinedData to be determined
This compounde.g., Rat AortaPhenylephrineData to be determinedData to be determined
Papaverinee.g., Rat AortaPhenylephrineData to be determinedData to be determined

Experimental Protocols

The following section details a standard experimental methodology for assessing and comparing the efficacy of smooth muscle relaxants like this compound and Papaverine. This protocol is based on established organ bath techniques.[5]

Protocol: In Vitro Assessment of Smooth Muscle Relaxation

  • Tissue Preparation:

    • Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved ethical guidelines.

    • Isolate the desired smooth muscle tissue (e.g., thoracic aorta, ileum, trachea, bladder).

    • Dissect the tissue into strips or rings of appropriate size (e.g., 2-4 mm rings) in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Experimental Setup:

    • Suspend the tissue segments in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate for a period (e.g., 60-90 minutes) under a determined optimal resting tension (e.g., 1-2 grams). During equilibration, wash the tissue with fresh solution every 15-20 minutes.

  • Induction of Contraction:

    • Induce a stable, submaximal contraction using a specific agonist. Common choices include:

      • High potassium (KCl) solution (e.g., 60-80 mM) to induce depolarization-mediated contraction.

      • Receptor agonists like Phenylephrine or Norepinephrine for vascular muscle, or Carbachol/Histamine for airway or gastrointestinal muscle.

    • Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve:

    • Once the contraction is stable, add the test compound (this compound or Papaverine) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).

    • Allow the tissue to stabilize at each concentration before adding the next.

  • Data Analysis:

    • Record the relaxant response at each concentration.

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve (log concentration of the drug vs. percentage relaxation).

    • Calculate the EC₅₀ (the molar concentration of the drug that produces 50% of the maximal relaxation) and the maximal relaxation (Eₘₐₓ) using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Isolation 1. Tissue Isolation (e.g., Aorta, Ileum) Tissue_Mounting 2. Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration 3. Equilibrate under Resting Tension Tissue_Mounting->Equilibration Contraction 4. Induce Contraction (e.g., with KCl, Phenylephrine) Equilibration->Contraction Drug_Addition 5. Add Drug Cumulatively (Log Concentrations) Contraction->Drug_Addition Record_Response 6. Record Tension Data Drug_Addition->Record_Response Plot_Curve 7. Plot Concentration- Response Curve Record_Response->Plot_Curve Calculate_Params 8. Calculate EC₅₀ and Eₘₐₓ Plot_Curve->Calculate_Params

Caption: Standard experimental workflow for assessing smooth muscle relaxants.

Conclusion

This compound and Papaverine are both effective smooth muscle relaxants that share a common primary mechanism of action through the inhibition of phosphodiesterase enzymes. This leads to an increase in intracellular cAMP and cGMP, resulting in reduced calcium levels and smooth muscle relaxation.[1][3] Their pharmacological profiles diverge in their secondary mechanisms; this compound exhibits anticholinergic properties, while Papaverine has been associated with direct calcium channel blockade and, in some tissues, inhibition of mitochondrial respiration.[1][3][9]

References

Comparative Analysis of Denaverine and Other Antispasmodic Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Denaverine and other prominent antispasmodic agents. While direct comparative clinical trial data for this compound is limited, this document synthesizes available preclinical and clinical information to offer a detailed overview of its pharmacological profile in relation to other classes of antispasmodics. The information is intended to support research and development efforts in the field of smooth muscle pharmacology.

Introduction to Antispasmodic Agents

Antispasmodic drugs are a class of pharmaceuticals used to alleviate spasms of the smooth muscle, which are involuntary muscle contractions in the walls of internal organs.[1] These agents are crucial in managing symptoms associated with various gastrointestinal and urogenital disorders, including irritable bowel syndrome (IBS), biliary and renal colic, and dysmenorrhea.[1][2] Antispasmodics can be broadly categorized based on their mechanism of action, which dictates their efficacy and side-effect profiles. The major classes include anticholinergics, direct smooth muscle relaxants, and calcium channel blockers.[3]

This compound is an antispasmodic agent with a dual mechanism of action, positioning it uniquely among these categories.[4][5] It exhibits both phosphodiesterase (PDE) inhibitory and anticholinergic properties.[4][5] This guide will delve into a comparative analysis of this compound against other antispasmodics, focusing on their mechanisms of action, supported by available experimental data, and will provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of antispasmodic agents is intrinsically linked to their specific mechanisms of action at the cellular level. This compound's dual-action profile provides a broader spectrum of smooth muscle relaxation compared to agents with a single mechanism.

This compound: A Dual-Action Antispasmodic

This compound's smooth muscle relaxant effect is attributed to two primary mechanisms:

  • Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound inhibits phosphodiesterase enzymes.[4][5] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these second messengers activate protein kinases, which in turn phosphorylate target proteins that promote smooth muscle relaxation, primarily by reducing intracellular calcium concentrations.[5]

  • Anticholinergic Effects: this compound also exhibits anticholinergic properties, meaning it blocks the action of acetylcholine at muscarinic receptors on smooth muscle cells.[4] By antagonizing these receptors, it prevents the initiation of the signaling cascade that leads to muscle contraction.[6]

Denaverine_Mechanism cluster_PDE Phosphodiesterase Inhibition cluster_Anticholinergic Anticholinergic Effect PDE Phosphodiesterase cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades Relaxation_PDE Smooth Muscle Relaxation cAMP_cGMP->Relaxation_PDE Promotes Denaverine_PDE This compound Denaverine_PDE->PDE Inhibits ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Activates Contraction Smooth Muscle Contraction M_Receptor->Contraction Relaxation_ACh Smooth Muscle Relaxation Denaverine_ACh This compound Denaverine_ACh->M_Receptor Blocks Anticholinergic_Mechanism ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Activates G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates Anticholinergic Anticholinergic (e.g., Dicyclomine) Anticholinergic->M_Receptor Blocks CCB_Mechanism Depolarization Membrane Depolarization Ca_Channel L-type Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin CCB Calcium Channel Blocker (e.g., Otilonium) CCB->Ca_Channel Blocks Organ_Bath_Workflow Start Start: Isolate Smooth Muscle Tissue (e.g., Guinea Pig Ileum) Mount Mount Tissue in Organ Bath with Physiological Salt Solution Start->Mount Equilibrate Equilibrate Tissue Under Optimal Tension Mount->Equilibrate Contract Induce Contraction with a Spasmogen (e.g., Acetylcholine, Histamine) Equilibrate->Contract Add_Compound Add Test Compound (e.g., this compound) in a Cumulative Manner Contract->Add_Compound Measure Measure Isometric Tension Changes (Relaxation) Add_Compound->Measure Analyze Analyze Data: Construct Dose-Response Curve and Calculate EC50 Measure->Analyze End End Analyze->End

References

Denaverine in Uterine Dystocia: A Comparative Analysis of Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Denaverine's therapeutic effects in in-vitro models of uterine dystocia, with a focus on its performance against the conventional uterotonic agent, oxytocin. The information presented herein is supported by experimental data to aid in research and development decisions.

Executive Summary

Uterine dystocia, characterized by difficult or obstructed labor, remains a significant challenge in both human and veterinary medicine. Pharmacological intervention is often necessary to manage this condition. This compound, a spasmolytic agent, has been investigated for its potential to alleviate dystocia. This guide delves into the available experimental evidence to objectively assess its efficacy, particularly in comparison to oxytocin, the gold-standard for inducing and augmenting uterine contractions.

Mechanism of Action: A Tale of Two Pathways

The therapeutic approaches to uterine dystocia involve either enhancing uterine contractions to overcome inertia or relaxing the birth canal to facilitate fetal passage. This compound and oxytocin operate through distinct mechanisms to influence uterine function.

This compound: The Spasmolytic Approach

This compound hydrochloride is classified as a neurotropic-musculotropic spasmolytic agent.[1][2] Its proposed mechanism involves relaxing the smooth muscles of the cervix, vagina, and vulva without significantly inhibiting uterine contractions.[2] The musculotropic effect is thought to stem from the inhibition of calcium uptake by depolarized muscle cells, leading to muscle relaxation.[2] The neurotropic action is attributed to the competitive inhibition of M-cholinergic receptors.[2]

Denaverine_Mechanism This compound This compound Ca_Channel Voltage-gated Ca2+ Channels This compound->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Relaxation Smooth Muscle Relaxation (Cervix, Vagina) Ca_Influx->Relaxation Reduces

Conceptual diagram of this compound's spasmolytic action.

Oxytocin: The Uterotonic Powerhouse

Oxytocin is a neuropeptide hormone that plays a crucial role in stimulating uterine contractions during labor.[3][4][5] It binds to the oxytocin receptor (OTR), a G-protein-coupled receptor on myometrial cells.[5][6][7] This binding triggers a signaling cascade that leads to an increase in intracellular calcium concentrations, ultimately activating the contractile machinery of the uterine muscle.[4][5][6][7]

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds PLC Phospholipase C (PLC) OTR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release SR->Ca_Release Contraction Myometrial Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to

Simplified signaling pathway of oxytocin-induced myometrial contraction.

Comparative Efficacy: In Vitro Evidence

An in vitro study utilizing myometrial strips from parturient canines with dystocia provides direct comparative data on the effects of this compound and oxytocin. The study measured key parameters of uterine contractility, including the amplitude, mean force, area under the curve (AUC), and frequency of contractions.

Experimental Workflow

The experimental design involved isolating circular and longitudinal muscle layers from the canine myometrium and mounting them in an organ bath. The muscle strips were then subjected to various concentrations of oxytocin and this compound, and the resulting contractions were recorded and analyzed.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis Tissue Myometrial Tissue (Canine, Dystocia) Dissection Dissection of Circular & Longitudinal Muscle Layers Tissue->Dissection Strips Preparation of Myometrial Strips Dissection->Strips Mounting Mounting Strips in Organ Bath Strips->Mounting Stimulation Stimulation with: - Oxytocin (1, 10, 100 nM) - this compound (1.97, 2.97 nM) - Combination Mounting->Stimulation Recording Recording of Contractions Stimulation->Recording Parameters Measurement of: - Amplitude - Mean Force - AUC - Frequency Recording->Parameters Comparison Statistical Comparison Parameters->Comparison

Workflow for the in vitro organ bath experiment.

Quantitative Data Summary

The following tables summarize the key findings from the in vitro study on canine myometrial strips.

Table 1: Effect of Oxytocin on Myometrial Contraction Parameters (Circular Layer)

Oxytocin ConcentrationAmplitude (mN)Mean Force (mN)AUC (mNs)Frequency (contractions/10 min)
Control 1.8 ± 0.50.5 ± 0.230 ± 153.0 ± 1.0
1 nM 4.5 ± 1.21.5 ± 0.5100 ± 305.0 ± 1.5
10 nM 5.8 ± 1.82.0 ± 0.8150 ± 505.5 ± 1.8
100 nM 6.5 ± 2.02.5 ± 1.0200 ± 604.0 ± 1.2

Data are presented as mean ± standard deviation. *Significantly different from control (p < 0.05). Data is illustrative based on published findings.

Table 2: Effect of this compound on Oxytocin-Induced Myometrial Contractions (Circular Layer)

TreatmentAmplitude (mN)Mean Force (mN)AUC (mN*s)Frequency (contractions/10 min)
1 nM Oxytocin 4.5 ± 1.21.5 ± 0.5100 ± 305.0 ± 1.5
1 nM Oxytocin + 1.97 nM this compound 4.4 ± 1.31.4 ± 0.698 ± 325.1 ± 1.6
1 nM Oxytocin + 2.97 nM this compound 4.6 ± 1.11.5 ± 0.4102 ± 284.9 ± 1.4

Data are presented as mean ± standard deviation. No significant differences were observed between the groups. Data is illustrative based on published findings.

Key Findings from In Vitro Studies:

  • Oxytocin demonstrated a dose-dependent increase in the amplitude, mean force, and AUC of myometrial contractions in both circular and longitudinal muscle layers.[8] High concentrations of oxytocin induced tonic contractions, while lower concentrations resulted in more regular, rhythmic contractions.[8][9]

  • This compound , when administered alone, showed no significant effect on the basal contractility of the myometrial strips.[1][8][9]

  • Crucially, this compound did not enhance or inhibit oxytocin-induced contractions when administered in combination.[1][8][9] There was also no priming effect of this compound on subsequent oxytocin stimulation.[8][9]

Experimental Protocols

In Vitro Organ Bath Assay for Myometrial Contractility

This protocol is based on the methodology described in the study by Weber et al. (2023).

  • Tissue Collection and Preparation:

    • Myometrial tissue samples are obtained from the uterine horns of parturient animals (e.g., canines undergoing Caesarean section due to dystocia).

    • The tissue is immediately placed in cooled, oxygenated Krebs-Ringer buffer.

    • The circular and longitudinal muscle layers are carefully dissected and separated.

    • Myometrial strips of a standardized size (e.g., 10 mm length, 2-3 mm width) are prepared from each layer.

  • Organ Bath Setup:

    • Each myometrial strip is mounted vertically in an organ bath chamber containing Krebs-Ringer buffer maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

    • A basal tension (e.g., 10 mN) is applied to each strip, and the tissue is allowed to equilibrate for a set period (e.g., 60-90 minutes) until stable spontaneous contractions are observed.

  • Drug Administration and Data Recording:

    • After equilibration, baseline contractile activity is recorded for a defined period.

    • Test compounds (this compound, oxytocin, or their combination) are added to the organ bath in a cumulative or non-cumulative manner at varying concentrations.

    • The contractile response is continuously recorded using a data acquisition system.

  • Data Analysis:

    • The recorded data is analyzed to determine the amplitude (peak force), mean force, area under the curve (AUC), and frequency of contractions.

    • The effects of the test compounds are compared to the baseline activity and to control strips (vehicle-treated).

    • Statistical analysis is performed to determine the significance of the observed effects.

Conclusion and Future Directions

Based on the available in vitro data from canine models, this compound does not appear to have a direct effect on myometrial contractility, either alone or in combination with oxytocin.[8][9] The therapeutic rationale for its use in uterine dystocia, therefore, seems to rely primarily on its spasmolytic effect on the soft birth canal, which was not assessed in these myometrial contractility studies.

In contrast, oxytocin demonstrates a clear and potent uterotonic effect, directly stimulating uterine muscle contractions. The findings suggest that for cases of uterine inertia where the primary issue is insufficient contractile force, oxytocin remains the more evidence-based choice.

Further research is warranted to elucidate the clinical efficacy of this compound in uterine dystocia. Future studies should aim to:

  • Develop in vivo animal models of dystocia that can simultaneously assess uterine contractility and cervical/vaginal relaxation.

  • Investigate the effects of this compound in other species, including humans, to determine inter-species variability.

  • Conduct well-controlled clinical trials to evaluate the impact of this compound on labor progression, delivery outcomes, and neonatal viability in cases of dystocia.

This comparative guide highlights the current state of knowledge regarding this compound's therapeutic potential in uterine dystocia. For researchers and drug development professionals, these findings underscore the importance of targeted experimental models that can fully capture the complex physiology of labor and the multifaceted actions of pharmacological agents.

References

A Cross-Species Comparative Guide to the Pharmacological Effects of Denaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denaverine is a spasmolytic agent utilized in both human and veterinary medicine for its smooth muscle relaxant properties.[1] Its primary applications include the treatment of spasms in the gastrointestinal and urogenital tracts in humans, and as a myometrial relaxant to facilitate parturition in various animal species such as cows, dogs, pigs, and sheep.[1][2] This guide provides a comprehensive cross-species comparison of the pharmacological effects of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: Similar to papaverine, this compound inhibits phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This accumulation of cyclic nucleotides activates protein kinases, resulting in the phosphorylation of proteins that promote smooth muscle relaxation.

  • Anticholinergic Effects: this compound also exhibits anticholinergic properties, antagonizing the action of acetylcholine at muscarinic receptors. This contributes to its spasmolytic effect, particularly in the gastrointestinal and urinary tracts.[1]

Overdoses of this compound can lead to pronounced anticholinergic effects, such as an increased heart rate and decreased respiration rate.

Signaling Pathway of this compound

Denaverine_Mechanism_of_Action cluster_cell Smooth Muscle Cell cluster_pde Phosphodiesterase (PDE) Inhibition cluster_ach Anticholinergic Effect This compound This compound PDE Phosphodiesterase This compound->PDE Inhibits M_Receptor Muscarinic Receptor This compound->M_Receptor Blocks cAMP_cGMP cAMP / cGMP AMP_GMP AMP / GMP cAMP_cGMP->AMP_GMP Hydrolysis Relaxation Smooth Muscle Relaxation cAMP_cGMP->Relaxation Promotes ACh Acetylcholine ACh->M_Receptor Activates M_Receptor->Relaxation Contraction (Blocked by this compound)

Caption: this compound's dual mechanism of action.

Pharmacological Effects: A Cross-Species Comparison

Smooth Muscle Relaxation

This compound is widely recognized for its relaxant effect on smooth muscle.

SpeciesOnset of Effect (Parenteral)Duration of Effect (Parenteral)Recommended Parenteral Dose
Cow 15 - 30 minutes[2]Several hours[2]200 - 400 mg/animal (approx. 0.8 mg/kg bw)[2]
Pig 15 - 30 minutes[2]Several hours[2]200 mg/animal (approx. 1.2 mg/kg bw)[2]
Sheep 15 - 30 minutes[2]Several hours[2]80 - 120 mg/animal (approx. 0.8 mg/kg bw)[2]
Human Not specifiedNot specified40 - 160 mg/person[2]
Dog Not specifiedNot specifiedNot specified
Cat Not specifiedNot specifiedNot specified
Horse Not specifiedNot specifiedNot specified

Note: this compound is also used in dogs, cats, and horses, but specific quantitative data on the onset and duration of its smooth muscle relaxant effects are not well-documented in publicly available literature.

Analgesic Effect

This compound also possesses analgesic properties, although this effect appears to be of shorter duration than its spasmolytic action.

SpeciesDuration of Analgesic Effect (Parenteral)
Cow < 90 minutes[2]
Pig < 90 minutes[2]
Sheep < 90 minutes[2]

Pharmacokinetics: A Cross-Species Overview

Detailed pharmacokinetic data for this compound across a wide range of species is limited. The following table summarizes the available information.

SpeciesBioavailability (Oral)Elimination Half-lifeMetabolismExcretion
Human 37% (oral solution)[3]33.8 hours[3][4]Hepatic, at least 11 metabolites identified. N-monodemethyl this compound is a known metabolite.[1][3][4]Not specified
Rat Not specifiedNot specifiedMetabolized via ester cleavage, oxidative O-dealkylation, and N-dealkylation.[2]33% of unchanged drug detected in urine within 24 hours after oral administration.[2]
Cow Poor[2]Rapidly excreted.[2]Two metabolites (2,2-diphenyl-(2-dimethylaminoethyl)-acetate and benzilic acid) identified.[2]Residues below the limit of detection in tissues after 1 or 3 days post-treatment.[2]
Pig Poor[2]Not specifiedNot specifiedNot specified
Sheep Poor[2]Not specifiedNot specifiedNot specified

Experimental Protocols

In Vitro Assessment of Smooth Muscle Relaxation

This protocol describes a general method for evaluating the relaxant effect of this compound on isolated smooth muscle tissue.

experimental_workflow A 1. Tissue Preparation (e.g., Guinea Pig Ileum) B 2. Mount in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O2/5% CO2) A->B C 3. Equilibration & Viability Test (e.g., with KCl) B->C D 4. Induce Contraction (e.g., with Carbachol) C->D E 5. Cumulative Addition of this compound D->E F 6. Record Relaxation Response E->F G 7. Data Analysis (Calculate EC50 and Emax) F->G

Caption: Workflow for in vitro smooth muscle relaxation assay.

Methodology:

  • Tissue Preparation: Euthanize a suitable animal model (e.g., guinea pig, rat) and dissect the desired smooth muscle tissue (e.g., ileum, trachea, uterus). Place the tissue in cold, oxygenated Krebs-Henseleit solution.

  • Mounting: Mount the tissue strips in an isolated organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Connect the tissue to an isometric force transducer.

  • Equilibration and Viability: Allow the tissue to equilibrate under a resting tension for at least 60 minutes. Test tissue viability by inducing a contraction with a high concentration of potassium chloride.

  • Contraction Induction: After washing and returning to baseline, induce a stable contraction using a relevant agonist (e.g., carbachol for ileum).

  • This compound Administration: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Data Recording: Record the relaxation at each concentration of this compound.

  • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot a concentration-response curve and determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to quantify the inhibitory effect of this compound on PDE activity.

Methodology:

  • Assay Principle: A fluorescence-based assay is commonly used. A fluorescently labeled cAMP or cGMP substrate is incubated with a specific PDE isozyme. In the presence of an inhibitor like this compound, the hydrolysis of the substrate is reduced, resulting in a sustained fluorescent signal.

  • Procedure:

    • Dispense serial dilutions of this compound into a microplate.

    • Add the PDE enzyme to each well.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • After incubation, measure the fluorescence.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the PDE activity).

Anticholinergic Activity Assay

This protocol describes a method to assess the anticholinergic properties of this compound.

Methodology:

  • Assay Principle: A radioligand binding assay is typically employed. This involves using a tissue preparation rich in muscarinic receptors (e.g., rat brain homogenate) or cells expressing these receptors. The ability of this compound to displace a radiolabeled muscarinic antagonist (e.g., [³H]QNB) from the receptors is measured.

  • Procedure:

    • Incubate the receptor preparation with the radioligand in the presence of varying concentrations of this compound.

    • Separate the bound from the free radioligand by filtration.

    • Measure the radioactivity of the filters.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of the specific binding of the radioligand (IC₅₀). This value is indicative of its binding affinity for muscarinic receptors.

Conclusion

This compound is an effective smooth muscle relaxant with a dual mechanism of action involving phosphodiesterase inhibition and anticholinergic effects. It is used across a range of species, with specific applications in both human and veterinary medicine. While qualitative data on its pharmacological effects are available for several species, there is a notable lack of publicly available, directly comparable quantitative data, such as ED₅₀ and IC₅₀ values, and comprehensive pharmacokinetic profiles in many of the species in which it is used. Further research is warranted to fully elucidate the species-specific pharmacological nuances of this compound, which would aid in optimizing its therapeutic use and in the development of novel spasmolytic agents.

References

Efficacy of Denaverine Hydrochloride in Combination with Oxytocin for Labor Augmentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in clinical research exists regarding the efficacy and safety of combining Denaverine hydrochloride with oxytocin for labor augmentation in humans. Current evidence is primarily derived from veterinary studies, necessitating a comparative analysis with clinically evaluated alternatives to inform future research and drug development.

This guide provides an objective comparison of this compound hydrochloride's performance, based on available preclinical data, with established alternatives such as oxytocin alone and other antispasmodic agents that have been evaluated in human clinical trials.

Mechanism of Action

Oxytocin: A nonapeptide hormone, oxytocin is a potent uterotonic agent.[1] Its primary role in parturition is to stimulate uterine contractions.[1][2] The signaling cascade is initiated by oxytocin binding to its G-protein coupled receptor (OTR) on myometrial cells.[2][3][4] This binding activates the Gq/phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC).[3] The subsequent increase in intracellular calcium concentration is the primary driver of myometrial contraction.[3][4]

This compound Hydrochloride: This agent is classified as a phosphodiesterase (PDE) inhibitor and also possesses anticholinergic properties.[6][7][] As a PDE inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation.[6][9] Elevated cAMP and cGMP levels in smooth muscle cells lead to relaxation and vasodilation.[9][10] In the context of labor, this compound is proposed to relax the smooth muscle of the cervix and lower uterine segment, thereby facilitating dilation without inhibiting the oxytocin-induced contractions of the upper uterine segment.[7]

// Nodes Oxytocin [label="Oxytocin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OTR [label="Oxytocin Receptor\n(Gq-coupled)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol Trisphosphate\n(IP3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol\n(DAG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SR [label="Sarcoplasmic\nReticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_increase [label="↑ Intracellular [Ca²⁺]", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Myometrial\nContraction", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Oxytocin -> OTR [label="Binds to"]; OTR -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes", style=dashed]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Acts on"]; SR -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Ca_increase; Ca_increase -> Contraction [label="Leads to"]; } Caption: Oxytocin Signaling Pathway in Myometrial Cells.

// Nodes this compound [label="this compound HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase\n(PDE)", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP_cGMP_degradation [label="cAMP/cGMP\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_cGMP [label="↑ Intracellular\ncAMP/cGMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Cervical Smooth\nMuscle Relaxation", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> PDE [label="Inhibits"]; PDE -> cAMP_cGMP_degradation [label="Causes", style=dashed]; this compound -> cAMP_cGMP [label="Leads to"]; cAMP_cGMP -> Relaxation [label="Promotes"]; } Caption: this compound Hydrochloride's Mechanism of Action.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical and clinical studies on this compound hydrochloride and its alternatives for labor augmentation.

Table 1: this compound Hydrochloride - Preclinical Data (Veterinary Studies)

SpeciesInterventionKey FindingsReference
Cattle This compound HCl + Carbetocin (Oxytocin analogue) vs. ControlHalved the need for assistance at parturition; Increased number of animals with birth canal dilated >25 cm; Decreased difficult calving and need for episiotomy.[11][12]
Cattle This compound HCl vs. PlaceboSignificantly smaller area under the curve of pulling force × time in the this compound group; No effect on calving modality or duration.[13]
Canine This compound HCl + Oxytocin vs. Oxytocin alone (in vitro)This compound HCl did not affect oxytocin-induced myometrial contractions or show a priming effect.[14][15]

Table 2: Alternative Antispasmodics - Human Clinical Trial Data

DrugComparisonKey Efficacy OutcomesReference
Drotaverine HCl vs. PlaceboMean 15% reduction in the duration of the first stage of labor (28% reduction when given at 4 cm dilation).[16][17]
Drotaverine HCl vs. Valethamate BromideStatistically significant reduction in the mean duration of the first stage of labor in both primigravida and multigravida.[18]
Drotaverine HCl vs. Valethamate Bromide & PlaceboMean injection-delivery time: Drotaverine (183.2 min) < Valethamate (206.5 min) < Placebo (245 min); Mean cervical dilatation rate (cm/h): Drotaverine (3.0) > Valethamate (2.4) > Placebo (1.9).[19]
Valethamate Bromide vs. PlaceboActive phase of labor significantly shorter in the Valethamate group (200.2 min vs. 267.2 min).[20]
Valethamate Bromide vs. PlaceboNo significant difference in the rate of cervical dilatation.[21]

Table 3: Oxytocin Alone - Human Clinical Trial Data

InterventionKey Efficacy OutcomesReference
High-Dose vs. Low-Dose Oxytocin No difference in cesarean birth rates; High-dose group had a shorter mean labor duration.[22]
High-Dose vs. Low-Dose Oxytocin No difference in cesarean section rates; High-dose group had shorter labors but more uterine tachysystole.[23]
Early vs. Delayed Oxytocin Augmentation No significant difference in obstetric outcomes between the groups.[24]
Low-Dose vs. High-Dose Oxytocin No significant difference in caesarean section rates; Delay-to-delivery interval and second stage duration were shorter in the high-dose group.[25]

Experimental Protocols

A standardized experimental workflow is crucial for the evaluation of labor augmentation agents. The following diagram illustrates a typical design for a randomized controlled trial in this field, based on methodologies from studies on alternative antispasmodics.

// Nodes Start [label="Patient Recruitment\n(e.g., Primigravida at term,\nspontaneous labor, cervical dilation 3-4 cm)", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Group_A [label="Intervention Group\n(e.g., this compound + Oxytocin)", fillcolor="#FBBC05", fontcolor="#202124"]; Group_B [label="Control Group 1\n(e.g., Oxytocin + Placebo)", fillcolor="#FBBC05", fontcolor="#202124"]; Group_C [label="Control Group 2\n(e.g., Placebo alone)", fillcolor="#FBBC05", fontcolor="#202124", shape=box, style=wedged]; Monitoring [label="Intrapartum Monitoring\n(e.g., Partograph, FHR, uterine contractions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Outcomes [label="Data Collection & Analysis\n(Primary & Secondary Outcomes)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Efficacy Outcomes:\n- Duration of labor stages\n- Rate of cervical dilation\n- Mode of delivery", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Safety [label="Safety Outcomes:\n- Maternal side effects\n- Neonatal outcomes (Apgar scores)\n- PPH", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Randomization; Randomization -> Group_A; Randomization -> Group_B; Randomization -> Group_C; Group_A -> Monitoring; Group_B -> Monitoring; Group_C -> Monitoring; Monitoring -> Outcomes; Outcomes -> Efficacy; Outcomes -> Safety; } Caption: Generalized Experimental Workflow for Labor Augmentation Trials.

Key Methodological Considerations from Cited Studies:

  • In Vitro Canine Myometrium Study: Myometrial strips from pregnant dogs were mounted in an organ bath.[14][15][26] The contractile response to varying concentrations of oxytocin, with and without the addition of this compound hydrochloride, was measured.[14][15][26] Parameters evaluated included amplitude, mean force, area under the curve, and frequency of contractions.[14][15][26]

  • Bovine Clinical Trial: A study in cattle involved 200 animals (cows and heifers) randomly assigned to a treatment group (this compound hydrochloride and carbetocin) or a control group.[11][12] The treatment was administered during delivery based on the progression of labor.[11][12] Outcomes measured included the ease of calving, need for assistance, birth canal dilation, and postpartum reproductive health.[11][12]

  • Human Clinical Trials with Drotaverine/Valethamate: These were typically randomized, double-blind, placebo-controlled studies.[16][19][27] Participants were often primigravidas in the active phase of labor.[16][27] The intervention involved intramuscular or intravenous administration of the antispasmodic or a placebo.[16][19][27] Primary outcomes often included the duration of the first stage of labor and the rate of cervical dilatation, with maternal and neonatal safety as secondary outcomes.[16][19][27]

Conclusion and Future Directions

The available evidence on the efficacy of this compound hydrochloride in combination with oxytocin for labor augmentation is limited to preclinical, veterinary studies with conflicting results. While a study in cattle suggests potential benefits in easing parturition, an in vitro study in canines did not show any enhancement of oxytocin-induced myometrial contractions.[11][14]

In contrast, other antispasmodics, particularly Drotaverine hydrochloride, have demonstrated efficacy in shortening the duration of the first stage of labor in human clinical trials.[16][18][19] Oxytocin remains the standard for labor augmentation, with ongoing research focused on optimizing dosing regimens to balance efficacy and safety.[22][23]

Given the lack of human data for this compound hydrochloride in this indication, its use in combination with oxytocin for labor augmentation is not evidence-based. Future research should prioritize well-designed, randomized controlled trials in a human population to definitively assess the efficacy and safety of this combination. Such studies should be benchmarked against oxytocin alone and potentially other clinically evaluated antispasmodics. The preclinical data presented here can serve as a foundation for designing these crucial clinical investigations.

References

Denaverine's Preclinical Safety Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the preclinical safety and toxicity profile of a drug candidate is paramount. This guide provides a comparative analysis of the available preclinical safety data for Denaverine, an antispasmodic drug, alongside two analogous drugs, Drotaverine and Papaverine. A significant data gap exists in the publicly available preclinical toxicology information for this compound, a factor that is highlighted in this comparison.

This compound, a phosphodiesterase inhibitor with anticholinergic effects, is primarily used in veterinary medicine to relax the myometrium during parturition.[1] Its preclinical safety profile in standard toxicological studies is not well-documented in publicly accessible literature. In contrast, more comprehensive preclinical data are available for the structurally related antispasmodic agents, Drotaverine and Papaverine, which also act as phosphodiesterase inhibitors.[2]

Comparative Toxicity Data

The following table summarizes the available quantitative preclinical toxicity data for this compound, Drotaverine, and Papaverine. The absence of data for this compound across multiple standard toxicological endpoints is a critical finding of this review.

Toxicity EndpointThis compoundDrotaverinePapaverine
Acute Toxicity (LD50)
Oral (Rat)Not available[3]540 mg/kg[4][5]68.8 mg/kg[6], 325 mg/kg[7], 360 mg/kg[8]
Oral (Mouse)Not available350 mg/kg[4][5]130 mg/kg[6], 162 mg/kg[7]
Intravenous (Rat)Not available14.6 mg/kg[5]20 mg/kg[6], 13.3 mg/kg[7]
Intravenous (Mouse)Not available15 mg/kg[5]14.4 mg/kg[6], 25 mg/kg[9]
Intramuscular (Rat)Not available38.37 mg/kg[10][11]Not available
Intraperitoneal (Rat)Not availableNot available64 mg/kg[6], 59.6 mg/kg[7]
Subcutaneous (Rat)Not availableNot available368 mg/kg[6], 151 mg/kg[7]
Genotoxicity
Ames TestNot availableNo indication of genotoxicity[12]Mutation data reported[13]
In vitro Micronucleus AssayNot availableNo indication of genotoxicity[12]Not available
In vivo Micronucleus AssayNot availableNo indication of genotoxicity[12]Not available
Reproductive & Developmental Toxicity
Fertility (Rat)Not availableNo impact on fertility[12]Not available
Embryofetal Development (Rat & Rabbit)Not availableNo impact on embryofetal development[12]Not associated with major congenital malformations in a human cohort study[14][15]

Experimental Protocols

Standard preclinical toxicity studies are conducted according to internationally recognized guidelines (e.g., OECD, ICH). Below are brief descriptions of the methodologies for the key experiments cited.

Acute Toxicity Studies

The objective of acute toxicity studies is to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of a test animal population.

  • Procedure: A single dose of the test substance is administered to multiple groups of animals (typically rodents) via a specific route (e.g., oral, intravenous, intraperitoneal). Each group receives a different dose level. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality. At the end of the study, a necropsy is performed on all animals.[10]

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is typically required.

  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations that leave them unable to synthesize an essential amino acid. The assay detects mutations that revert the bacteria to a state where they can synthesize the amino acid and grow on a deficient medium.[16][17]

  • In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage. Cultured mammalian cells are treated with the test substance. After cell division, the cells are examined for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.[16]

  • In Vivo Micronucleus Assay: This test is similar to the in vitro version but is conducted in a living organism, typically rodents. The test substance is administered to the animals, and after a specific time, bone marrow cells are collected and analyzed for the presence of micronuclei in developing red blood cells.[16]

Reproductive and Developmental Toxicity Studies

These studies are designed to evaluate the potential adverse effects of a substance on fertility, pregnancy, and fetal development.

  • Fertility and Early Embryonic Development Study: The test substance is administered to male and female animals (usually rats) before and during mating and for females, through the early stages of gestation. Endpoints evaluated include effects on mating performance, fertility, and early embryonic development to the point of implantation.

  • Embryofetal Development Study: The test substance is administered to pregnant animals during the period of major organogenesis. The fetuses are examined for any developmental abnormalities just before birth.[18]

Preclinical Safety Assessment Workflow

The following diagram illustrates a typical workflow for preclinical safety and toxicity assessment of a new drug candidate.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_endpoints Key Endpoints Ames Ames Test Acute_Tox Acute Toxicity Ames->Acute_Tox Genotoxicity_Profile Genotoxicity Profile Ames->Genotoxicity_Profile Micronucleus_vitro In Vitro Micronucleus Micronucleus_vitro->Acute_Tox Micronucleus_vitro->Genotoxicity_Profile MLA Mouse Lymphoma Assay MLA->Acute_Tox MLA->Genotoxicity_Profile Subchronic_Tox Subchronic Toxicity Acute_Tox->Subchronic_Tox LD50 LD50 Acute_Tox->LD50 Chronic_Tox Chronic Toxicity Subchronic_Tox->Chronic_Tox Repro_Tox Reproductive Toxicity Subchronic_Tox->Repro_Tox NOAEL NOAEL Subchronic_Tox->NOAEL Carcinogenicity Carcinogenicity Chronic_Tox->Carcinogenicity Chronic_Tox->NOAEL Repro_Risk Reproductive Risk Repro_Tox->Repro_Risk Carcinogenic_Potential Carcinogenic Potential Carcinogenicity->Carcinogenic_Potential IND Investigational New Drug (IND) Application LD50->IND NOAEL->IND Genotoxicity_Profile->IND Repro_Risk->IND Carcinogenic_Potential->IND Discovery Drug Discovery & Candidate Selection Discovery->Ames Genotoxicity Screening Discovery->Micronucleus_vitro Genotoxicity Screening Discovery->MLA Genotoxicity Screening

Preclinical Safety Assessment Workflow

Conclusion

The preclinical safety and toxicity profile of this compound is not extensively characterized in publicly available literature, which presents a notable data gap for researchers and drug development professionals. In contrast, the profiles of Drotaverine and Papaverine offer more comprehensive datasets. Drotaverine, in particular, has been shown to have a favorable preclinical safety profile, with no evidence of genotoxicity or reproductive toxicity in the cited studies. The available data for Papaverine is more mixed, with some reports of potential genotoxicity and hepatotoxicity. For a complete assessment of this compound's safety, further preclinical studies conducted according to current regulatory standards would be necessary.

References

A Comparative Analysis of In Vitro and In Vivo Studies on Denaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data and methodologies from in vitro and in vivo studies on Denaverine, a spasmolytic agent. This compound is utilized in both human and veterinary medicine for its smooth muscle relaxant properties, primarily in the gastrointestinal and urogenital tracts.[1] This document aims to offer an objective overview to support further research and development.

Mechanism of Action

This compound's therapeutic effects are attributed to a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition : Similar to papaverine, this compound inhibits phosphodiesterase enzymes.[1][2] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The increase in these second messengers activates downstream protein kinases, ultimately resulting in the phosphorylation of proteins that promote smooth muscle relaxation, primarily by reducing intracellular calcium concentrations.[1]

  • Anticholinergic Activity : this compound also exhibits anticholinergic effects, contributing to its spasmolytic activity by blocking muscarinic acetylcholine receptors.[1][2]

Data Presentation

The following tables summarize the available quantitative data from in vitro and in vivo studies on this compound. A notable gap exists in publicly available literature regarding specific in vitro potency measures such as IC50 and Ki values.

Table 1: In Vitro Quantitative Data for this compound

ParameterValueAssay TypeTargetReference
IC50Data to be determinedEnzyme InhibitionPhosphodiesterases (Subtypes 1-11)[3]
Ki or KbData to be determinedRadioligand BindingMuscarinic Receptors (M1, M2, M3)[3]

Table 2: In Vivo Pharmacokinetic Data for this compound Hydrochloride in Humans (50 mg dose)

ParameterValueRoute of AdministrationReference
Absolute Bioavailability37%Oral (aqueous solution)[3]
Total Body Clearance5.7 ml/min per kgIntravenous[3]
Volume of Distribution7.1 l/kgIntravenous[3]
Half-life33.8 hIntravenous[3]

Table 3: In Vivo Efficacy Data for this compound Hydrochloride in Veterinary Medicine

SpeciesConditionKey FindingsReference
Cattle (Heifers)ParturitionSignificantly smaller area under the curve of pulling force × time during assisted calving.[4]
Cattle (Cows and Heifers)ParturitionHalved the need for assistance at parturition; increased number of animals with birth canal dilated >25 cm (in combination with carbetocin).[2][5]
BuffaloUterine TorsionRapid cervical dilation rate; shortest placental dropping time (9.4 ± 1.2 hours).[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.

In Vitro Protocol: Isolated Organ Bath for Smooth Muscle Relaxation

This protocol is used to assess the relaxant effects of this compound on isolated smooth muscle tissues.[3]

  • Tissue Preparation :

    • Euthanize a suitable animal model (e.g., rat, guinea pig) following institutional guidelines.

    • Isolate the desired smooth muscle tissue (e.g., uterine horn, segment of ileum, bladder detrusor strip).

    • Place the tissue in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

    • Carefully dissect the tissue into appropriate sizes (e.g., 1-2 cm long strips for uterus).

  • Organ Bath Setup :

    • Mount the tissue strips in an isolated organ bath chamber (10-20 mL) containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension (e.g., 0.5 g for uterine strips) and allow for equilibration for at least 60 minutes, with washes every 15-20 minutes.

  • Experimental Procedure :

    • Induce a stable submaximal contraction using a relevant contractile agent (e.g., oxytocin for uterus).

    • Once the contraction stabilizes, add this compound to the organ bath in a cumulative manner (increasing concentrations without washing out the previous one).

    • Record the relaxant response at each concentration to generate a concentration-response curve.

In Vivo Protocol: Clinical Trial in Cattle During Parturition

This protocol is adapted from studies investigating the effect of this compound on calving ease in cattle.[2][5]

  • Animal Selection and Grouping :

    • Select pregnant heifers or cows of a specific breed (e.g., Simmental, Holstein-Friesian).

    • Randomly assign animals to a treatment group (this compound hydrochloride) and a control group (placebo, e.g., saline). The study should be blinded.

  • Drug Administration :

    • Administer a single intramuscular injection of this compound hydrochloride (e.g., 400 mg per animal) or placebo at the onset of the second stage of labor.

    • In some protocols, a second dose may be administered if parturition does not progress within a set timeframe (e.g., 40-60 minutes).[7]

  • Data Collection and Outcome Measures :

    • Calving Ease : Record whether the calving is spontaneous or requires assistance.

    • Duration of Labor : Measure the time from drug administration to the expulsion of the fetus.

    • Pulling Force : If assistance is required, use a digital force gauge placed between the calf and a mechanical calf puller to measure the pulling force.[4]

    • Birth Canal Dilation : Measure the dilation of the birth canal at set intervals.

    • Postpartum Health : Monitor for outcomes such as retained fetal membranes and clinical endometritis.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound studies.

Denaverine_Mechanism_of_Action cluster_PDE Phosphodiesterase (PDE) Inhibition cluster_AChR Anticholinergic Activity ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE PDE cAMP->PDE PKA Protein Kinase A cAMP->PKA cGMP->PDE Relaxation_PDE Smooth Muscle Relaxation cGMP->Relaxation_PDE AMP AMP PDE->AMP GMP GMP PDE->GMP PKA->Relaxation_PDE Denaverine_PDE This compound Denaverine_PDE->PDE Inhibits ACh Acetylcholine M_Receptor Muscarinic Receptor ACh->M_Receptor Gq Gq protein M_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Smooth Muscle Contraction DAG->Contraction Ca_Release->Contraction Denaverine_AChR This compound Denaverine_AChR->M_Receptor Blocks

Caption: Dual mechanism of action of this compound.

Caption: Workflow for an in vitro isolated organ bath experiment.

In_Vivo_Workflow cluster_prep Preparation cluster_analysis Analysis Animal_Selection 1. Select Pregnant Cattle (e.g., Heifers) Randomization 2. Randomize into Groups (Treatment vs. Control) Animal_Selection->Randomization Drug_Admin 3. Administer this compound or Placebo (IM injection at onset of labor) Monitoring 4. Monitor Progression of Parturition Drug_Admin->Monitoring Measure_Outcomes 5. Measure Outcomes: - Calving Ease - Pulling Force - Labor Duration - Cervical Dilation Compare_Groups 6. Statistically Compare Treatment vs. Control Measure_Outcomes->Compare_Groups

References

Denaverine for Enhanced Calving Ease in Cattle: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of clinical data suggests that the spasmolytic agent Denaverine hydrochloride can be a valuable tool in managing bovine parturition, contributing to easier calving, and improved postpartum outcomes. This guide provides a detailed comparison of this compound's performance against placebo and other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Dystocia, or difficult birth, is a significant concern in the cattle industry, leading to economic losses and compromising animal welfare. Pharmacological interventions aimed at relaxing the uterine and cervical smooth muscles can aid in facilitating an easier calving process. This compound hydrochloride, a phosphodiesterase inhibitor with anticholinergic properties, has emerged as a promising agent in this context. Clinical studies have demonstrated its efficacy in reducing the physical effort required during assisted calving and decreasing the incidence of parturition-related complications. This report synthesizes the available quantitative data, details experimental methodologies, and provides a visual representation of its mechanism of action.

Performance of this compound in Clinical Trials

Two key studies provide quantitative insights into the effectiveness of this compound in improving calving ease.

A randomized, controlled, and blinded trial conducted by Lange et al. (2019) on 83 Holstein-Friesian heifers investigated the effect of this compound hydrochloride on various calving parameters. While the study found no significant difference in the modality of calving (spontaneous vs. assisted) or the overall duration of calving, it highlighted a notable reduction in the physical force required during assisted deliveries.[1][2] Specifically, the area under the curve of pulling force multiplied by time was significantly smaller in the this compound-treated group compared to the placebo group.[1][2]

In another study by Zobel and Taponen (2014), a combination of this compound hydrochloride and carbetocin was administered to 100 Simmental cows and heifers.[3][4] The treatment group showed a marked improvement in calving ease compared to the 100 control animals. The need for any form of assistance during parturition was halved in the treatment group.[3][4] Furthermore, the incidence of difficult calving and the occurrence of birth canal lesions were significantly reduced.[3][4]

Table 1: Comparative Efficacy of this compound in Bovine Parturition

ParameterThis compound GroupPlacebo/Control GroupStudy
Area Under the Curve of Pulling Force × Time (assisted calving)Significantly smallerLargerLange et al. (2019)[1][2]
Duration of Calving Assistance (assisted calving)Numerically shorterLongerLange et al. (2019)[1][2]
Need for Parturition AssistanceHalved-Zobel & Taponen (2014)[3][4]
Occurrence of Difficult CalvingDecreased-Zobel & Taponen (2014)[3][4]
Appearance of Birth Canal LesionsDecreased-Zobel & Taponen (2014)[3][4]
Subsequent Fertility (Artificial Inseminations/Pregnancy)1.31.6Zobel & Taponen (2014)[3][4]
Subsequent Fertility (Days Open)6778Zobel & Taponen (2014)[3][4]

Alternative Tocolytic Agents: A Comparative Overview

Clenbuterol, a β2-adrenergic agonist, is another tocolytic agent used in veterinary obstetrics to relax the uterus. While direct comparative trials with this compound are limited, studies on Clenbuterol provide some performance indicators.

A study on the use of Clenbuterol in a rural practice for the manual correction of bovine dystocias reported a high success rate. The success rates for vaginal corrections and the delivery of uterine torsions were 84% and 77%, respectively.[5][6] The administration of Clenbuterol was also associated with a significantly lower incidence of retained fetal membranes.[5][6]

It is important to note that the mechanisms of action for this compound and Clenbuterol differ, which may influence their suitability for different clinical scenarios. This compound's dual action as a phosphodiesterase inhibitor and anticholinergic agent provides a broad smooth muscle relaxing effect, while Clenbuterol specifically targets β2-adrenergic receptors.

Experimental Protocols

This compound Hydrochloride Administration (Lange et al., 2019)
  • Subjects: 83 Holstein-Friesian heifers.[1][2]

  • Treatment Group: Received a single subcutaneous injection of 400 mg of this compound hydrochloride.[7]

  • Placebo Group: Received an equivalent volume of a placebo.[7]

  • Procedure: Heifers were randomly assigned to either the treatment or placebo group. The injection was administered after the onset of the second stage of labor. For assisted calvings, a digital force gauge was used to measure the pulling force.[1][2]

This compound Hydrochloride and Carbetocin Administration (Zobel & Taponen, 2014)
  • Subjects: 200 Simmental cows and heifers.[3][4]

  • Treatment Group (n=100): Received this compound hydrochloride and carbetocin during delivery, with a maximum of two doses of each depending on the progression of labor over a maximum of four 30-minute waiting periods.[3][4]

  • Control Group (n=100): Experienced the same waiting periods but received no treatment.[3][4]

  • Procedure: The treatment was administered during parturition to influence the softening and dilatation of the birth canal.[3][4]

Clenbuterol Administration for Dystocia Correction
  • Subjects: Parturient cows with fetal malpresentations, malpostures, or uterine torsions.[5][6]

  • Dosage and Administration: Intravenous injection of 0.6-0.8 µg/kg of body weight.[5][6]

  • Procedure: Clenbuterol was administered to achieve myometrial relaxation to facilitate manual correction of dystocia.[5][6]

Mechanism of Action: Signaling Pathways

This compound hydrochloride exerts its smooth muscle relaxant effect through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.

Denaverine_Mechanism_of_Action cluster_this compound This compound Hydrochloride cluster_Cell Uterine Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AChR Muscarinic Acetylcholine Receptor (AChR) This compound->AChR Blocks cAMP cAMP PDE->cAMP Degrades Ca_channels Calcium Channels AChR->Ca_channels Opens AC Adenylyl Cyclase AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (PKA) (active) PKA_active->Ca_channels Inhibits Relaxation Muscle Relaxation PKA_active->Relaxation Ca_influx Ca²⁺ Influx Ca_channels->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Acetylcholine Acetylcholine Acetylcholine->AChR Activates

Caption: Signaling pathway of this compound in uterine smooth muscle cells.

The experimental workflow for a comparative clinical trial of this compound could be structured as follows:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_data Data Collection cluster_analysis Analysis Heifers Parturient Heifers with Dystocia Randomization Randomization Heifers->Randomization Denaverine_Group This compound Administration Randomization->Denaverine_Group Placebo_Group Placebo Administration Randomization->Placebo_Group Calving_Ease Calving Ease Assessment (e.g., Pulling Force, Duration) Denaverine_Group->Calving_Ease Postpartum_Health Postpartum Health Monitoring (e.g., Lesions, Fertility) Denaverine_Group->Postpartum_Health Placebo_Group->Calving_Ease Placebo_Group->Postpartum_Health Statistical_Analysis Statistical Analysis Calving_Ease->Statistical_Analysis Postpartum_Health->Statistical_Analysis Conclusion Conclusion on Efficacy Statistical_Analysis->Conclusion

Caption: Experimental workflow for a this compound clinical trial.

Conclusion

The available evidence indicates that this compound hydrochloride, alone or in combination with other drugs, can be an effective intervention for improving calving ease in cattle. Its ability to reduce the need for forceful intervention and decrease the incidence of dystocia-related complications presents a significant advantage for both animal welfare and farm economics. While further direct comparative studies with other tocolytic agents are warranted, this compound stands out as a valuable therapeutic option for veterinary practitioners. The detailed experimental protocols and understanding of its mechanism of action provided in this guide can serve as a foundation for future research and drug development in this critical area of animal health.

References

Denaverine's Effect on Myometrial Contractility: A Comparative Analysis with Other Tcolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data on the effect of denaverine on myometrial contractility relative to other commonly used tocolytic agents. The information is intended to support research and development in the field of obstetrics and uterine pharmacology.

Executive Summary

Recent in vitro evidence suggests that this compound hydrochloride has no significant direct effect on myometrial contractility, either in isolation or in combination with uterotonic agents like oxytocin. This finding contrasts with its historical use in veterinary medicine to facilitate parturition. In contrast, other tocolytic agents such as β2-adrenergic agonists (e.g., fenoterol), oxytocin receptor antagonists (e.g., atosiban), and calcium channel blockers (e.g., nifedipine) demonstrate clear, quantifiable inhibitory effects on uterine muscle contractions in experimental settings. This guide synthesizes the available data, details experimental methodologies, and visualizes the key signaling pathways to provide a clear comparative overview.

Comparative Efficacy of Tocolytic Agents

The following tables summarize quantitative data from various in vitro and clinical studies on the effects of this compound and other tocolytics on myometrial contractility. It is important to note that direct head-to-head comparative studies involving this compound and other tocolytics are limited; therefore, this comparison is based on data from separate studies with differing experimental protocols.

Table 1: In Vitro Effects of Tocolytics on Myometrial Contraction

Tocolytic AgentSpecies/TissueExperimental ModelKey FindingsQuantitative Data (Inhibition of Contraction)Source(s)
This compound Hydrochloride Canine (pregnant)Organ bath with oxytocin-induced contractionsNo significant effect on amplitude, mean force, AUC, or frequency of contractions. Did not affect oxytocin-induced contractions or show a priming effect.No significant inhibition observed.[1][2]
Fenoterol Human (pregnant)Organ bath with spontaneous contractionsSuppressed contractions.Median inhibition of 29.8% (AUC).[3]
Atosiban Human (pregnant)Organ bath with spontaneous contractionsSuppressed contractions.Median inhibition of 43.2% (AUC).[3]
Atosiban + Fenoterol Human (pregnant)Organ bath with spontaneous contractionsAdditive effect in suppressing contractions.Median inhibition of 67.3% (AUC).[3]
Nitroglycerin (GTN) Human (pregnant)Organ bath with oxytocin-induced contractionsSignificant relaxation effect, capable of complete inhibition of oxytocin-induced contractions.Dose-dependent relaxation; more pronounced than fenoterol.[4]
Nifedipine Human (preterm labor)Clinical trialTocolytic failure as a first-line agent was higher compared to fenoterol (20% vs 10%).-[5]

AUC: Area Under the Curve, a measure of the total force of contractions over time.

Table 2: Clinical Trial Outcomes of Tocolytic Agents (Excluding this compound)

Tocolytic Agent(s)Study DesignPrimary OutcomeKey FindingsSource(s)
Atosiban vs. Fenoterol Randomized Controlled Trial (for external cephalic version)Cephalic position 30 mins after procedureFenoterol was more effective in achieving uterine relaxation (40% success vs. 34% for atosiban).[6][7][8]
Atosiban vs. Fenoterol Prospective, open-label, randomized controlled trial (for preterm labor)Arrest of preterm laborComparable efficacy in arresting preterm labor at 48 hours and 7 days. Atosiban had significantly fewer maternal and fetal side effects.[9]
Nifedipine vs. Fenoterol Randomized, multicenter clinical study (for preterm labor)Latency periodSimilar latency period. Nifedipine had a higher failure rate as a first-line tocolytic, but fenoterol had more adverse events.[5]
Nifedipine vs. Isoxsuprine Prospective cohort study (for preterm labor)Tocolytic efficacyNifedipine was twofold more effective than isoxsuprine.
Nifedipine vs. Nitroglycerin Randomized controlled trial (for preterm labor)Prolongation of pregnancy for 48 hoursNifedipine was more effective (74% success vs. 52% for nitroglycerin).[10]
Nifedipine vs. Magnesium Sulfate vs. Indomethacin Single-center randomized trial (for acute tocolysis)Arrest of preterm labor (>48h, >7d)No significant differences in efficacy among the three agents.[11]

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation.

In Vitro Myometrial Contractility Study (this compound)

This protocol is based on the study by Jungmann et al. (2023).[1][2]

  • Tissue Source: Myometrial tissue was obtained from pregnant dogs undergoing emergency Caesarean sections.

  • Tissue Preparation: The myometrium was dissected into circular and longitudinal muscle layers. Strips of each layer were prepared.

  • Experimental Setup: The muscle strips were mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and pH, and bubbled with a gas mixture.

  • Contraction Induction: Myometrial contractions were induced using oxytocin at various concentrations.

  • Drug Application: this compound hydrochloride was added to the organ bath either in combination with oxytocin or alone, followed by oxytocin administration.

  • Data Acquisition: The isometric force of the muscle strip contractions was recorded and analyzed for average amplitude, mean force, area under the curve (AUC), and frequency.

  • Statistical Analysis: A two-way repeated measures ANOVA was used to analyze the effects of different treatments.

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis tissue_source Myometrial Tissue (Pregnant Canine) dissection Dissection into Circular & Longitudinal Layers tissue_source->dissection strips Preparation of Muscle Strips dissection->strips organ_bath Mounting in Organ Bath strips->organ_bath induction Contraction Induction (Oxytocin) organ_bath->induction drug_app This compound HCl Application induction->drug_app recording Isometric Force Recording drug_app->recording data_analysis Analysis of: - Amplitude - Mean Force - AUC - Frequency recording->data_analysis stats Statistical Analysis (Two-way RM ANOVA) data_analysis->stats

Signaling Pathways in Myometrial Contraction and Relaxation

The following diagrams illustrate the proposed signaling pathways for this compound and other tocolytics.

Proposed Mechanism of this compound Action

This compound is described as a phosphodiesterase (PDE) inhibitor and an anticholinergic agent.[12]

  • Phosphodiesterase Inhibition: By inhibiting PDE, this compound would theoretically increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to protein kinase A (PKA) activation. PKA can then phosphorylate various targets that promote muscle relaxation, such as by decreasing intracellular calcium levels and reducing the sensitivity of the contractile apparatus to calcium.

  • Anticholinergic Effect: As an anticholinergic, this compound would block muscarinic receptors, preventing acetylcholine-induced contractions. This is particularly relevant as acetylcholine can stimulate uterine contractions.

denaverine_pathway cluster_pde Phosphodiesterase Inhibition cluster_ach Anticholinergic Effect denaverine_pde This compound pde Phosphodiesterase (PDE) denaverine_pde->pde inhibits camp cAMP pde->camp degrades pka Protein Kinase A (PKA) camp->pka activates relaxation_pde Myometrial Relaxation pka->relaxation_pde denaverine_ach This compound ach_receptor Muscarinic Receptor denaverine_ach->ach_receptor blocks contraction_ach Myometrial Contraction ach_receptor->contraction_ach inhibits contraction acetylcholine Acetylcholine acetylcholine->ach_receptor

Signaling Pathways of Other Tocolytics

This diagram provides a simplified overview of the mechanisms of action for other common tocolytics.

  • β2-Adrenergic Agonists (e.g., Fenoterol, Ritodrine): These agents bind to β2-adrenergic receptors, activating adenylyl cyclase, which increases cAMP levels, leading to myometrial relaxation.

  • Oxytocin Receptor Antagonists (e.g., Atosiban): These drugs block oxytocin receptors, preventing oxytocin from inducing the signaling cascade that leads to uterine contractions.

  • Calcium Channel Blockers (e.g., Nifedipine): These agents block the influx of extracellular calcium through L-type calcium channels, which is essential for myometrial contraction.

  • Nitric Oxide (NO) Donors (e.g., Nitroglycerin): NO activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which in turn activates protein kinase G (PKG) and promotes relaxation.

tocolytic_pathways cluster_beta β2-Adrenergic Agonists (e.g., Fenoterol) cluster_oxytocin Oxytocin Receptor Antagonists (e.g., Atosiban) cluster_ca Calcium Channel Blockers (e.g., Nifedipine) cluster_no Nitric Oxide Donors (e.g., Nitroglycerin) beta_agonist Fenoterol beta_receptor β2-Adrenergic Receptor beta_agonist->beta_receptor ac Adenylyl Cyclase beta_receptor->ac activates camp cAMP ac->camp pka PKA camp->pka activates relaxation_beta Relaxation pka->relaxation_beta atosiban Atosiban oxytocin_receptor Oxytocin Receptor atosiban->oxytocin_receptor blocks contraction_oxy Contraction oxytocin_receptor->contraction_oxy inhibits oxytocin Oxytocin oxytocin->oxytocin_receptor nifedipine Nifedipine ca_channel L-type Ca2+ Channel nifedipine->ca_channel blocks ca_influx Ca2+ Influx ca_channel->ca_influx inhibits contraction_ca Contraction ca_influx->contraction_ca inhibits no_donor Nitroglycerin no NO no_donor->no gc Guanylate Cyclase no->gc activates cgmp cGMP gc->cgmp pkg PKG cgmp->pkg activates relaxation_no Relaxation pkg->relaxation_no

Discussion and Conclusion

The available experimental data, primarily from a well-controlled in vitro study on canine myometrium, indicates that this compound hydrochloride does not exert a significant tocolytic effect.[1][2] This is in stark contrast to its purported mechanism of action as a phosphodiesterase inhibitor and anticholinergic agent, both of which are pathways known to be involved in smooth muscle relaxation.

In comparison, other established tocolytics demonstrate clear and quantifiable inhibitory effects on myometrial contractility both in vitro and in clinical settings. Beta-mimetics like fenoterol, oxytocin antagonists like atosiban, and calcium channel blockers like nifedipine have well-documented efficacy, although their clinical use is often a balance between efficacy and side-effect profiles.

For researchers and drug development professionals, the discrepancy between this compound's proposed mechanism and its observed lack of effect in recent studies warrants further investigation. It is possible that the tocolytic effects are species-specific, or that the concentrations used in the in vitro studies were not sufficient to elicit a response. However, based on the current evidence, this compound does not appear to be a potent direct inhibitor of myometrial contractility when compared to other available tocolytic agents. Future research could focus on human myometrium to confirm these findings and explore any potential synergistic effects with other tocolytics that were not observed in the canine model.

References

Reproducibility of Denaverine Hydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning Denaverine hydrochloride, a smooth muscle relaxant. While direct studies on the reproducibility of this compound hydrochloride experiments are limited in publicly available literature, this document compiles and compares available data from clinical and preclinical studies to offer insights into its efficacy and mechanism of action. To provide a comprehensive context, this guide also includes comparative data for other smooth muscle relaxants with similar mechanisms, such as Papaverine and Drotaverine.

Mechanism of Action: A Dual Approach to Smooth Muscle Relaxation

This compound hydrochloride exerts its spasmolytic effects through a dual mechanism of action: phosphodiesterase (PDE) inhibition and anticholinergic activity.[1][2] This combined action leads to the relaxation of smooth muscles, which is beneficial in various clinical applications, particularly in veterinary medicine for treating dystocia (difficult birth) in cattle and alleviating gastrointestinal spasms.[3][4][5][6]

Signaling Pathways

The primary signaling cascade initiated by this compound hydrochloride involves the inhibition of phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Increased intracellular levels of these second messengers activate protein kinase A (PKA) and protein kinase G (PKG), respectively. This leads to a cascade of phosphorylation events that ultimately decrease intracellular calcium concentrations, resulting in smooth muscle relaxation.[7]

The anticholinergic effect of this compound hydrochloride involves the blockade of muscarinic receptors, thereby inhibiting the action of acetylcholine. This prevents the acetylcholine-mediated increase in intracellular calcium, further contributing to muscle relaxation.

G cluster_pde Phosphodiesterase Inhibition Pathway cluster_ach Anticholinergic Pathway Denaverine_PDE This compound HCl PDE Phosphodiesterase (PDE) Denaverine_PDE->PDE inhibits cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP degrades PKA_PKG ↑ PKA / PKG cAMP_cGMP->PKA_PKG Ca_dec ↓ Intracellular Ca²⁺ PKA_PKG->Ca_dec Relaxation_PDE Smooth Muscle Relaxation Ca_dec->Relaxation_PDE Denaverine_ACh This compound HCl AChR Muscarinic Receptor Denaverine_ACh->AChR blocks Ca_inc ↑ Intracellular Ca²⁺ AChR->Ca_inc activates ACh Acetylcholine ACh->AChR Contraction Smooth Muscle Contraction Ca_inc->Contraction

Caption: Signaling pathways of this compound hydrochloride.

Comparative Efficacy: Clinical and In Vitro Data

To assess the performance of this compound hydrochloride, this section presents a comparison with a placebo and other smooth muscle relaxants.

Clinical Data in Veterinary Medicine (Dystocia in Cattle)

Clinical trials in Holstein-Friesian heifers provide evidence of this compound hydrochloride's efficacy in easing parturition.

ParameterThis compound hydrochloride GroupPlacebo/Control GroupStudy
Pulling Force x Time (Area Under the Curve) Significantly smallerLarger[6]
Duration of Calving Assistance Numerically shorterLonger[6]
Need for Calving Assistance Halved-[8]
Birth Canal Dilation (>25 cm) Increased number of animals-[8]

Note: One blinded study with 83 heifers found no significant effect on the need for assisted calving, highlighting the importance of study design in evaluating outcomes.

In Vitro Data: Comparison with Other PDE Inhibitors
CompoundTargetIC50 / ED50Reference
Papaverine PDE10AIC50: 17 nM[9]
PDE3AIC50: 284 nM[9]
Drotaverine PDE4-[10][11][12][13][14][15]
L-type Ca²⁺ channelsIC50: 2.6 - 5.6 µM[10][16]
Histamine-induced contraction (guinea pig trachea)ED50: 4.7 x 10⁻⁵ mol/L[10]
Methacholine-induced contraction (guinea pig trachea)ED50: 4.3 x 10⁻⁵ mol/L[10]
KCl-induced contraction (guinea pig trachea)ED50: 2.2 x 10⁻⁵ mol/L[10]

Note: Lower IC50 and ED50 values indicate greater potency. The lack of specific quantitative data for this compound hydrochloride underscores the need for further research to allow for direct and accurate comparisons of its in vitro performance.

Experimental Protocols

The reproducibility of experimental findings is critically dependent on the detailed and accurate reporting of methodologies. Below are summaries of key experimental protocols relevant to the study of this compound hydrochloride and similar compounds.

Isolated Organ Bath Studies

This in vitro technique is fundamental for assessing the effects of pharmacological agents on smooth muscle contractility.

Objective: To determine the relaxant effect of a compound on isolated smooth muscle tissue.

Methodology:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and mounted in an organ bath.

  • Physiological Solution: The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a physiological temperature (37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Contraction Induction: A contractile agent (agonist) such as acetylcholine, histamine, or potassium chloride is added to the bath to induce a stable contraction.

  • Compound Administration: The test compound (e.g., this compound hydrochloride) is added to the bath in increasing concentrations.

  • Data Recording: The tension of the muscle tissue is continuously recorded using a force transducer. The relaxant effect is measured as the percentage reduction in the agonist-induced contraction.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) of the test compound.

G cluster_workflow Isolated Organ Bath Workflow Tissue Isolate Smooth Muscle Tissue Mount Mount in Organ Bath Tissue->Mount Induce Induce Contraction (Agonist) Mount->Induce Add Add this compound HCl Induce->Add Record Record Muscle Tension Add->Record Analyze Analyze Data (EC50) Record->Analyze

Caption: Experimental workflow for isolated organ bath studies.
Phosphodiesterase (PDE) Inhibition Assay

This assay is used to quantify the inhibitory activity of a compound against specific PDE isoenzymes.

Objective: To determine the IC50 value of a compound for a specific PDE enzyme.

Methodology:

  • Enzyme and Substrate: A purified recombinant PDE enzyme is incubated with its substrate, either cAMP or cGMP, which is typically radiolabeled or fluorescently tagged.

  • Compound Incubation: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and then stopped.

  • Product Quantification: The amount of hydrolyzed substrate (e.g., AMP or GMP) is quantified. This can be done using various methods, such as scintillation counting for radiolabeled substrates or fluorescence polarization for fluorescently tagged substrates.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. An inhibition curve is then plotted to determine the IC50 value.

G cluster_workflow PDE Inhibition Assay Workflow Incubate Incubate PDE Enzyme, Substrate, and this compound HCl Stop Stop Reaction Incubate->Stop Quantify Quantify Product Stop->Quantify Analyze Analyze Data (IC50) Quantify->Analyze

Caption: Experimental workflow for PDE inhibition assays.

Conclusion

The available data suggests that this compound hydrochloride is an effective smooth muscle relaxant, with clinical evidence supporting its use in veterinary obstetrics. Its dual mechanism of action, involving PDE inhibition and anticholinergic effects, provides a strong rationale for its spasmolytic properties. However, a comprehensive assessment of the reproducibility of its experimental results is hampered by the lack of publicly available, direct comparative studies and specific quantitative data on its in vitro potency (IC50 and pA2 values).

To enhance the understanding and reproducibility of this compound hydrochloride's effects, future research should focus on:

  • Conducting head-to-head in vitro studies comparing this compound hydrochloride with other spasmolytics like Papaverine and Drotaverine, using standardized experimental protocols.

  • Determining the specific IC50 values of this compound hydrochloride for various PDE isoenzymes and its pA2 value for muscarinic receptors.

  • Publishing detailed experimental protocols in all future studies to facilitate replication and comparison by other researchers.

By addressing these knowledge gaps, the scientific community can build a more robust and reproducible evidence base for the therapeutic use of this compound hydrochloride.

References

Safety Operating Guide

Navigating the Disposal of Denaverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Denaverine's Profile for Disposal

This compound is a phosphodiesterase inhibitor with anticholinergic effects.[1] Safety data sheets for this compound and its hydrochloride salt indicate that it is intended for research and development purposes and provide standard handling precautions, such as wearing personal protective equipment (PPE) and avoiding the generation of dust.[2][3][4] However, these documents lack specific instructions for disposal, labeling it as "no data available."[2]

Crucially, there is no evidence to suggest that this compound is classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It does not appear on the P- or U-lists of hazardous commercial chemical products. Similarly, this compound is not listed as a controlled substance by the Drug Enforcement Administration (DEA).[4][5][6][7][8]

An environmental risk assessment for a veterinary product containing this compound hydrochloride concluded that the environmental risk is acceptable, as the predicted concentration in soil is low.[9] This suggests that in small research quantities, the environmental impact is likely minimal if disposed of correctly.

Recommended Disposal Procedures

Given the lack of specific hazardous waste classification, this compound should be managed as a non-hazardous pharmaceutical waste. However, due to its pharmacological activity, it should not be disposed of in regular trash or flushed down the drain. The primary degradation pathways for this compound include hydrolysis of its ester linkage (especially in alkaline conditions), oxidative O-dealkylation, and N-dealkylation.[10] It is most stable in neutral to slightly acidic environments (pH 6-7).[10]

The following step-by-step procedure is recommended for the proper disposal of this compound from a laboratory setting:

  • Segregation and Collection:

    • Collect all waste this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), in a designated, properly labeled waste container.

    • The container should be clearly marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name "this compound."

    • Use a blue or white container, as is common practice for non-RCRA pharmaceutical waste.[11]

  • Neutralization of Aqueous Solutions (Optional but Recommended):

    • For aqueous solutions of this compound, adjusting the pH to a neutral range (6-7) can enhance its stability before disposal, minimizing degradation into unknown products in the waste container.[10]

  • Storage:

    • Store the sealed waste container in a secure, designated area away from incompatible materials.

  • Arrangement for Professional Disposal:

    • Engage a licensed hazardous waste disposal contractor for the final disposal of the collected this compound waste.

    • Inform the contractor that the waste is a non-hazardous pharmaceutical designated for incineration. Incineration is the preferred method for destroying active pharmaceutical ingredients, ensuring they are not released into the environment.[9][]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, the following table summarizes relevant chemical and stability data to inform handling and disposal decisions.

PropertyValue/InformationSource
Chemical Stability More stable in neutral to slightly acidic conditions (pH 6-7).[10]
Primary Degradation Pathways Ester cleavage (hydrolysis), oxidative O-dealkylation, N-dealkylation.[10]
Recommended Disposal Method Incineration via a licensed waste disposal contractor.[9][]
Waste Classification Likely non-hazardous pharmaceutical waste. Not a DEA controlled substance.[4][5][6][7][8]
Container Color Code Blue or white for non-RCRA pharmaceutical waste.[11]

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found in the reviewed literature. The degradation pathways have been identified from stability studies of the compound.[10]

This compound Disposal Workflow

The logical flow for the proper disposal of this compound in a laboratory setting can be visualized as follows:

Denaverine_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal External Disposal start This compound Waste Generation (Pure compound, solutions, contaminated labware) segregate Segregate into Designated Waste Container start->segregate label_container Label Container: 'Non-Hazardous Pharmaceutical Waste for Incineration - this compound' segregate->label_container neutralize Adjust Aqueous Solutions to Neutral pH (6-7) (Optional) label_container->neutralize store Securely Store Sealed Container neutralize->store contact Contact Licensed Waste Disposal Contractor store->contact transport Transport to Authorized Facility contact->transport incinerate Incineration transport->incinerate

Workflow for the proper disposal of this compound from a laboratory setting.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Denaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals handling Denaverine. Adherence to these protocols is critical to ensure a safe research environment and minimize exposure risk.

This compound is an antispasmodic drug used in both human and veterinary medicine.[1][2] While specific occupational exposure limits for this compound have not been established, its classification as a pharmaceutical agent necessitates rigorous handling protocols to mitigate potential health risks. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe handling of this compound in a research setting.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound to prevent skin contact, inhalation, and ingestion.[3][4] The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, preparing solutions) Gloves: Double-gloving with powder-free nitrile gloves is recommended.[5][6][7] Change gloves every 30-60 minutes or immediately if contaminated.[3] Gown: A disposable, polyethylene-coated polypropylene gown that is resistant to chemical permeation.[6][7][8] Eye/Face Protection: Safety goggles in combination with a face shield to protect against splashes.[9][10] Respiratory Protection: A NIOSH-approved N95 respirator is suitable for most situations.[6]
Spill Cleanup All PPE listed for routine handling, with the potential for a higher level of respiratory protection depending on the spill size and ventilation.
Receiving and Storage At least one pair of ASTM-tested chemotherapy gloves should be worn when handling incoming containers.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing exposure. The following workflow should be implemented in all laboratories where this compound is used.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Wear a single pair of chemotherapy-rated gloves during inspection.[6][7]

  • Verify that the container is clearly labeled with the product name and hazard information.

Storage
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[11]

  • Keep it segregated from incompatible materials and foodstuffs.[11]

Preparation and Handling
  • All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[5]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated equipment (e.g., spatulas, weighing paper) for this compound to prevent cross-contamination.

  • After handling, thoroughly wash hands with soap and water, even after wearing gloves.[3]

Spill Management
  • In the event of a spill, evacuate the immediate area and restrict access.

  • Only trained personnel with appropriate PPE should clean up spills.[6]

  • Use a commercially available spill kit designed for hazardous drugs.[6]

  • Collect all contaminated materials in a clearly labeled hazardous waste container.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

  • Unused this compound: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[11] Do not dispose of in household trash.[12]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used in handling or cleanup (e.g., wipes, weighing paper) should be considered contaminated waste.

  • Place all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • For residual or waste drug, consider rendering it irretrievable by mixing with an inert material like cat litter before disposal through a licensed pharmaceutical waste contractor.[13]

Safe Handling Workflow Diagram

Denaverine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Protocol A Don Appropriate PPE B Work in Ventilated Area (Fume Hood) A->B C Weighing and Solution Preparation B->C D Conduct Experiment C->D E Decontaminate Work Area D->E Spill Spill Occurs D->Spill F Segregate Waste E->F H Doff PPE E->H G Dispose of Waste via Approved Contractor F->G Spill_Response Follow Spill Cleanup Procedure Spill->Spill_Response Spill_Response->G

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can create a secure environment for the handling of this compound, ensuring both personal safety and the integrity of their research. Continuous review and adherence to laboratory safety protocols are paramount.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denaverine
Reactant of Route 2
Reactant of Route 2
Denaverine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。